molecular formula C26H38N7O18P3S-4 B15550810 4-oxopentanoyl-CoA

4-oxopentanoyl-CoA

Katalognummer: B15550810
Molekulargewicht: 861.6 g/mol
InChI-Schlüssel: UUFOEMCHDIGFDX-ZMHDXICWSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxopentanoyl-CoA(4-) is major microspecies at pH 7.3.

Eigenschaften

Molekularformel

C26H38N7O18P3S-4

Molekulargewicht

861.6 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(4-oxopentanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C26H42N7O18P3S/c1-14(34)4-5-17(36)55-9-8-28-16(35)6-7-29-24(39)21(38)26(2,3)11-48-54(45,46)51-53(43,44)47-10-15-20(50-52(40,41)42)19(37)25(49-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,37-38H,4-11H2,1-3H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/p-4/t15-,19-,20-,21+,25-/m1/s1

InChI-Schlüssel

UUFOEMCHDIGFDX-ZMHDXICWSA-J

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Metabolic Fate of 4-oxopentanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the proposed metabolic pathway of 4-oxopentanoyl-CoA, the activated form of levulinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a plausible catabolic route based on established principles of fatty acid metabolism, supported by detailed experimental protocols and kinetic data for analogous enzymatic reactions.

Introduction

This compound is the coenzyme A thioester of 4-oxopentanoic acid, also known as levulinic acid. While the metabolic pathways of many acyl-CoAs are well-documented, the specific route for this compound has not been extensively characterized. Understanding its metabolism is crucial for fields ranging from toxicology to biofuel development, as levulinic acid is a key platform chemical derived from biomass. This guide proposes a metabolic pathway for this compound, detailing the enzymatic steps involved in its formation and subsequent degradation.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to occur in two main stages: synthesis from levulinic acid and subsequent catabolism via a pathway analogous to the β-oxidation of fatty acids.

Synthesis of this compound

The initial step in the metabolism of levulinic acid is its activation to this compound. This reaction is likely catalyzed by a medium-chain acyl-CoA synthetase (MACS).

  • Reaction: Levulinic acid + ATP + CoASH → this compound + AMP + PPi

  • Enzyme: Medium-Chain Acyl-CoA Synthetase (EC 6.2.1.2)

dot

Synthesis Levulinic_acid Levulinic Acid Four_oxopentanoyl_CoA This compound Levulinic_acid->Four_oxopentanoyl_CoA Medium-Chain Acyl-CoA Synthetase (MACS) ATP_CoA ATP + CoASH ATP_CoA->Levulinic_acid AMP_PPi AMP + PPi Four_oxopentanoyl_CoA->AMP_PPi

Caption: Synthesis of this compound from levulinic acid.

Proposed Catabolic Pathway of this compound

The degradation of this compound is proposed to proceed through a series of four enzymatic reactions, mirroring the steps of fatty acid β-oxidation. This pathway would ultimately yield acetyl-CoA and propionyl-CoA.

  • Reduction: The keto group at the 4th position is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (or a similar ketoacyl-CoA reductase), utilizing NADH or NADPH as a cofactor.

  • Dehydration: The resulting hydroxyacyl-CoA is then dehydrated by an enoyl-CoA hydratase to form a double bond.

  • Hydration: A second hydration step, also catalyzed by an enoyl-CoA hydratase, adds a hydroxyl group at the beta-carbon (C3).

  • Thiolytic Cleavage: Finally, a β-ketothiolase cleaves the molecule to release acetyl-CoA and propionyl-CoA.

dot

Catabolism cluster_pathway Proposed Catabolic Pathway of this compound This compound This compound 4-hydroxypentanoyl-CoA 4-hydroxypentanoyl-CoA This compound->4-hydroxypentanoyl-CoA 3-ketoacyl-CoA reductase (NAD(P)H -> NAD(P)+) pent-2-enoyl-CoA pent-2-enoyl-CoA 4-hydroxypentanoyl-CoA->pent-2-enoyl-CoA Enoyl-CoA hydratase (-H2O) 3-hydroxypentanoyl-CoA 3-hydroxypentanoyl-CoA pent-2-enoyl-CoA->3-hydroxypentanoyl-CoA Enoyl-CoA hydratase (+H2O) 3-ketopentanoyl-CoA 3-ketopentanoyl-CoA 3-hydroxypentanoyl-CoA->3-ketopentanoyl-CoA 3-hydroxyacyl-CoA dehydrogenase (NAD+ -> NADH) Propionyl-CoA Propionyl-CoA 3-ketopentanoyl-CoA->Propionyl-CoA β-ketothiolase (+CoASH) Acetyl-CoA Acetyl-CoA 3-ketopentanoyl-CoA->Acetyl-CoA β-ketothiolase (+CoASH)

Caption: Proposed catabolic pathway of this compound.

Quantitative Data

As the metabolic pathway for this compound is not yet fully elucidated, kinetic parameters for the specific enzymes involved are not available. The following tables present representative kinetic data for analogous enzymes acting on structurally similar short- to medium-chain substrates. These values can serve as a baseline for initial experimental design.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Synthetases

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
ButyrateOx Liver15001.8[1]
HexanoateOx Liver3003.5[1]
OctanoateOx Liver804.2[1]

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-hydroxybutyryl-CoAPig Heart11125[2]
3-hydroxyhexanoyl-CoAPig Heart4.5160[2]
3-hydroxyoctanoyl-CoAPig Heart3.8185[2]

Table 3: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Crotonyl-CoA (C4)Bovine Liver287500[3]
Hexenoyl-CoA (C6)Bovine Liver156000[3]
Octenoyl-CoA (C8)Bovine Liver104500[3]

Table 4: Kinetic Parameters of β-Ketothiolase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Acetoacetyl-CoA (C4)Rat Liver5016.7[4]
3-ketohexanoyl-CoA (C6)Rat Liver2525.6[4]
3-ketooctanoyl-CoA (C8)Rat Liver1830.1[4]

Experimental Protocols

The following section provides detailed methodologies for assaying the key enzymes in the proposed metabolic pathway of this compound. These protocols can be adapted for use with purified enzymes or cell extracts.

General Experimental Workflow

dot

Workflow cluster_workflow General Experimental Workflow A Enzyme Source (Purified recombinant protein or cell/tissue homogenate) C Enzyme Assay (Spectrophotometric or chromatographic methods) A->C B Substrate Preparation (Synthesize or purchase This compound and intermediates) B->C D Data Analysis (Determine kinetic parameters: Km, Vmax) C->D E Product Identification (LC-MS/MS or GC-MS) C->E

Caption: General workflow for enzymatic analysis.

Medium-Chain Acyl-CoA Synthetase (MACS) Assay

This is a coupled spectrophotometric assay that measures the decrease in NADH concentration.

  • Principle: The formation of this compound is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The rate of AMP formation, which is stoichiometric with this compound synthesis, is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 10 mM ATP

    • 2 mM CoASH

    • 10 mM Levulinic acid

    • 0.2 mM NADH

    • 1 mM Phosphoenolpyruvate

    • Myokinase (10 units/mL)

    • Pyruvate kinase (10 units/mL)

    • Lactate dehydrogenase (10 units/mL)

    • Enzyme sample (purified MACS or cell extract)

  • Procedure:

    • In a cuvette, combine all reagents except the enzyme sample and levulinic acid.

    • Incubate at 37°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the enzyme sample.

    • After 1 minute, start the reaction by adding levulinic acid.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay

This assay measures the reduction of NAD⁺ to NADH.

  • Principle: The oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA is coupled to the reduction of NAD⁺. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

    • 1 mM NAD⁺

    • 0.1 mM 3-hydroxypentanoyl-CoA (or other suitable 3-hydroxyacyl-CoA substrate)

    • Enzyme sample (purified HADH or cell extract)

  • Procedure:

    • Combine the buffer and NAD⁺ in a cuvette and incubate at 25°C for 5 minutes.

    • Add the enzyme sample and mix.

    • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

    • Monitor the increase in absorbance at 340 nm for 5 minutes.

    • Calculate the activity based on the molar extinction coefficient of NADH.

Enoyl-CoA Hydratase (Crotonase) Assay

This assay measures the hydration of an enoyl-CoA substrate.

  • Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.4

    • 0.05 mM pent-2-enoyl-CoA (or other suitable enoyl-CoA substrate)

    • Enzyme sample (purified enoyl-CoA hydratase or cell extract)

  • Procedure:

    • Add the buffer and substrate to a quartz cuvette and establish a baseline reading at 263 nm.

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the decrease in absorbance at 263 nm for 5 minutes.

    • Calculate the activity using the molar extinction coefficient of the enoyl-CoA substrate (e.g., for crotonyl-CoA, ε₂₆₃ = 6700 M⁻¹cm⁻¹).

β-Ketothiolase Assay

This assay measures the thiolytic cleavage of a β-ketoacyl-CoA.

  • Principle: The cleavage of the β-ketoacyl-CoA in the presence of CoASH results in the formation of acetyl-CoA and a shorter acyl-CoA. The disappearance of the β-ketoacyl-CoA can be monitored by the decrease in absorbance at 303 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.1

    • 50 mM MgCl₂

    • 0.1 mM CoASH

    • 0.05 mM 3-ketopentanoyl-CoA (or other suitable β-ketoacyl-CoA substrate)

    • Enzyme sample (purified β-ketothiolase or cell extract)

  • Procedure:

    • Combine buffer, MgCl₂, and CoASH in a cuvette and incubate at 37°C.

    • Add the enzyme sample and mix.

    • Initiate the reaction by adding the β-ketoacyl-CoA substrate.

    • Monitor the decrease in absorbance at 303 nm for 5-10 minutes.

    • Calculate the activity using the appropriate molar extinction coefficient for the substrate.

Conclusion

The proposed metabolic pathway for this compound provides a solid foundation for future research into the biological fate of levulinic acid and its derivatives. The experimental protocols and representative kinetic data included in this guide are intended to facilitate the investigation and characterization of the enzymes involved. Elucidating this pathway will not only enhance our fundamental understanding of metabolism but also have significant implications for the development of novel biotechnological applications and the assessment of the environmental impact of biomass-derived chemicals. Further research is warranted to isolate and characterize the specific enzymes responsible for each step and to determine their kinetic properties with the actual pathway intermediates.

References

The Endogenous Function of 4-Oxopentanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Putative Endogenous Metabolite at the Crossroads of Xenobiotic and Intermediary Metabolism

Abstract

4-Oxopentanoyl-CoA, also known as levulinyl-CoA, is the activated thioester of levulinic acid (4-oxopentanoic acid). While its role in the bacterial catabolism of exogenous levulinic acid is well-documented, its endogenous function, synthesis, and metabolic fate in mammalian systems remain largely uncharacterized. This technical guide synthesizes the current state of knowledge, clearly delineating between established microbial pathways and the hypothesized metabolism in mammals. We provide a framework for future research by proposing potential metabolic pathways, summarizing relevant toxicological data, and detailing experimental protocols for the investigation of this enigmatic molecule. This guide is intended for researchers, scientists, and drug development professionals interested in novel areas of intermediary metabolism, xenobiotic processing, and potential new therapeutic targets.

Introduction: The Knowledge Gap

Coenzyme A (CoA) thioesters are central intermediates in a vast number of metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1] The acyl group of these thioesters determines their specific metabolic fate and function. While the roles of common acyl-CoAs like acetyl-CoA and succinyl-CoA are textbook knowledge, the landscape of less common or endogenously unconfirmed acyl-CoAs is an expanding frontier of metabolic research.

This compound sits (B43327) at this frontier. Its precursor, levulinic acid, is a biomass-derived platform chemical with increasing industrial and pharmaceutical applications, including its use as a food additive and a component in drug formulations.[2][3] Consequently, understanding its metabolism in mammals is critical from a toxicological and pharmacological perspective. However, to date, there is no definitive evidence for the endogenous production of this compound in mammals. Its study is therefore primarily one of xenobiotic metabolism, yet the enzymes and pathways it likely interacts with are central to endogenous intermediary metabolism. This guide will address this duality, presenting what is known from exogenous administration and proposing a logical framework for its potential endogenous roles.

Metabolism of Exogenous Levulinic Acid

The most well-characterized pathway involving this compound comes from the study of levulinic acid catabolism in bacteria, particularly Pseudomonas putida. This pathway provides a valuable blueprint for understanding the potential enzymatic steps that could occur in mammalian cells.

The Bacterial Levulinate Catabolic Pathway

In Pseudomonas putida, a specific operon (the lva operon) encodes the enzymes required to break down levulinic acid into central metabolites. The initial step is the activation of levulinic acid to its CoA thioester, this compound. This is an ATP-dependent reaction catalyzed by a dedicated synthetase. The subsequent steps involve reduction, phosphorylation, dephosphorylation, and ultimately, cleavage to yield acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle.

bacterial_levulinate_pathway cluster_cell Bacterial Cell (e.g., Pseudomonas putida) LA Levulinic Acid (4-Oxopentanoic Acid) LvaE Levulinyl-CoA Synthetase (LvaE) LA_CoA This compound (Levulinyl-CoA) LvaE->LA_CoA ATP, CoA-SH LvaD Reductase (LvaD) HV_CoA 4-Hydroxyvaleryl-CoA LvaD->HV_CoA NADPH LvaA Kinase (LvaA) PV_CoA 4-Phosphovaleryl-CoA LvaA->PV_CoA ATP LvaC Dephosphorylase (LvaC) Pentenoyl_CoA Pentenoyl-CoA LvaC->Pentenoyl_CoA Pi BetaOx β-Oxidation Enzymes AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Cleavage PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Cleavage TCA Krebs Cycle AcetylCoA->TCA PropionylCoA->TCA

Figure 1: Bacterial catabolic pathway for levulinic acid.

Hypothesized Endogenous Function and Metabolism of this compound in Mammals

While an endogenous source of this compound has not been identified, its formation from exogenous levulinic acid is presumed to occur via the action of mammalian acyl-CoA synthetases. Mammalian cells possess a wide array of these enzymes with broad substrate specificities, which are responsible for activating fatty acids and xenobiotic carboxylic acids.[4][5]

Potential for Endogenous Synthesis

It is conceivable that this compound could arise endogenously as a byproduct of other metabolic pathways, such as the breakdown of modified amino acids or lipids, or through oxidative damage to other metabolites. However, this remains purely speculative and represents a key area for future research.

Proposed Metabolic Fate in Mammalian Mitochondria

Once formed, this compound would likely be transported into the mitochondria for further metabolism. Its structure, a five-carbon keto-acyl-CoA, suggests it would be a substrate for the beta-oxidation pathway that handles odd-chain and substituted fatty acids.[6][7]

The proposed mammalian pathway would likely proceed as follows:

  • Activation: Levulinic acid is activated to this compound in the cytoplasm by a medium-chain acyl-CoA synthetase.

  • Mitochondrial Transport: The CoA ester is transported into the mitochondrial matrix.

  • Reduction: The ketone group at the 4th position would likely need to be reduced to a hydroxyl group by a mitochondrial reductase, possibly a member of the hydroxyacyl-CoA dehydrogenase family.

  • Beta-Oxidation: The resulting 5-carbon hydroxyacyl-CoA would then enter the beta-oxidation spiral. As a five-carbon chain, the final thiolytic cleavage step would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8]

  • Entry into Central Metabolism: Acetyl-CoA directly enters the Krebs cycle. Propionyl-CoA is converted to succinyl-CoA via a well-established three-step pathway, which then also enters the Krebs cycle.

mammalian_levulinate_pathway cluster_cell Mammalian Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion LA_cyto Levulinic Acid (exogenous) ACSM Acyl-CoA Synthetase (Medium-Chain) LA_CoA_cyto This compound ACSM->LA_CoA_cyto ATP, CoA-SH LA_CoA_mito This compound LA_CoA_cyto->LA_CoA_mito Transport Reductase Ketoacyl Reductase (putative) HV_CoA_mito 4-Hydroxyvaleryl-CoA Reductase->HV_CoA_mito NAD(P)H BetaOx_mito β-Oxidation Machinery AcetylCoA_mito Acetyl-CoA BetaOx_mito->AcetylCoA_mito Thiolytic Cleavage PropionylCoA_mito Propionyl-CoA BetaOx_mito->PropionylCoA_mito Thiolytic Cleavage TCA_mito Krebs Cycle AcetylCoA_mito->TCA_mito SuccinylCoA Succinyl-CoA PropionylCoA_mito->SuccinylCoA Carboxylation, Isomerization SuccinylCoA->TCA_mito

Figure 2: Hypothesized metabolic pathway for exogenous levulinic acid in mammals.

Quantitative Data and Toxicological Profile

Currently, there is no published data on the endogenous concentrations of this compound in mammalian tissues. Research on the toxicity of its precursor, levulinic acid, provides some insight into its potential biological effects.

Quantitative Data Summary
ParameterValueOrganism/SystemCitation
Endogenous Concentration of this compound Not ReportedMammalian Tissues-
Levulinic Acid Acute Oral LD50 1850 mg/kgRat[9]
Levulinic Acid NOAEL (No-Observed-Adverse-Effect Level) > 2000 mg/kg bw/dayRat[1]

Table 1: Summary of Available Quantitative and Toxicological Data.

Toxicological Considerations

Levulinic acid itself is considered to have low toxicity.[1] However, the formation of its CoA ester raises potential toxicological concerns relevant to drug development:

  • CoA Sequestration: The accumulation of unusual or poorly metabolized acyl-CoA species can deplete the free Coenzyme A pool, inhibiting vital metabolic processes that depend on it, such as the Krebs cycle and fatty acid oxidation. This mechanism is a known cause of pathology in several inborn errors of metabolism.[10]

  • Enzyme Inhibition: this compound could act as an inhibitor of various enzymes involved in fatty acid and amino acid metabolism, disrupting cellular energy homeostasis.

Experimental Protocols for Investigation

The lack of data on endogenous this compound presents a research opportunity. Below are detailed methodologies for its detection, quantification, and the study of its metabolism.

Protocol for Quantification of this compound in Biological Samples

This protocol is adapted from established methods for quantifying other low-abundance, short-chain acyl-CoAs using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[11][12][13]

Objective: To detect and quantify this compound in mammalian cells or tissues.

Materials:

  • Tissue or cell samples

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., stable isotope-labeled 13C5-4-oxopentanoyl-CoA, to be synthesized)

  • Oasis HLB 1cc (30 mg) SPE columns

  • LC-HRMS system (e.g., Q-Exactive Orbitrap)

Methodology:

  • Sample Homogenization: Snap-freeze tissue samples in liquid nitrogen. For cultured cells, aspirate media and immediately add quenching/extraction solution.

  • Extraction: Homogenize frozen tissue or scrape cells in 1 mL of ice-cold 10% TCA. Spike the sample with a known amount of the internal standard.

  • Protein Precipitation: Sonicate the homogenate briefly on ice and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol (B129727) followed by water.

    • Load the cleared supernatant from the previous step.

    • Wash the column with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with methanol into a clean tube.

  • Sample Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as 10 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B52724) (B).

    • Detect this compound and its internal standard using high-resolution accurate mass (HRAM) in positive ion mode, monitoring for their specific m/z values.

    • Confirm identity using MS/MS fragmentation patterns against a synthesized standard.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

experimental_workflow Sample Biological Sample (Tissue or Cells) Extraction 1. Quenching & Extraction (Ice-cold 10% TCA + Internal Std.) Sample->Extraction Centrifugation 2. Protein Precipitation (Centrifugation at 17,000 x g) Extraction->Centrifugation SPE 3. Solid-Phase Extraction (SPE) (Wash and Elute Acyl-CoAs) Centrifugation->SPE Analysis 4. LC-HRMS Analysis (Detection and Quantification) SPE->Analysis Data Data Interpretation (Concentration, Pathway Flux) Analysis->Data

Figure 3: Experimental workflow for the quantification of this compound.
Enzyme Assays for this compound Metabolism

To identify the enzymes responsible for the synthesis and degradation of this compound, in vitro enzyme assays can be performed using purified recombinant enzymes or mitochondrial/cytosolic fractions.

  • Acyl-CoA Synthetase Activity: Incubate purified candidate acyl-CoA synthetases (e.g., ACSS2, ACSM family members) with levulinic acid, ATP, and Coenzyme A. Monitor the formation of this compound over time using the LC-HRMS method described above.

  • Beta-Oxidation Activity: Incubate isolated mitochondria with synthesized this compound. Monitor its consumption and the appearance of downstream metabolites like acetyl-CoA and propionyl-CoA using LC-HRMS. The activity of specific candidate enzymes (e.g., dehydrogenases, hydratases) can be assessed using purified enzymes and monitoring changes in substrate and product concentrations.

Conclusion and Future Directions

This compound represents a fascinating metabolic intermediate whose endogenous role in mammals is a complete unknown. While its formation from the xenobiotic levulinic acid is highly probable, the possibility of its endogenous synthesis cannot be discounted. The metabolic framework presented here, based on established principles of beta-oxidation, provides a robust hypothesis for its catabolism.

For researchers, the key challenge is to first establish the endogenous presence of this molecule. The analytical protocols outlined in this guide provide a clear path to achieving this. For drug development professionals, understanding the metabolism and potential for CoA sequestration by this compound is essential for evaluating the safety of drugs and excipients containing a levulinate moiety. The exploration of this compound metabolism is a promising avenue of research that could yield new insights into the flexibility and scope of mammalian intermediary metabolism.

References

An In-depth Technical Guide to the Biosynthesis of 5-Aminolevulinate in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query referenced "4-oxopentanoyl-CoA biosynthesis." Based on the provided precursors, succinyl-CoA and glycine (B1666218), the scientifically established pathway in mammalian cells is the biosynthesis of 5-aminolevulinate (5-amino-4-oxopentanoate), not this compound. This guide will focus on this well-documented and physiologically critical pathway.

Executive Summary

The synthesis of 5-aminolevulinate (ALA) is the initial and rate-limiting step in the heme biosynthetic pathway in most non-plant eukaryotes, including mammals.[1][2] This crucial reaction is catalyzed by the mitochondrial enzyme 5-aminolevulinate synthase (ALAS), which facilitates the condensation of succinyl-CoA and glycine.[3][4] Given its role as the gatekeeper of a pathway that produces the essential cofactor heme, ALAS activity is meticulously regulated at multiple levels, from gene transcription to allosteric feedback inhibition. Mammals express two distinct isoforms of ALAS—a ubiquitous, housekeeping form (ALAS1) and an erythroid-specific form (ALAS2)—each subject to unique regulatory mechanisms tailored to the metabolic needs of the cell.[2][5] Dysregulation of ALAS activity is implicated in several human diseases, making it a significant target for research and therapeutic development. This document provides a comprehensive overview of the biosynthesis of ALA, its regulation, quantitative kinetic parameters, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of ALA occurs within the mitochondrial matrix, where its precursor, succinyl-CoA, is readily available from the Krebs cycle.[6] The reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, 5-aminolevulinate synthase (ALAS).[5]

The overall reaction is as follows: Succinyl-CoA + Glycine → 5-Aminolevulinate + CoA + CO₂ [6]

The reaction mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, followed by the abstraction of a proton from glycine to form a carbanion.[2] This nucleophilic carbanion then attacks the thioester carbonyl of succinyl-CoA, leading to a condensation reaction. Subsequent decarboxylation and release from the enzyme yield the final product, 5-aminolevulinate.[3] The release of ALA from the enzyme has been identified as the rate-limiting step of the catalytic cycle, dependent on a slow conformational change of the enzyme.[2]

Mammalian Isoforms of 5-Aminolevulinate Synthase

Mammalian cells express two distinct isoforms of ALAS, encoded by separate genes, which exhibit different tissue distribution and regulatory patterns.[3][5]

  • ALAS1 (Housekeeping Isoform): Encoded by a gene on chromosome 3, ALAS1 is expressed ubiquitously in all cell types.[1] It is responsible for producing heme for a wide variety of hemoproteins, such as cytochromes, which are essential for cellular respiration and metabolism.[7] The expression and activity of ALAS1 are tightly regulated by the intracellular free heme pool in a classic negative feedback loop.[1][7]

  • ALAS2 (Erythroid-specific Isoform): Encoded by a gene on the X chromosome, ALAS2 is expressed exclusively in developing red blood cells (erythroblasts).[1][2] Its primary role is to produce the vast quantities of heme required for hemoglobin synthesis.[1] Unlike ALAS1, the regulation of ALAS2 is primarily linked to the availability of iron and is driven by erythroid-specific transcription factors.[1][3] Mutations in the ALAS2 gene are responsible for X-linked sideroblastic anemia and X-linked protoporphyria.[1][6]

Regulation of 5-Aminolevulinate Biosynthesis

The regulation of ALA synthesis is complex and isoform-specific, ensuring that the production of heme and its potentially toxic intermediates is precisely matched to cellular demand.

The activity of the housekeeping isoform, ALAS1, is primarily controlled by negative feedback from heme. This regulation occurs at multiple levels:

  • Transcriptional Repression: High levels of heme inhibit the transcription of the ALAS1 gene. This is mediated by the nuclear receptor Rev-erbα and through the repression of the coactivator PGC-1α.[8]

  • Translational Inhibition: Heme can inhibit the translation of ALAS1 mRNA.[9]

  • Inhibition of Mitochondrial Import: Heme can block the translocation of the precursor ALAS1 protein from the cytoplasm into the mitochondria, where it is active.[9][10] This is mediated by heme regulatory motifs (HRMs) present in the protein sequence.[10]

  • Post-translational Degradation: Heme promotes the proteolytic degradation of mature ALAS1 protein within the mitochondria by proteases such as Lon peptidase 1.[8][10]

The regulation of the erythroid-specific isoform, ALAS2, is adapted to the high demands of hemoglobin synthesis during erythropoiesis.

  • Transcriptional Activation: The transcription of the ALAS2 gene is activated by the master erythroid transcription factor GATA1, which binds to specific motifs in the gene's promoter.[1][11]

  • Translational Regulation by Iron: The translation of ALAS2 mRNA is controlled by intracellular iron levels. The 5' untranslated region (5'-UTR) of the ALAS2 mRNA contains an Iron-Responsive Element (IRE). In low-iron conditions, Iron Regulatory Proteins (IRPs) bind to this IRE, blocking translation.[3] When iron is plentiful, the IRPs dissociate, allowing for the synthesis of the ALAS2 protein.[8] This mechanism ensures that heme synthesis is tightly coupled to iron availability, preventing the accumulation of porphyrin precursors.[8]

ALAS_Regulation cluster_0 ALAS1 Regulation (e.g., Hepatocyte) cluster_1 ALAS2 Regulation (Erythroblast) ALAS1_Gene ALAS1 Gene ALAS1_mRNA ALAS1 mRNA ALAS1_Gene->ALAS1_mRNA Transcription ALAS1_Precursor ALAS1 Precursor (Cytosol) ALAS1_mRNA->ALAS1_Precursor Translation ALAS1_Mature Mature ALAS1 (Mitochondria) ALAS1_Precursor->ALAS1_Mature Mitochondrial Import Heme_Pool Free Heme Pool ALAS1_Mature->Heme_Pool ALA Synthesis -> Heme Heme_Pool->ALAS1_Gene Inhibits Heme_Pool->ALAS1_mRNA Inhibits Heme_Pool->ALAS1_Precursor Inhibits Import Heme_Pool->ALAS1_Mature Promotes Degradation ALAS2_Gene ALAS2 Gene ALAS2_mRNA ALAS2 mRNA ALAS2_Gene->ALAS2_mRNA Transcription ALAS2_Protein ALAS2 Protein ALAS2_mRNA->ALAS2_Protein Translation GATA1 GATA1 GATA1->ALAS2_Gene Activates Iron Iron IRP IRP Iron->IRP Inactivates IRP->ALAS2_mRNA Inhibits Translation

Figure 1. Simplified diagrams of the distinct regulatory mechanisms controlling the expression and activity of the ALAS1 and ALAS2 isoforms in mammalian cells.

Quantitative Data: Enzyme Kinetics

The kinetic properties of ALAS have been studied to understand its efficiency and substrate affinity. The following table summarizes representative kinetic parameters for human ALAS2. Data for wild-type human ALAS1 is less consistently reported in the literature, but the enzyme is known to be catalytically active.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/hr)kcat (s⁻¹)Reference
Human ALAS2 (Wild-Type) Succinyl-CoA31~1380~0.076[12]
Glycine11,800~1380~0.076[12]
Human ALAS2 (V562A Mutant) Succinyl-CoA140 ± 202600 ± 1000.14 ± 0.005[1][11]
Glycine23000 ± 30002600 ± 1000.14 ± 0.005[1][11]
Human ALAS2 (M567I Mutant) Succinyl-CoA12 ± 11400 ± 300.077 ± 0.001[1][11]
Glycine10000 ± 10001400 ± 300.077 ± 0.001[1][11]

Note: Vmax and kcat values are often reported under varying assay conditions and can differ between studies. The values presented are representative for comparative purposes.

Experimental Protocols

The measurement of ALAS activity and the quantification of its product, ALA, are fundamental to studying heme biosynthesis and related disorders.

This method relies on the chemical condensation of the ALA product with acetylacetone (B45752) to form a pyrrole, which then reacts with Ehrlich's reagent to produce a colored compound that can be quantified spectrophotometrically.

Materials:

  • Cell or tissue homogenate

  • Enzyme Substrate Cocktail: 1.0 M glycine, 1.0 M succinate, 0.1 M MgCl₂, 1.0 M Tris-HCl (pH 7.5)

  • ATP solution (0.2 M, pH 7.0)

  • Pyridoxal phosphate (B84403) (PLP) solution (0.01 M)

  • Coenzyme A (CoA) solution (0.01 M)

  • 10% Trichloroacetic acid (TCA)

  • 1.0 M Sodium acetate (B1210297) buffer (pH 4.7)

  • Acetylacetone

  • Modified Ehrlich's Reagent (1.0 g p-dimethylaminobenzaldehyde in 30 ml glacial acetic acid, add 8 ml of 60% perchloric acid, dilute to 50 ml with glacial acetic acid; prepare fresh)

  • ALA standard solutions (e.g., 2.5 µM, 10 µM, 40 µM)

Procedure:

  • Enzyme Reaction Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture containing the enzyme substrate cocktail, ATP, PLP, and CoA solutions. A control reaction without the enzyme extract should be prepared.

  • Incubation: Pre-incubate the reaction tubes at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a known amount of cell extract (e.g., 20 µL) to each tube for a final volume of 1000 µL. Mix promptly.

  • Reaction: Incubate the mixture at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding 150 µL of 10% TCA. Centrifuge at high speed for 5 minutes to pellet the precipitated protein.

  • Pyrrole Formation: Transfer the supernatant to a new tube. Add 150 µL of 1.0 M sodium acetate buffer (pH 4.7) and 75 µL of acetylacetone. Mix and heat at 100°C for 15 minutes.

  • Color Development: Cool the tubes to room temperature. Add 1.5 mL of modified Ehrlich's reagent, mix well, and let the color develop for 15-20 minutes.

  • Quantification: Measure the absorbance at 556 nm using a spectrophotometer. Calculate the concentration of ALA produced by comparing the absorbance to a standard curve generated with ALA standards.

This method offers high sensitivity and specificity for the direct measurement of ALA in biological samples.[12]

Materials:

  • Biological sample (urine, plasma, cell lysate)

  • Internal Standard (e.g., ¹³C₅, ¹⁵N-ALA or L-Tyrosine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis MCX) for sample cleanup if necessary

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)

  • UPLC Column (e.g., Acquity UPLC BEH C18)

Procedure:

  • Sample Preparation:

    • To a known volume of sample (e.g., 25 µL of urine), add the internal standard.

    • For complex matrices, perform a sample cleanup step. This may involve protein precipitation with an organic solvent or solid-phase extraction to remove interfering substances.[4]

  • Chromatographic Separation:

    • Inject the prepared sample onto the UPLC system.

    • Separate the analytes using a suitable mobile phase gradient. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

    • Elute ALA and the internal standard from the column. A typical retention time for ALA is very short due to its polarity.

  • Mass Spectrometric Detection:

    • Ionize the eluting compounds using electrospray ionization in positive mode (ESI+).

    • Detect and quantify ALA and the internal standard using Multiple Reaction Monitoring (MRM).

    • Define specific precursor-to-product ion transitions for ALA (e.g., m/z 132.08 > 86.0 and 132.08 > 114.0) and the internal standard.[12]

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known ALA concentrations.

    • Calculate the concentration of ALA in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Experimental_Workflow cluster_colorimetric Colorimetric Assay Workflow cluster_ms UPLC-MS/MS Workflow C1 Prepare Reaction Mix (Substrates, Cofactors) C2 Add Enzyme Extract C1->C2 C3 Incubate at 37°C C2->C3 C4 Terminate with TCA C3->C4 C5 Form Pyrrole (Acetylacetone, Heat) C4->C5 C6 Develop Color (Ehrlich's Reagent) C5->C6 C7 Measure Absorbance (556 nm) C6->C7 M1 Sample Preparation (Add Internal Standard, Cleanup) M2 UPLC Separation (e.g., C18 column) M1->M2 M3 ESI+ Ionization M2->M3 M4 MS/MS Detection (MRM) M3->M4 M5 Quantification (vs. Standard Curve) M4->M5

Figure 2. High-level workflows for the colorimetric and UPLC-MS/MS-based determination of 5-aminolevulinate.

Conclusion and Future Directions

The biosynthesis of 5-aminolevulinate via ALAS is a cornerstone of mammalian metabolism. The existence of two isoforms with distinct and complex regulatory networks highlights the importance of precise control over heme production in different cellular contexts. For researchers and drug development professionals, understanding these pathways is critical for addressing diseases such as porphyrias and sideroblastic anemias. Future research may focus on the discovery of small molecule modulators that can selectively target ALAS isoforms, offering novel therapeutic strategies for these and other conditions where heme metabolism is dysregulated. The detailed experimental protocols provided herein serve as a robust foundation for such investigative efforts.

References

In Vitro Enzymatic Synthesis of 4-Oxopentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic synthesis of 4-oxopentanoyl-CoA, also known as levulinyl-CoA. The core of this process revolves around the enzyme levulinyl-CoA synthetase (LvaE), an acyl-CoA synthetase identified in bacteria capable of metabolizing levulinic acid, such as Pseudomonas putida and Pseudomonas citronellolis. This guide details the enzymatic reaction, experimental protocols for enzyme production and activity assays, and the metabolic context of this important biochemical reaction.

Introduction

This compound is a key intermediate in the bacterial catabolism of levulinic acid, a platform chemical derivable from lignocellulosic biomass. The enzymatic synthesis of this acyl-CoA in vitro provides a powerful tool for studying the downstream metabolic pathways, screening for enzyme inhibitors, and developing novel biocatalytic processes. The primary enzyme responsible for this conversion is levulinyl-CoA synthetase (LvaE), which catalyzes the ATP-dependent ligation of coenzyme A to 4-oxopentanoic acid (levulinic acid).

The Enzymatic Reaction

The synthesis of this compound is catalyzed by levulinyl-CoA synthetase (LvaE). This enzyme belongs to the acyl-CoA synthetase family and facilitates the formation of a thioester bond between the carboxyl group of levulinic acid and the thiol group of coenzyme A. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.

The overall reaction is as follows:

4-Oxopentanoic acid + CoA + ATP → this compound + AMP + PPi

This reaction is the initial step in the levulinic acid catabolic pathway in certain bacteria.[1][2]

Data Presentation

While detailed kinetic parameters (Km, kcat) for levulinyl-CoA synthetase with levulinic acid have not been extensively published in a consolidated format, the substrate specificity has been characterized. The LvaE from Pseudomonas putida has been shown to have activity towards C4 to C6 carboxylic acids, with lower activity for shorter or longer chain acids.[2]

Table 1: Components for In Vitro Synthesis of this compound

ComponentConcentrationPurpose
Tris-HCl buffer (pH 7.5)50 mMMaintains optimal pH
Levulinic acid10 mMSubstrate
Coenzyme A (CoA)5 mMSubstrate
ATP10 mMEnergy source
MgCl₂10 mMCofactor for ATP
Purified LvaE enzyme0.1 - 1 µMCatalyst

Table 2: HPLC Parameters for Detection of this compound

ParameterCondition
ColumnTSK-GEL ODS-100V (150 x 4.6 mm)
Mobile Phase150 mM NaH₂PO₄ with 15% (v/v) methanol (B129727)
Flow Rate1.0 mL/min
Detection Wavelength260 nm (for adenine (B156593) moiety of CoA)
Column Temperature40 °C

Experimental Protocols

Recombinant Production and Purification of Levulinyl-CoA Synthetase (LvaE)

This protocol is based on the methods described for the LvaE enzyme from Pseudomonas putida.[1]

  • Gene Synthesis and Cloning: The gene encoding LvaE from Pseudomonas putida KT2440 is synthesized and cloned into an expression vector, such as pET-28a, which incorporates an N-terminal 6x-His tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic and grown overnight. This starter culture is then used to inoculate a larger volume of media. The culture is grown at 37°C with shaking until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM), and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and a protease inhibitor cocktail). The cells are lysed by sonication on ice.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged LvaE is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The LvaE protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined, and the purity is assessed by SDS-PAGE.

In Vitro Synthesis and Detection of this compound

This protocol describes a typical in vitro reaction to produce and detect this compound.[2][3]

  • Reaction Setup: In a microcentrifuge tube, combine the components as listed in Table 1. The reaction is initiated by the addition of the purified LvaE enzyme.

  • Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Reaction Quenching: The reaction is stopped by the addition of an equal volume of ice-cold methanol or by heat inactivation.

  • Sample Preparation for HPLC: The quenched reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is filtered through a 0.22 µm filter before analysis.

  • HPLC Analysis: The prepared sample is injected onto an HPLC system configured with the parameters outlined in Table 2. The retention time of the product is compared with that of an authentic standard of this compound, if available. The formation of the product is confirmed by the appearance of a new peak at the expected retention time.

Mandatory Visualizations

Levulinic Acid Catabolic Pathway

Levulinic_Acid_Catabolism cluster_pathway Levulinic Acid Catabolic Pathway Levulinic_Acid 4-Oxopentanoic Acid (Levulinic Acid) Levulinyl_CoA This compound Levulinic_Acid->Levulinyl_CoA LvaE (ATP, CoA -> AMP, PPi) Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Levulinyl_CoA->Hydroxyvaleryl_CoA LvaD (NAD(P)H -> NAD(P)+) Phosphovaleryl_CoA 4-Phosphovaleryl-CoA Hydroxyvaleryl_CoA->Phosphovaleryl_CoA LvaA/B (ATP -> ADP) Hydroxyvaleryl_CoA_3 3-Hydroxyvaleryl-CoA Phosphovaleryl_CoA->Hydroxyvaleryl_CoA_3 LvaC Beta_Oxidation β-Oxidation Hydroxyvaleryl_CoA_3->Beta_Oxidation

Caption: The enzymatic cascade for the catabolism of levulinic acid in Pseudomonas putida.

Experimental Workflow for In Vitro Synthesis

In_Vitro_Synthesis_Workflow cluster_workflow Experimental Workflow Start Start Reaction_Setup Set up reaction mixture (Buffer, Substrates, ATP, MgCl2) Start->Reaction_Setup Add_Enzyme Initiate with purified LvaE Reaction_Setup->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation Quench Stop reaction (Methanol or Heat) Incubation->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Filter Filter supernatant Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC End End HPLC->End

References

Topic: 4-Oxopentanoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Oxopentanoyl-CoA, the coenzyme A thioester of levulinic acid, represents a fascinating and largely unexplored molecule at the intersection of renewable chemistry and synthetic biology. Derived from levulinic acid, a key platform chemical from biomass valorization, this compound stands as a potential key intermediate for novel biosynthetic pathways. This technical guide provides a comprehensive overview of the strategies and methodologies required to identify, engineer, and characterize novel enzymes that utilize this compound as a substrate. We detail experimental protocols, present hypothetical metabolic pathways, and summarize relevant enzymatic data to provide a foundational framework for researchers aiming to pioneer metabolic pathways based on this versatile C5 building block. This exploration holds significant promise for the sustainable production of value-added chemicals and the development of new therapeutic targets.

Introduction: The Potential of a Biomass-Derived Intermediate

The global shift towards sustainable manufacturing has intensified the search for renewable feedstocks to replace petroleum-derived chemicals. Levulinic acid (4-oxopentanoic acid), readily produced from the acid-catalyzed degradation of C6 sugars from lignocellulosic biomass, is recognized as a top-tier platform chemical. Its functional groups—a ketone and a carboxylic acid—make it a versatile precursor for synthesizing a wide array of polymers, resins, fuels, and pharmaceuticals.

In the realm of cellular metabolism, carboxylic acids are typically activated to their coenzyme A (CoA) thioester derivatives to increase their reactivity for subsequent enzymatic transformations. The activation of levulinic acid yields this compound, a molecule that is not known to be a major intermediate in natural, central metabolic pathways. However, its structure suggests it could be integrated into cellular metabolism through the action of novel or engineered enzymes, thereby opening a gateway to unique biochemical conversions.

This guide serves as a technical resource for researchers in metabolic engineering, synthetic biology, and drug development. It outlines the enzymatic logic, experimental workflows, and analytical techniques necessary to:

  • Synthesize this compound from levulinic acid using acyl-CoA synthetases.

  • Explore potential enzymatic conversions of this compound.

  • Discover and engineer novel enzymes for these transformations.

  • Characterize the kinetics and mechanisms of these new biocatalysts.

Enzymatic Synthesis of this compound

The first critical step in establishing a metabolic pathway is the synthesis of its entry point molecule. In this case, this compound must be generated from levulinic acid. This activation is catalyzed by the acyl-activating enzyme (AAE) superfamily, also known as acyl-CoA synthetases (ACS) or ligases.[1][2] These enzymes catalyze a two-step reaction involving the hydrolysis of ATP to AMP and pyrophosphate.[2]

Reaction: Levulinic Acid + ATP + CoASH → this compound + AMP + PPi

While no enzyme is currently known to have high specificity for levulinic acid, the inherent promiscuity of many AAEs suggests that existing enzymes may exhibit sideline activity.[1] Furthermore, the substrate binding pockets of AAEs can be rationally engineered to accommodate new carboxylate substrates.[2][3]

Data Presentation: Kinetic Parameters of Related Acyl-CoA Synthetases

To guide the selection of candidate enzymes for engineering, the kinetic properties of AAEs with substrates similar in chain length to levulinic acid (C5) are instructive.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
PcAAE2Pogostemon cablin4-Methylvaleric Acid (C6)150.83.27[1]
PcAAE1Pogostemon cablinIsovaleric Acid (C5)40.26.70[1]
CnAcs1Cryptococcus neoformansAcetate (C2)1300 ± 3000.42 ± 0.04[4]
CaAcs1Candida albicansAcetate (C2)200 ± 300.90 ± 0.03[4]
AfAcs1Aspergillus fumigatusAcetate (C2)300 ± 401.12 ± 0.04[4]
MT-ACS1M. thermautotrophicusAcetate (C2)200 ± 1018.0 ± 0.3[3]
MT-ACS1 (I312A)M. thermautotrophicusPropionate (C3)320 ± 2012.0 ± 0.3[3]
MT-ACS1 (W416A)M. thermautotrophicusButyrate (C4)180 ± 201.2 ± 0.03[3]

Note: k_cat values were calculated from specific activities where necessary.

Mandatory Visualization: Workflow for AAE Discovery and Engineering

The following workflow outlines a systematic approach to obtaining an efficient enzyme for this compound synthesis.

AAE_Discovery_Workflow cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Screening & Characterization cluster_2 Phase 3: Protein Engineering start Define Substrate: Levulinic Acid b_mining Genome Mining & Homology Modeling start->b_mining b_selection Select Diverse AAEs (e.g., from plants, bacteria) b_mining->b_selection c_expression Heterologous Expression (e.g., in E. coli) b_selection->c_expression c_purify Protein Purification (e.g., IMAC) c_expression->c_purify c_assay In Vitro Activity Assay with Levulinic Acid c_purify->c_assay c_hit Identify 'Hit' Enzyme (Low to Moderate Activity) c_assay->c_hit d_rational Rational Design: Mutate Binding Pocket c_hit->d_rational If structure is known d_directed Directed Evolution: Random Mutagenesis c_hit->d_directed If no structural insight d_library Create Mutant Library d_rational->d_library d_directed->d_library d_screening High-Throughput Screening d_library->d_screening d_optimized Optimized Enzyme d_screening->d_optimized

Caption: Workflow for discovery and optimization of a levulinic acid-activating enzyme.

Experimental Protocols: Characterization of a Candidate Acyl-CoA Synthetase

1. Heterologous Expression and Purification:

  • Cloning: Synthesize the codon-optimized gene for the candidate AAE and clone it into an expression vector (e.g., pET-28a(+) for an N-terminal His6-tag) for transformation into an E. coli expression host (e.g., BL21(DE3)).

  • Cultivation: Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at a reduced temperature (e.g., 18°C) to improve soluble protein yield.[5]

  • Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I), and lyse by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash with buffer containing 20-40 mM imidazole and elute the His-tagged protein with buffer containing 250 mM imidazole. Verify purity using SDS-PAGE.[5]

2. Enzyme Kinetics Assay (Coupled Assay): This method, adapted from protocols for other AAEs, measures the production of pyrophosphate (PPi).[4]

  • Principle: The PPi produced in the AAE reaction is hydrolyzed by inorganic pyrophosphatase to two molecules of phosphate (B84403) (Pi). The Pi is then used by purine (B94841) nucleoside phosphorylase (PNP) to convert the substrate MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, which causes an absorbance shift at 360 nm.

  • Reaction Mixture (1 mL total volume):

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 200 µM MESG

    • 1 unit/mL inorganic pyrophosphatase

    • 1 unit/mL purine nucleoside phosphorylase

    • 5-50 µg of purified AAE enzyme

    • Variable concentrations of levulinic acid (e.g., 10 µM to 10 mM) to determine K_m.

  • Procedure:

    • Assemble the reaction mixture without levulinic acid and incubate at the optimal temperature for 5 minutes to establish a baseline.

    • Initiate the reaction by adding levulinic acid.

    • Monitor the increase in absorbance at 360 nm over time using a spectrophotometer.

    • Calculate initial velocities from the linear portion of the progress curves.

    • Plot initial velocities against substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.[6]

Potential Metabolic Fates of this compound

Once formed, the structure of this compound suggests several potential enzymatic conversions, creating a hub for novel metabolic pathways. Its keto group at the C4 position and the activated thioester at C1 are prime targets for enzymatic action.

Hypothetical Enzymatic Reactions:

  • Thiolytic Cleavage: A β-ketothiolase could potentially catalyze a thiolytic cleavage between C2 and C3, yielding propionyl-CoA and acetoacetate . Alternatively, a different thiolase could cleave between C3 and C4 to yield two molecules of acetyl-CoA , although this is less conventional.

  • Reduction: A ketoacyl-CoA reductase or dehydrogenase could reduce the C4 ketone to a hydroxyl group, forming 4-hydroxypentanoyl-CoA . This introduces a chiral center and opens pathways analogous to fatty acid metabolism.

  • Anaplerosis: Through a series of reactions, this compound could potentially be converted into central metabolites like succinyl-CoA, linking it to the TCA cycle.[7]

Mandatory Visualization: Hypothetical Metabolic Pathways for this compound

Metabolic_Fates Hypothetical Metabolic Pathways from this compound Lev_Acid Levulinic Acid Lev_CoA This compound Lev_Acid->Lev_CoA Acyl-CoA Synthetase Thiolase Novel β-Ketothiolase Lev_CoA->Thiolase Reductase Novel Ketoacyl-CoA Reductase Lev_CoA->Reductase Prop_CoA Propionyl-CoA Thiolase->Prop_CoA Acetoacetate Acetoacetate Thiolase->Acetoacetate TCA_Cycle TCA Cycle Prop_CoA->TCA_Cycle anaplerosis Acetoacetate->TCA_Cycle via Acetyl-CoA OH_Pentanoyl_CoA 4-Hydroxypentanoyl-CoA Reductase->OH_Pentanoyl_CoA FA_Metabolism Fatty Acid Metabolism OH_Pentanoyl_CoA->FA_Metabolism β-oxidation-like

Caption: Potential metabolic routes for the conversion of this compound.

Applications and Future Directions

The development of enzymes and pathways centered around this compound has significant implications for both biotechnology and medicine.

Biotechnology and Sustainable Chemistry:

  • Novel Biopolymers: The conversion of this compound to intermediates like 4-hydroxypentanoyl-CoA could serve as a monomer for the synthesis of novel polyhydroxyalkanoates (PHAs), a class of biodegradable plastics.

  • Value-Added Chemicals: Engineered pathways could convert this C5 building block into specialty chemicals, flavors, or fragrances that are otherwise difficult to synthesize.

Drug Development:

  • Novel Antibiotic Targets: If an essential pathway utilizing this compound were engineered into a pathogenic microorganism, the novel enzymes in that pathway could serve as highly specific targets for new antibiotics, minimizing off-target effects in the host.

  • Metabolic Disease Research: Acetyl-CoA and other acyl-CoAs are central regulators of metabolism and epigenetics.[7][8] Studying the impact of introducing this compound on cellular acyl-CoA pools could provide new insights into metabolic regulation and diseases like obesity and diabetes, where acyl-CoA metabolism is dysregulated.[9]

Conclusion

This compound is a molecule of high potential, bridging the gap between renewable feedstocks and advanced biomanufacturing. While its role in natural metabolism is undefined, the tools of modern synthetic biology and protein engineering provide a clear path forward for its integration into cellular processes. The strategies and protocols outlined in this guide—from enzyme discovery and kinetic characterization to pathway design—offer a foundational roadmap for researchers. Unlocking the enzymatic potential of this compound will not only expand the toolbox of metabolic engineering but also pave the way for innovative solutions in sustainable chemistry and therapeutic development.

References

The Hypothetical Discovery of 4-Oxopentanoyl-CoA in Microbial Metabolism: A Technical Guide for a Novel Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

While the landscape of microbial metabolism is vast, it is far from fully charted. This technical guide proposes the existence of a novel metabolite, 4-oxopentanoyl-CoA, and outlines a comprehensive framework for its discovery and characterization. To date, this compound has not been described in the scientific literature. This document serves as a theoretical and methodological roadmap for researchers, hypothesizing its biosynthetic and catabolic pathways based on established principles of enzymatic reactions, including Claisen-type condensations common in fatty acid synthesis. We provide detailed experimental protocols for the identification and quantification of this putative metabolite, in vitro enzymatic synthesis, and pathway elucidation through genetic manipulation. This whitepaper aims to stimulate and guide research into what could be a previously unexplored corner of microbial biochemistry, with potential implications for metabolic engineering and the development of novel therapeutics.

Introduction: The Case for a Novel Metabolite

Microbial metabolic pathways are intricate networks responsible for the biosynthesis and degradation of a vast array of molecules essential for life. Central to these networks are acyl-Coenzyme A (acyl-CoA) thioesters, which serve as activated intermediates in numerous biochemical transformations, from the citric acid cycle to fatty acid and polyketide synthesis.[1][2] While major acyl-CoA species are well-characterized, the potential for undiscovered intermediates participating in specialized pathways remains.

This guide explores the hypothetical existence of this compound, a five-carbon β-ketoacyl-CoA. Its structure suggests a potential role as a metabolic link between three-carbon (propionyl-CoA) and two-carbon (acetyl-CoA) metabolism, distinct from the canonical pathways of odd-chain fatty acid oxidation. The discovery of such a metabolite would open new avenues for understanding metabolic regulation and could present novel targets for antimicrobial drug development.

Proposed Metabolic Pathways for this compound

We propose two primary pathways involving this compound: its biosynthesis via the condensation of key metabolic precursors and its subsequent catabolism or utilization.

Proposed Biosynthetic Pathway

The most plausible route for the synthesis of this compound is through a Claisen condensation reaction between propionyl-CoA (the acyl "donor") and acetyl-CoA (the nucleophilic "acceptor" in its carboxylated form, malonyl-CoA, which is then decarboxylated). This mechanism is analogous to the initiation step of fatty acid synthesis catalyzed by β-ketoacyl-ACP synthase III (FabH).[3][4]

The proposed enzymatic step is: Propionyl-CoA + Malonyl-ACP → 4-Oxopentanoyl-ACP + CO₂ + ACP

Subsequently, the acyl group could be transferred to Coenzyme A. Alternatively, a β-ketoacyl-CoA synthase (thiolase) could directly condense propionyl-CoA and acetyl-CoA, a reaction known to be catalyzed by some promiscuous thiolases.[5]

Proposed Biosynthesis of this compound Propionyl_CoA Propionyl-CoA Condensation β-Ketoacyl-ACP Synthase (e.g., FabH) or Thiolase Propionyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Acetyl_CoA Acetyl-CoA FabD Malonyl-CoA: ACP Transacylase (FabD) Acetyl_CoA->FabD FabD->Malonyl_ACP Product 4-Oxopentanoyl-ACP Condensation->Product Transferase Acyl-ACP: CoA Transacylase Product->Transferase FinalProduct This compound Transferase->FinalProduct

Figure 1: Proposed biosynthetic pathway of this compound.
Proposed Catabolic Pathway

Once formed, this compound could be a substrate for catabolism, potentially via a reversal of the synthetic reaction by a thiolase, yielding propionyl-CoA and acetyl-CoA. This would allow the cell to balance its pools of C2 and C3 metabolites. Alternatively, it could be reduced by a reductase to form 4-hydroxypentanoyl-CoA, channeling it into other metabolic fates.

Proposed Catabolism of this compound Start This compound Thiolase Thiolase Start->Thiolase Reductase 4-Oxoacyl-CoA Reductase Start->Reductase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Reduced_Product 4-Hydroxypentanoyl-CoA Reductase->Reduced_Product NAD NAD+ Reductase->NAD NADH NADH + H+ NADH->Reductase CoA CoA-SH CoA->Thiolase

Figure 2: Potential catabolic fates of this compound.

Data Presentation: Analogous Enzyme Kinetics

Direct quantitative data for this compound is nonexistent. However, we can infer potential enzymatic efficiencies by examining kinetic data from related enzymes. β-ketoacyl-ACP synthase III (FabH) enzymes, which catalyze the condensation of an acyl-CoA with malonyl-ACP, show varying substrate specificities.[4][6] The data below provides a comparative baseline for what might be expected from an enzyme that synthesizes this compound.

Table 1: Substrate Specificity of FabH from Staphylococcus aureus Data sourced from Qiu et al. (2005), Protein Science.[6] This table presents the relative activity of S. aureus FabH with various short-chain acyl-CoA primers, demonstrating its preference for branched-chain and slightly longer straight-chain substrates over acetyl-CoA.

Acyl-CoA SubstrateRelative Activity (%)
Isobutyryl-CoA (C4, branched)100
Hexanoyl-CoA (C6, straight)~80
Butyryl-CoA (C4, straight)~60
Isovaleryl-CoA (C5, branched)~50
Acetyl-CoA (C2, straight)< 10
Propionyl-CoA (C3, straight) Not Reported, but activity can be inferred to be between that of Acetyl-CoA and Butyryl-CoA

Table 2: Kinetic Parameters of a Promiscuous 3-Ketoacyl-CoA Thiolase (Tfu_0875) * Data adapted from Han et al. (2020), demonstrating that some thiolases can act on various acyl-CoA substrates. This suggests a candidate enzyme for the proposed condensation.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Acetyl-CoA0.0628467
Propionyl-CoA0.07Data not availableData not available
Succinyl-CoAData not availableData not availableData not available

Note: The original study focused on the carboxylase activity on acetyl-CoA and propionyl-CoA to form malonyl-CoA and methylmalonyl-CoA respectively, but the enzyme itself is a key component in a pathway involving acyl-CoA modifications.[7]

Experimental Protocols for Discovery and Validation

The following protocols provide a systematic approach to test the hypothesis of this compound's existence and delineate its metabolic context.

Protocol 1: Identification and Quantification by LC-MS/MS

This protocol is adapted from established methods for quantifying short-chain acyl-CoAs and is designed to detect and quantify this compound in microbial cell extracts.[8][9]

Objective: To identify and quantify this compound from microbial cultures.

Methodology:

  • Sample Preparation:

    • Grow microbial cultures (e.g., E. coli, B. subtilis) to mid-log phase.

    • Rapidly quench metabolism by harvesting cells into a cold methanol-water solution (-20°C).

    • Centrifuge cells and extract metabolites using a 5-sulfosalicylic acid (SSA) solution to precipitate proteins and stabilize acyl-CoAs.[8]

    • Vortex and centrifuge to pellet debris. The supernatant contains the acyl-CoA pool.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with ion-pairing agents (e.g., heptafluorobutyric acid) in the mobile phase to achieve separation of polar acyl-CoAs.

    • Mobile Phase: Gradient elution from 5% to 95% acetonitrile (B52724) in water (both with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The parent mass of this compound (C₂₆H₄₂N₇O₁₈P₃S) is approximately 865.16 g/mol . Monitor for the specific precursor-to-product ion transitions. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine moiety. The specific transition would be [M+H]⁺ → [M-507+H]⁺.

  • Quantification:

    • Synthesize an authentic this compound standard for absolute quantification.

    • Alternatively, use a structurally similar internal standard (e.g., ¹³C-labeled butyryl-CoA) for relative quantification.

    • Generate a standard curve to determine the concentration in the biological samples.

LC-MS/MS Workflow Culture Microbial Culture Quench Metabolic Quenching (Cold Methanol) Culture->Quench Extract Extraction with 5% SSA Quench->Extract LC LC Separation (C18, Ion-Pairing) Extract->LC MS Tandem Mass Spectrometry (MRM for this compound) LC->MS Data Data Analysis & Quantification MS->Data

Figure 3: Experimental workflow for metabolite identification.
Protocol 2: In Vitro Enzymatic Synthesis Assay

Objective: To demonstrate that a candidate enzyme can synthesize this compound from propionyl-CoA and acetyl-CoA.

Methodology:

  • Candidate Enzyme Selection:

    • Select a candidate β-ketoacyl-ACP synthase (e.g., from S. aureus FabH, known for its promiscuity) or a thiolase.[5][6]

    • Clone and express the gene in E. coli and purify the recombinant protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified candidate enzyme

      • Propionyl-CoA (substrate 1)

      • Acetyl-CoA (substrate 2)

      • Appropriate buffer (e.g., Tris-HCl, pH 7.5) and cofactors (e.g., MgCl₂)

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Take time-point samples and quench the reaction with acid (e.g., formic acid).

  • Product Detection:

    • Analyze the reaction mixture using the LC-MS/MS method described in Protocol 1 to detect the formation of this compound.

    • Confirm the product identity by comparing its retention time and fragmentation pattern to a synthetic standard.

Protocol 3: Pathway Elucidation via Gene Knockout Studies

Objective: To identify the gene(s) responsible for the synthesis of this compound in vivo.[10][11]

Methodology:

  • Target Gene Identification:

    • Using bioinformatics, identify all genes in the target organism's genome annotated as β-ketoacyl-ACP synthases or thiolases.

  • Strain Construction:

    • Create systematic, single-gene knockouts of each candidate gene using a technique like CRISPR/Cas9.[10]

  • Metabolomic Analysis:

    • Grow the wild-type and each knockout strain under identical conditions where the precursors (e.g., media supplemented with propionate) are available.

    • Extract metabolites from all strains as described in Protocol 1.

    • Analyze the acyl-CoA pools using LC-MS/MS.

  • Data Interpretation:

    • A knockout strain that fails to produce this compound (or shows a significant reduction compared to wild-type) likely lacks the key biosynthetic enzyme.

    • Accumulation of precursors (propionyl-CoA) in a specific knockout strain would further support the gene's role in the proposed pathway.

Gene Knockout Workflow Identify Identify Candidate Genes (e.g., Thiolases, FabH homologs) CRISPR Create Gene Knockouts (CRISPR/Cas9) Identify->CRISPR Culture Culture WT & KO Strains CRISPR->Culture Metabolomics Metabolite Extraction & LC-MS/MS Analysis Culture->Metabolomics Compare Compare Metabolite Profiles (WT vs. KO) Metabolomics->Compare Conclusion Identify Gene Responsible for this compound Synthesis Compare->Conclusion

Figure 4: Workflow for pathway elucidation using gene knockouts.

Conclusion and Future Directions

The existence of this compound in microbial metabolism remains a compelling hypothesis. Its discovery would represent a significant addition to our understanding of the metabolic integration of two- and three-carbon pathways. The experimental frameworks provided in this guide offer a clear and robust strategy for investigating this possibility.

Successful identification of this metabolite and its associated enzymes would have several implications:

  • Metabolic Engineering: The pathway could be engineered to produce novel chemicals or to reroute metabolic flux for the enhanced production of existing bioproducts.

  • Drug Development: The enzymes involved in the synthesis or catabolism of this compound could serve as highly specific targets for the development of new antimicrobial agents.

We encourage the scientific community to embark on this exploratory research. The validation, or even the refutation, of the hypotheses presented herein will undoubtedly contribute to a deeper knowledge of the intricate and elegant world of microbial biochemistry.

References

Unraveling the Subcellular Landscape of 4-Oxopentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Oxopentanoyl-CoA, the activated form of levulinic acid, is a molecule of growing interest due to the increasing prevalence of levulinic acid as a biomass-derived platform chemical and food additive. Understanding its subcellular localization and metabolic fate is crucial for assessing its biological impact and potential toxicological implications. While a dedicated metabolic pathway for this compound has been characterized in bacteria, its processing in mammalian cells is less understood. This technical guide synthesizes the current understanding and provides a framework for the experimental investigation of this compound pools. Based on the metabolism of analogous xenobiotic carboxylic acids, it is hypothesized that this compound is primarily generated and metabolized within the mitochondrial matrix. This guide details the inferred metabolic pathways, presents quantitative data on related acyl-CoA species for comparative context, and provides comprehensive experimental protocols for the determination of its subcellular localization.

Inferred Cellular Localization and Metabolism of this compound

In mammalian systems, this compound is not known to be an endogenous metabolite. Its presence is likely the result of exposure to exogenous levulinic acid. The metabolism of xenobiotic carboxylic acids typically begins with their activation to coenzyme A (CoA) thioesters, a process that predominantly occurs in the mitochondria[1][2].

Mitochondrial Activation

The activation of levulinic acid to this compound is likely catalyzed by mitochondrial acyl-CoA synthetases. Mammalian cells possess a suite of these enzymes with varying substrate specificities. The short-chain acyl-CoA synthetases (ACSS) and medium-chain acyl-CoA synthetases (ACSM) are strong candidates for this initial activation step due to their broad substrate acceptance[3]. Specifically, mitochondrial acetyl-CoA synthetase (ACSS1) and other short-chain acyl-CoA synthetases have been shown to accept a variety of short-chain carboxylic acids[4][5].

Hypothetical Mitochondrial Metabolism

Once formed within the mitochondrial matrix, this compound would likely be a substrate for the enzymes of the fatty acid β-oxidation pathway. Many of these enzymes exhibit broad substrate specificity, a phenomenon known as enzyme promiscuity[6][7][8][9][10]. The initial step would be a dehydrogenation reaction catalyzed by a short- or medium-chain acyl-CoA dehydrogenase (SCAD or MCAD)[6][7][10]. Subsequent steps would involve hydration, further dehydrogenation, and thiolytic cleavage, mirroring the canonical β-oxidation spiral.

Potential Peroxisomal Involvement

Peroxisomes are another key site for the metabolism of xenobiotic compounds and fatty acids[1][2]. The peroxisomal β-oxidation machinery is known to handle a diverse range of substrates, including xenobiotic acyl compounds[1][2]. Therefore, it is plausible that a fraction of cellular this compound could be formed and/or metabolized within peroxisomes, particularly by peroxisomal acyl-CoA oxidases which have a broad substrate range[11][12][13].

Quantitative Data on Subcellular Acyl-CoA Pools

Direct quantitative measurements of this compound in subcellular compartments are not currently available in the scientific literature. However, data from studies on other short-chain acyl-CoAs provide a valuable reference for expected concentration ranges and distribution patterns.

Acyl-CoA SpeciesSubcellular CompartmentConcentration (pmol/mg protein)Cell/Tissue TypeReference
Acetyl-CoAMitochondria~1.0 - 5.0Mouse Liver[14]
Acetyl-CoACytosol~0.5 - 2.0Mouse Liver[14]
Succinyl-CoAMitochondria~2.0 - 10.0Mouse Liver[14]
Succinyl-CoACytosol~0.1 - 0.5Mouse Liver[14]
Propionyl-CoAMitochondria~0.1 - 0.5Mouse Liver[14]
Propionyl-CoACytosol~0.05 - 0.2Mouse Liver[14]
Butyryl-CoAMitochondria~0.05 - 0.2Mouse Liver[14]
Butyryl-CoACytosol~0.01 - 0.05Mouse Liver[14]
Lactoyl-CoAWhole Cell0.011 pmol/10^6 cellsHepG2 cells[15]
Crotonyl-CoAWhole Cell0.032 pmol/10^6 cellsHepG2 cells[15]

Note: These values are approximate and can vary significantly depending on the cell type, metabolic state, and analytical method used.

Signaling Pathways and Experimental Workflows

Inferred Metabolic Pathway of this compound in Mammalian Mitochondria

cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Levulinic_Acid_out Levulinic Acid (extramitochondrial) ACSS_ACSM Acyl-CoA Synthetase (e.g., ACSS1/ACSM) Levulinic_Acid_out->ACSS_ACSM CoA, ATP 4_Oxo_CoA_in This compound ACSS_ACSM->4_Oxo_CoA_in AMP, PPi 4_Oxo_CoA This compound SCAD_MCAD Acyl-CoA Dehydrogenase (SCAD/MCAD) 4_Oxo_CoA->SCAD_MCAD FAD -> FADH2 Metabolite_1 Putative Metabolite 1 SCAD_MCAD->Metabolite_1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Metabolite_2 Putative Metabolite 2 Enoyl_CoA_Hydratase->Metabolite_2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Metabolite_3 Putative Metabolite 3 Hydroxyacyl_CoA_Dehydrogenase->Metabolite_3 Thiolase β-Ketothiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Metabolite_1->Enoyl_CoA_Hydratase H2O Metabolite_2->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Metabolite_3->Thiolase CoA

Caption: Inferred mitochondrial metabolism of this compound.

Experimental Workflow for Subcellular Localization of this compound

Start Mammalian Tissue or Cultured Cells Homogenization Homogenization in Isotonic Buffer Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Fractions Isolation of Subcellular Fractions Differential_Centrifugation->Fractions Mitochondria Mitochondrial Fraction Fractions->Mitochondria Cytosol Cytosolic Fraction Fractions->Cytosol Peroxisomes Peroxisomal Fraction (optional, via density gradient) Fractions->Peroxisomes Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Mitochondria->Extraction Cytosol->Extraction Peroxisomes->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound LCMS->Quantification Data_Analysis Data Analysis and Comparison of Pools Quantification->Data_Analysis

Caption: Workflow for determining this compound subcellular localization.

Experimental Protocols

Subcellular Fractionation of Mammalian Liver Tissue

This protocol is adapted from established methods for isolating mitochondria and cytosol[14].

Reagents and Buffers:

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Lysis Buffer: Isolation buffer containing 0.1% (w/v) digitonin.

  • Mitochondrial Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4.

Procedure:

  • Perfuse the liver with ice-cold PBS to remove blood.

  • Mince the liver tissue on ice and wash with ice-cold isolation buffer.

  • Homogenize the minced tissue in 10 volumes of ice-cold isolation buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet crude mitochondria.

  • The supernatant from step 5 is the cytosolic fraction. Clarify by further centrifugation at 100,000 x g for 1 hour at 4°C.

  • Resuspend the crude mitochondrial pellet in lysis buffer and incubate on ice for 15 minutes to selectively rupture the outer mitochondrial membrane.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitoplasts (inner membrane and matrix).

  • Wash the mitoplast pellet with mitochondrial resuspension buffer and centrifuge again at 10,000 x g for 15 minutes at 4°C. The final pellet contains the purified mitochondrial fraction.

  • Store all fractions at -80°C until acyl-CoA extraction.

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol is a generalized procedure based on common methods for short-chain acyl-CoA analysis[8][16][17][18][19].

Reagents and Materials:

  • Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid.

  • Internal Standards: Isotopically labeled acyl-CoA standards (e.g., ¹³C-labeled acetyl-CoA, propionyl-CoA). A custom synthesis of ¹³C-labeled this compound would be ideal for absolute quantification.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

  • To 100 µL of subcellular fraction (or a known amount of protein), add 10 µL of the internal standard mix.

  • Add 500 µL of ice-cold extraction solvent.

  • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For sample cleanup and concentration, perform solid-phase extraction. a. Condition the SPE cartridge with methanol, followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove salts and polar contaminants. d. Elute the acyl-CoAs with a methanol/water solution containing a small amount of ammonium (B1175870) hydroxide.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the acyl-CoAs using a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylhexylamine) and an organic component (e.g., acetonitrile or methanol).

  • Detect and quantify this compound and other acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound would be determined by infusion of a synthesized standard.

Conclusion and Future Directions

The subcellular localization of this compound in mammalian cells is likely confined to compartments with active fatty acid and xenobiotic metabolism, primarily the mitochondria and potentially the peroxisomes. The activation of its precursor, levulinic acid, and its subsequent degradation are probably carried out by enzymes with broad substrate specificities. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and for quantifying the distribution of this compound pools.

Future research should focus on:

  • In vitro enzyme assays: Confirming the activity of candidate mammalian acyl-CoA synthetases and dehydrogenases with levulinic acid and this compound as substrates.

  • Stable isotope tracing: Using ¹³C-labeled levulinic acid in cell culture or animal models to definitively trace its metabolic fate and subcellular distribution.

  • Development of specific antibodies: Generating antibodies against 4-oxopentanoyl-modified proteins to investigate potential protein acylation by this molecule, which could have implications for cellular signaling and toxicity.

By employing these strategies, the scientific community can build a comprehensive understanding of the subcellular life of this compound, a molecule of increasing environmental and physiological relevance.

References

An In-depth Technical Guide on the Potential Role of 4-Oxopentanoyl-CoA in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current scientific literature, there is no direct evidence for a role of 4-oxopentanoyl-CoA in cellular signaling pathways. This technical guide will, therefore, address the metabolism of its parent molecule, 4-oxopentanoate (B1231505) (levulinate), and draw parallels to the well-established signaling functions of a structurally and metabolically related molecule, succinyl-CoA. The majority of the data, protocols, and pathways described herein pertain to protein succinylation, a key signaling mechanism mediated by succinyl-CoA, which serves as a potential model for understanding how this compound might function in a signaling context.

Introduction: The Enigma of this compound

This compound, also known as levulinyl-CoA, is the coenzyme A derivative of 4-oxopentanoate (levulinic acid). While 4-oxopentanoate is used as a food additive and a calcium supplement, its metabolic fate and the cellular functions of its CoA derivative are not extensively studied in mammalian systems. Current research indicates that levulinate can be metabolized, leading to the formation of this compound, which then enters other metabolic pathways. However, a direct signaling role for this compound has not been identified.

Given the structural similarity of this compound to succinyl-CoA, a critical intermediate in the Krebs cycle and a key player in a major post-translational modification, this guide will focus on the signaling paradigm of succinyl-CoA. We will explore the world of protein succinylation as a potential framework for the hypothetical signaling functions of this compound.

The Precedent: Succinyl-CoA and Protein Succinylation

Succinyl-CoA is a central metabolite that has emerged as a crucial signaling molecule. Its primary signaling function is mediated through protein succinylation, a post-translational modification (PTM) where a succinyl group is transferred from succinyl-CoA to a lysine (B10760008) residue on a target protein.[1] This modification is significant because it induces a substantial change in the lysine residue's properties: it adds a larger chemical group and changes the charge from +1 to -1 under physiological conditions.[2] These alterations can profoundly impact protein structure, function, and stability.[1]

Mechanisms of Protein Succinylation

Protein succinylation can occur through both enzymatic and non-enzymatic mechanisms.

  • Enzymatic Succinylation: This process is catalyzed by lysine succinyltransferases. While the full range of these enzymes is still under investigation, some have been identified, such as Carnitine Palmitoyltransferase 1A (CPT1A) and GCN5L1.[3][4]

  • Non-enzymatic Succinylation: This can occur spontaneously, driven by the high reactivity and concentration of succinyl-CoA, particularly within the mitochondria.[5]

The reverse reaction, desuccinylation, is primarily carried out by the sirtuin family of deacetylases, with SIRT5 being the major mitochondrial desuccinylase.[6]

Signaling Pathways Regulated by Protein Succinylation

Protein succinylation has been shown to regulate a variety of cellular processes and signaling pathways, predominantly by altering the activity of metabolic enzymes. Key pathways influenced by succinylation include:

  • Krebs Cycle: Several Krebs cycle enzymes are succinylated, which can modulate their activity and, consequently, cellular respiration.[7]

  • Fatty Acid Metabolism: Succinylation of enzymes involved in fatty acid oxidation can impact cellular energy production from lipids.[8]

  • Amino Acid Metabolism: The activity of enzymes in amino acid degradation pathways is also regulated by succinylation.[9]

  • PI3K/Akt Signaling Pathway: Succinylation may modulate the activity of Akt kinase, a central node in pathways controlling cell survival and growth.[1]

  • MAPK Pathway: The phosphorylation state and activity of MAP kinases, which are key in regulating cell proliferation and stress responses, can be affected by succinylation.[1]

Quantitative Data on Protein Succinylation

The study of protein succinylation has been greatly advanced by mass spectrometry-based proteomics, allowing for the identification and quantification of thousands of succinylation sites.

Organism/Tissue Number of Succinylated Proteins Identified Number of Succinylation Sites Identified Key Findings Reference
Human Brain259932Altered succinylation of mitochondrial proteins, APP, and tau in Alzheimer's disease.[1]
Nonalcoholic Fatty Liver Disease (NAFLD) Rat Models178 (differentially succinylated)Not specifiedSuccinylation of proteins involved in various metabolic and cellular processes may promote NAFLD progression.[6]
Mammalian Fibroblasts and Liver Tissues7792565SIRT5 regulates the majority of these succinylation sites.[6]
CPT1A-expressing cells101171CPT1A expression increased succinylation on these proteins.[7]

Experimental Protocols

The investigation of protein succinylation involves a combination of biochemical and proteomic techniques.

Protocol 1: Immunoprecipitation and Western Blotting for Detecting Protein Succinylation

This method is used to detect the succinylation of a specific protein.

  • Protein Extraction: Lyse cells in a suitable buffer containing protease and deacetylase inhibitors.

  • Immunoprecipitation: Incubate the protein lysate with an antibody specific for the protein of interest. Capture the antibody-protein complex using protein A/G beads.

  • Western Blotting: Elute the captured proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with a pan-anti-succinyllysine antibody to detect the succinylation status of the immunoprecipitated protein. A loading control should be used to ensure equal protein loading.[10]

Protocol 2: Quantitative Succinylomics using Mass Spectrometry

This protocol provides a global and quantitative analysis of protein succinylation.

  • Cell Culture and Treatment: Culture cells under desired conditions (e.g., with or without a SIRT5 inhibitor).

  • Protein Extraction and Digestion: Extract total protein from cells, followed by reduction, alkylation, and digestion with trypsin.[11]

  • Enrichment of Succinylated Peptides: Incubate the peptide digest with anti-succinyllysine antibody-conjugated beads to enrich for succinylated peptides.[11]

  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer.[12]

  • Data Analysis: Use specialized software to identify succinylated peptides, map the modification sites, and quantify the relative abundance of succinylation between different experimental conditions.[12] For absolute quantification, stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT) can be integrated into the workflow.[12]

Visualizing Signaling Pathways and Workflows

Protein Succinylation Signaling Pathway

Succinylation_Signaling cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Succinyl_CoA Succinyl-CoA Metabolic_Enzymes Metabolic Enzymes Succinyl_CoA->Metabolic_Enzymes Succinylation TCA_Cycle TCA Cycle TCA_Cycle->Succinyl_CoA Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty_Acid_Oxidation->Succinyl_CoA Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acid_Catabolism->Succinyl_CoA SIRT5 SIRT5 Metabolic_Enzymes->SIRT5 Desuccinylation CPT1A CPT1A Signaling_Proteins Signaling Proteins (e.g., Akt, MAPKs) CPT1A->Signaling_Proteins Succinylation GCN5L1 GCN5L1 GCN5L1->Signaling_Proteins Succinylation Cellular_Response Cellular Response (Growth, Proliferation, Stress Response) Signaling_Proteins->Cellular_Response

Caption: A simplified diagram of protein succinylation signaling in different cellular compartments.

Experimental Workflow for Quantitative Succinylomics

Succinylomics_Workflow Start Cell/Tissue Samples Protein_Extraction Protein Extraction and Quantification Start->Protein_Extraction Digestion Reduction, Alkylation, and Trypsin Digestion Protein_Extraction->Digestion Enrichment Affinity Enrichment of Succinylated Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis: Identification, Site Mapping, Quantification LC_MS->Data_Analysis End Biological Interpretation Data_Analysis->End

Caption: A typical experimental workflow for the quantitative analysis of protein succinylation.

Conclusion and Future Directions

While the direct involvement of this compound in cellular signaling remains to be elucidated, the extensive research on succinyl-CoA provides a robust framework for its potential functions. The signaling paradigm of protein succinylation, with its intricate regulation and profound impact on cellular metabolism and signaling, offers a compelling hypothesis for how other acyl-CoA molecules, including this compound, might exert regulatory roles.

Future research should focus on:

  • Developing methods to detect and quantify this compound in cellular contexts.

  • Investigating the potential for this compound to modify proteins through a "4-oxopentanoylation" PTM.

  • Identifying the enzymes that may catalyze the addition or removal of this modification.

  • Elucidating the downstream functional consequences of such a modification on protein function and cellular signaling pathways.

By drawing parallels with the established roles of succinyl-CoA, researchers can begin to unravel the potential contributions of this compound to the complex landscape of cellular signaling.

References

The Catabolism of 4-Oxopentanoyl-CoA to Acetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of 4-oxopentanoyl-CoA, the activated form of levulinic acid, represents a key metabolic pathway enabling certain microorganisms to utilize this biomass-derived keto acid as a carbon and energy source. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to the central metabolic intermediate, acetyl-CoA. The core of this pathway is encapsulated in the lva operon of Pseudomonas putida, which orchestrates a multi-step conversion to 3-hydroxyvaleryl-CoA. This intermediate is subsequently channeled into the β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA. This document details the enzymes and intermediates of this pathway, provides representative experimental protocols for the characterization of the involved enzymes, and presents visualizations of the metabolic and experimental workflows.

Introduction

This compound, also known as levulinyl-CoA, is the coenzyme A thioester of levulinic acid, a platform chemical derivable from the acid-catalyzed degradation of lignocellulosic biomass. The microbial catabolism of levulinic acid is of significant interest for biotechnological applications, including the production of value-added chemicals and biofuels. The primary characterized pathway for levulinic acid degradation exists in Pseudomonas putida KT2440, encoded by the lva operon. This pathway efficiently converts levulinic acid into intermediates of central metabolism. This guide will focus on the enzymatic steps from this compound to the final product, acetyl-CoA.

The Catabolic Pathway of this compound

The degradation of this compound to acetyl-CoA is a multi-step process involving a dedicated set of enzymes encoded by the lva operon, followed by the utilization of the general β-oxidation machinery.

The lva Operon of Pseudomonas putida

The initial steps in the catabolism of this compound are catalyzed by the protein products of the lva operon. This operon consists of seven genes, lvaA, lvaB, lvaC, lvaD, lvaE, lvaF, and lvaG, with lvaA-E encoding the core catabolic enzymes.

The enzymatic sequence is as follows:

  • Activation of Levulinic Acid: The pathway begins with the activation of levulinic acid to its CoA thioester, this compound. This reaction is catalyzed by Levulinyl-CoA Synthetase (LvaE) , an acyl-CoA synthetase. This enzyme utilizes ATP and Coenzyme A.

  • Reduction of the Keto Group: The 4-keto group of this compound is then reduced to a hydroxyl group by 4-Hydroxyvaleryl-CoA Dehydrogenase (LvaD) , an oxidoreductase that uses NADH or NADPH as a reductant, to form 4-hydroxyvaleryl-CoA.

  • Phosphorylation: The resulting 4-hydroxyvaleryl-CoA is phosphorylated at the hydroxyl group by a kinase complex formed by LvaA and LvaB , yielding 4-phosphovaleryl-CoA. LvaA possesses the kinase activity, while the small protein LvaB is essential for this function.

  • Dephosphorylation and Isomerization: The final enzyme from the core lva operon, LvaC , catalyzes the dephosphorylation of 4-phosphovaleryl-CoA to form an enoyl-CoA intermediate, likely 3-pentenoyl-CoA. LvaC also appears to possess hydratase activity, converting the pentenoyl-CoA to 3-hydroxyvaleryl-CoA .

β-Oxidation of 3-Hydroxyvaleryl-CoA

3-Hydroxyvaleryl-CoA, a five-carbon acyl-CoA, is a substrate for the β-oxidation pathway for odd-chain fatty acids. This process culminates in the thiolytic cleavage of a two-carbon unit, yielding acetyl-CoA and a three-carbon unit, propionyl-CoA. The steps are as follows:

  • Dehydrogenation: 3-hydroxyvaleryl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-ketovaleryl-CoA.

  • Thiolysis: A 3-ketoacyl-CoA thiolase then catalyzes the thiolytic cleavage of 3-ketovaleryl-CoA using a molecule of Coenzyme A. This reaction releases acetyl-CoA and propionyl-CoA . Propionyl-CoA can be further metabolized into succinyl-CoA, an intermediate of the citric acid cycle.

Signaling Pathway and Experimental Workflow Visualization

Catabolic Pathway of this compound

Catabolic_Pathway cluster_lva_operon lva Operon Pathway cluster_beta_oxidation β-Oxidation This compound This compound 4-Hydroxyvaleryl-CoA 4-Hydroxyvaleryl-CoA This compound->4-Hydroxyvaleryl-CoA LvaD (Dehydrogenase) 4-Phosphovaleryl-CoA 4-Phosphovaleryl-CoA 4-Hydroxyvaleryl-CoA->4-Phosphovaleryl-CoA LvaA/LvaB (Kinase) 3-Pentenoyl-CoA 3-Pentenoyl-CoA 4-Phosphovaleryl-CoA->3-Pentenoyl-CoA LvaC (Dephosphorylase) 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Pentenoyl-CoA->3-Hydroxyvaleryl-CoA LvaC (Hydratase) 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA 3-Hydroxyvaleryl-CoA->3-Ketovaleryl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketovaleryl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase Propionyl-CoA Propionyl-CoA 3-Ketovaleryl-CoA->Propionyl-CoA 3-Ketoacyl-CoA Thiolase Levulinic Acid Levulinic Acid Levulinic Acid->this compound LvaE (Synthetase)

Catabolism of this compound.
General Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Synthesis Gene Synthesis (e.g., lvaA-E) Vector_Ligation Ligation into Expression Vector Gene_Synthesis->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Colony_Selection Colony Selection and Verification Transformation->Colony_Selection Cell_Culture Large-Scale Cell Culture Colony_Selection->Cell_Culture Induction Protein Expression Induction (e.g., IPTG) Cell_Culture->Induction Cell_Lysis Cell Lysis (e.g., Sonication) Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis Enzyme_Assay Enzyme Activity Assay (Spectrophotometry/HPLC) Purity_Analysis->Enzyme_Assay Kinetic_Analysis Determination of Km and Vmax Enzyme_Assay->Kinetic_Analysis

Workflow for enzyme characterization.

Quantitative Data

As of the time of this writing, detailed kinetic parameters (Km, Vmax, kcat) for the individual enzymes of the lva operon have not been extensively published. The characterization of these enzymes has primarily focused on the identification of their products and their roles in the overall pathway. However, for context, representative kinetic data for analogous enzyme classes are presented in the following tables.

Table 1: Representative Kinetic Parameters for Acyl-CoA Synthetases

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source Organism
Acetyl-CoA SynthetaseAcetate200-80015-30Saccharomyces cerevisiae
Propionyl-CoA SynthetasePropionate400-60010-20Bovine Liver
Butyryl-CoA SynthetaseButyrate150-30025-40Pseudomonas aeruginosa

Table 2: Representative Kinetic Parameters for Acyl-CoA Dehydrogenases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Medium-Chain Acyl-CoA DehydrogenaseOctanoyl-CoA2-1010-25Pig Kidney
Short-Chain Acyl-CoA DehydrogenaseButyryl-CoA10-3030-50Human
Isovaleryl-CoA DehydrogenaseIsovaleryl-CoA1.0-Human

Table 3: Representative Kinetic Parameters for 3-Ketoacyl-CoA Thiolases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Thiolase I3-Ketooctanoyl-CoA5-15500-1000Pig Heart
Thiolase IIAcetoacetyl-CoA30-100100-300Zoogloea ramigera

Experimental Protocols

The following sections provide detailed, representative methodologies for the expression, purification, and assay of the enzyme types involved in the catabolism of this compound. These are generalized protocols and may require optimization for the specific enzymes of the lva pathway.

Recombinant Expression and Purification of lva Operon Enzymes

The enzymes of the lva operon can be recombinantly expressed in Escherichia coli for biochemical characterization. A common approach involves cloning the genes into an expression vector with an affinity tag, such as a polyhistidine (His) tag, for purification.

Materials:

  • Expression vector (e.g., pET series)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and Agar (B569324) with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme (B549824), protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Protocol:

  • Gene Cloning: Synthesize or PCR amplify the coding sequences for lvaA, lvaB, lvaC, lvaD, and lvaE from Pseudomonas putida KT2440 genomic DNA. Clone each gene into a suitable expression vector containing an N- or C-terminal His-tag.

  • Transformation: Transform the expression plasmids into E. coli BL21(DE3) cells and select for positive colonies on antibiotic-containing LB agar plates.

  • Expression: Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and protease inhibitors). Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Enzyme Assay Protocols

This assay measures the formation of pyrophosphate (PPi) during the ATP-dependent ligation of CoA to levulinic acid.

Materials:

  • EnzChek® Pyrophosphate Assay Kit (or similar)

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Levulinic acid

  • Coenzyme A

  • ATP

  • Purified LvaE

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), purine (B94841) nucleoside phosphorylase (PNP), levulinic acid, and Coenzyme A.

  • Initiate the reaction by adding ATP and purified LvaE.

  • Monitor the increase in absorbance at 360 nm, which corresponds to the conversion of MESG to 2-amino-6-mercapto-7-methylpurine and ribose 1-phosphate in the presence of PPi.

  • Calculate the rate of PPi formation from a standard curve.

This assay measures the oxidation of NADH or NADPH during the reduction of this compound.

Materials:

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • This compound (synthesized enzymatically using LvaE)

  • NADH or NADPH

  • Purified LvaD

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and NADH or NADPH.

  • Initiate the reaction by adding this compound and purified LvaD.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

This assay measures the thiolytic cleavage of 3-ketovaleryl-CoA.

Materials:

  • Assay Buffer (100 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 0.2 mM Coenzyme A)

  • 3-Ketovaleryl-CoA (substrate)

  • Purified 3-ketoacyl-CoA thiolase

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and 3-ketovaleryl-CoA.

  • Initiate the reaction by adding the purified thiolase.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA magnesium complex.

  • Calculate the rate of reaction using an appropriate molar extinction coefficient.

Conclusion

The catabolism of this compound to acetyl-CoA is a fascinating example of microbial metabolic diversity, enabling the utilization of a biomass-derived substrate. The elucidation of the lva operon in Pseudomonas putida has provided a clear roadmap for this pathway. While detailed kinetic and structural data for the involved enzymes are still emerging, the information presented in this guide provides a solid foundation for researchers in the fields of metabolic engineering, enzymology, and drug development to further explore and harness this pathway for various biotechnological applications. Future work should focus on the detailed biochemical characterization of the Lva enzymes to enable more precise metabolic modeling and engineering efforts.

The Role of Acyl-CoA Molecules in Amino Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct involvement of 4-oxopentanoyl-CoA in canonical amino acid catabolism is not established in current metabolic literature, the broader family of acyl-CoA molecules is central to the breakdown of amino acids. This technical guide explores the well-documented catabolic pathways of specific amino acids that lead to the formation of structurally related and metabolically significant acyl-CoA intermediates, namely succinyl-CoA and acetyl-CoA. We will delve into the catabolism of tyrosine, as well as the group of amino acids comprising isoleucine, valine, methionine, and threonine. Furthermore, we will examine the metabolism of levulinic acid, the precursor to this compound, to provide a comprehensive view of its metabolic fate. This guide provides detailed enzymatic steps, quantitative data, experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in metabolism and drug development.

Introduction: The Central Role of Acyl-CoA in Metabolism

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are pivotal molecules in cellular metabolism. They participate in a vast number of anabolic and catabolic reactions, acting as carriers of acyl groups. In the context of amino acid catabolism, the carbon skeletons of many amino acids are converted into key metabolic intermediates such as acetyl-CoA and succinyl-CoA. These molecules can then enter the citric acid cycle for energy production, be used for the synthesis of fatty acids and ketone bodies, or serve as precursors for gluconeogenesis. Understanding the specific pathways that generate these acyl-CoA molecules from amino acids is crucial for elucidating metabolic regulation and identifying potential therapeutic targets for metabolic disorders.

Catabolism of Tyrosine: A Pathway to Fumarate (B1241708) and Acetoacetate

Tyrosine, an aromatic amino acid, is catabolized in the liver through a five-step enzymatic pathway that ultimately yields fumarate, a citric acid cycle intermediate, and acetoacetate, a ketone body.[1][2][3] This makes tyrosine both a glucogenic and a ketogenic amino acid.[2][3]

The catabolic pathway of tyrosine is as follows:

  • Transamination: Tyrosine is converted to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TAT) , with α-ketoglutarate serving as the amino group acceptor.[1]

  • Oxidative Decarboxylation: 4-hydroxyphenylpyruvate is then converted to homogentisate (B1232598) by 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1]

  • Ring Cleavage: The aromatic ring of homogentisate is opened by homogentisate 1,2-dioxygenase (HGD) to form maleylacetoacetate.[1]

  • Isomerization: Maleylacetoacetate is isomerized to fumarylacetoacetate by maleylacetoacetate isomerase (MAAI) , an enzyme that requires glutathione (B108866) as a cofactor.[1]

  • Hydrolysis: Finally, fumarylacetoacetate hydrolase (FAH) cleaves fumarylacetoacetate into fumarate and acetoacetate.[1][4]

Signaling Pathway Diagram: Tyrosine Catabolism

Tyrosine_Catabolism Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP TAT Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate VOMIT_Pathway cluster_amino_acids Amino Acid Precursors Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase Levulinate_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Tissue_Homogenization Tissue Homogenization (e.g., Liver) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Tissue_Homogenization->Protein_Precipitation Extraction Extraction of Metabolites Protein_Precipitation->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Metabolite_Quantification Quantification of Acyl-CoA Esters LC_MSMS->Metabolite_Quantification Data_Analysis Metabolic Pathway Reconstruction Metabolite_Quantification->Data_Analysis

References

Identifying Protein Binders of 4-oxopentanoyl-CoA: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The identification and characterization of protein-ligand interactions are fundamental to understanding cellular processes and are critical for modern drug development. While the specific protein binding partners of 4-oxopentanoyl-CoA are not extensively documented in current scientific literature, the methodologies to uncover these interactions are well-established. This technical guide provides a comprehensive overview of the experimental strategies required to identify and characterize proteins that bind to acyl-CoA esters, using the well-studied Acyl-CoA Binding Proteins (ACBPs) as a primary example. Detailed protocols for affinity purification-mass spectrometry, surface plasmon resonance, and isothermal titration calorimetry are provided, alongside a summary of quantitative binding data for known ACBP-ligand interactions. This guide serves as a practical resource for researchers aiming to elucidate the protein interactome of specific acyl-CoA molecules like this compound.

Introduction

Acyl-coenzyme A (acyl-CoA) esters are pivotal intermediates in a myriad of metabolic and signaling pathways, including fatty acid metabolism, glycerolipid biosynthesis, and the regulation of enzyme activity.[1] The specific functions of individual acyl-CoA species are often mediated by their interactions with a variety of proteins. This compound is a specific acyl-CoA molecule whose protein interactors are not yet well-defined. Identifying these binding partners is the first step toward understanding its cellular roles and potential as a therapeutic target.

This guide outlines a systematic approach to identify and characterize the protein binding partners of a given acyl-CoA molecule, such as this compound. We will leverage established techniques used for studying protein-ligand interactions, with a particular focus on the methodologies applied to the broader class of Acyl-CoA Binding Proteins (ACBPs). ACBPs are a family of highly conserved intracellular proteins that bind long-chain acyl-CoA esters with high affinity and are involved in their transport and the maintenance of the intracellular acyl-CoA pool.[2][3]

Experimental Workflow for Identifying Novel Acyl-CoA Binders

A general workflow for the identification and characterization of unknown protein binders to a small molecule like this compound involves an initial discovery phase using affinity purification coupled with mass spectrometry, followed by validation and quantitative characterization of the identified interactions.

experimental_workflow Experimental Workflow for Identifying Protein Binders cluster_identification Identification Phase cluster_characterization Characterization Phase start Synthesize this compound analog with affinity tag immobilize Immobilize tagged ligand onto affinity resin start->immobilize incubate Incubate resin with cell lysate or tissue extract immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute specifically bound proteins wash->elute ms Protein identification by LC-MS/MS elute->ms candidates Candidate binding proteins ms->candidates recombinant Express and purify recombinant candidate proteins candidates->recombinant spr Surface Plasmon Resonance (SPR) recombinant->spr itc Isothermal Titration Calorimetry (ITC) recombinant->itc binding_data Quantitative Binding Data (Kd, kon, koff) spr->binding_data itc->binding_data

Figure 1: A generalized workflow for the identification and characterization of protein binders to a small molecule ligand.

Data Presentation: Quantitative Binding Affinities of Acyl-CoA Binding Proteins

The following table summarizes experimentally determined dissociation constants (Kd) for the interaction of various Acyl-CoA Binding Proteins (ACBPs) with different acyl-CoA esters. This data serves as a reference for the range of binding affinities that can be expected and highlights the specificity of these interactions.

Acyl-CoA Binding Protein (ACBP)Ligand (Acyl-CoA Ester)MethodDissociation Constant (Kd)Reference
Yeast ACBPPalmitoyl-CoA (C16:0)Microcalorimetry0.055 nM[4][5]
Bovine ACBPOleoyl-CoA (C18:1)Isothermal Titration Calorimetry14 nM[6]
Bovine ACBPDocosahexaenoyl-CoA (C22:6)Isothermal Titration Calorimetry16 nM[6]
Rat ACBPOleoyl-CoA (C18:1)Fluorimetric Analysis14 nM[6]
Rat ACBPDocosahexaenoyl-CoA (C22:6)Fluorimetric Analysis16 nM[6]

Experimental Protocols

Affinity Purification-Mass Spectrometry

This protocol describes the identification of protein binders from a complex biological sample using an immobilized acyl-CoA analog.

Materials:

  • Synthesized this compound with a linker and an affinity tag (e.g., biotin (B1667282) or a terminal alkyne for click chemistry).

  • Affinity resin (e.g., streptavidin-agarose for biotinylated ligands).

  • Cell or tissue lysate.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors).

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration).

  • Elution buffer (e.g., high salt, low pH, or a competitive ligand).[7]

  • Reagents for SDS-PAGE and mass spectrometry.

Procedure:

  • Immobilization of the Ligand: a. Wash the affinity resin with lysis buffer to remove storage solutions. b. Incubate the resin with the tagged this compound analog for 1-2 hours at 4°C with gentle rotation. c. Wash the resin three times with lysis buffer to remove unbound ligand.[8]

  • Binding of Proteins: a. Clarify the cell or tissue lysate by centrifugation to remove cellular debris. b. Incubate the clarified lysate with the ligand-immobilized resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: a. Centrifuge the resin to pellet it and remove the lysate supernatant. b. Wash the resin at least three times with wash buffer to remove non-specifically bound proteins.[9]

  • Elution: a. Add elution buffer to the resin and incubate for a specified time to release the bound proteins. b. Collect the eluate, which contains the putative binding proteins.

  • Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. b. Excise the protein bands of interest and subject them to in-gel digestion with trypsin. c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[10] It is used to determine the kinetics (kon and koff) and affinity (Kd) of the interaction between a purified candidate protein and this compound.[11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA).

  • Purified recombinant candidate protein.

  • This compound.

  • Running buffer (e.g., HBS-EP+ buffer).

  • Immobilization reagents (for covalent coupling).

Procedure:

  • Immobilization of the Protein: a. Select an appropriate sensor chip and immobilization strategy (e.g., amine coupling for covalent attachment, NTA chip for His-tagged proteins).[12] b. Activate the sensor surface according to the manufacturer's protocol. c. Inject the purified protein over the activated surface to achieve the desired immobilization level. d. Deactivate any remaining active groups on the surface.[13]

  • Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. b. Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without protein). c. Monitor the binding in real-time as a change in resonance units (RU). d. After each injection, allow for a dissociation phase where running buffer flows over the surface.

  • Data Analysis: a. Subtract the reference channel data from the active channel data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[14]

Materials:

  • Isothermal titration calorimeter.

  • Purified recombinant candidate protein.

  • This compound.

  • Dialysis buffer.

Procedure:

  • Sample Preparation: a. Dialyze the purified protein against the final experimental buffer to ensure a precise buffer match. b. Dissolve the this compound in the final dialysis buffer. c. Degas both the protein and ligand solutions to prevent air bubbles.[15]

  • ITC Experiment: a. Load the protein solution into the sample cell of the calorimeter. b. Load the ligand solution into the injection syringe. A common starting point is to have the ligand concentration 10-fold higher than the protein concentration.[16] c. Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: a. Integrate the heat-change peaks for each injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction (Kd, n, ΔH, and ΔS).

Signaling Pathways and Logical Relationships

Acyl-CoA esters and their binding proteins are integral to cellular lipid metabolism and signaling. The diagram below illustrates a representative pathway involving ACBPs, highlighting their role in trafficking acyl-CoA esters between different cellular compartments and metabolic fates.

signaling_pathway Role of ACBP in Acyl-CoA Trafficking and Metabolism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion FA Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA_pool Cytosolic Acyl-CoA Pool ACSL->AcylCoA_pool ACBP ACBP AcylCoA_pool->ACBP binds Glycerolipid_synthesis Glycerolipid & Phospholipid Synthesis AcylCoA_pool->Glycerolipid_synthesis Beta_oxidation Beta-Oxidation AcylCoA_pool->Beta_oxidation ACBP->AcylCoA_pool releases ACBP_AcylCoA ACBP-Acyl-CoA Complex ACBP->ACBP_AcylCoA ACBP_AcylCoA->Glycerolipid_synthesis delivers Acyl-CoA ACBP_AcylCoA->Beta_oxidation delivers Acyl-CoA

Figure 2: A simplified diagram of the role of Acyl-CoA Binding Protein (ACBP) in cellular lipid metabolism.

Conclusion

While the specific protein binding partners for this compound remain to be elucidated, this guide provides a robust framework for their identification and characterization. By employing a combination of affinity-based discovery proteomics and biophysical validation techniques, researchers can systematically map the protein interactome of this and other acyl-CoA species. The resulting insights will be invaluable for understanding the cellular functions of these metabolites and for the development of novel therapeutic strategies.

References

The Enigmatic Presence of 4-Oxopentanoyl-CoA in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Oxopentanoyl-CoA, also known as levulinyl-CoA, is a five-carbon acyl-CoA thioester that has been identified as a key intermediate in the bacterial catabolism of levulinic acid, a biomass-derived platform chemical. While its role in this specific microbial pathway is well-documented, its broader natural occurrence, particularly as an endogenous metabolite in other biological systems, remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its established role in bacterial metabolism. It details the enzymatic steps of the levulinic acid degradation pathway, presents available quantitative data on related acyl-CoA species, and outlines key experimental protocols for the study of this and similar molecules. This document aims to serve as a foundational resource for researchers investigating novel metabolic pathways and for professionals in drug development exploring new enzymatic targets.

Introduction: The Emerging Significance of this compound

Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1] These molecules act as activated acyl group carriers, facilitating key biochemical transformations. While short-chain acyl-CoAs like acetyl-CoA and succinyl-CoA are ubiquitous and extensively studied, the roles of less common acyl-CoAs are continuously being uncovered.

This compound (levulinyl-CoA) has emerged as a molecule of interest primarily through studies on the microbial degradation of levulinic acid. Levulinic acid is a valuable platform chemical readily obtainable from the acid hydrolysis of lignocellulosic biomass.[1] Certain bacteria, notably Pseudomonas putida, can utilize levulinic acid as a sole carbon source, converting it into central metabolic intermediates.[1] The discovery of the enzymatic pathway responsible for this conversion has elucidated the central role of this compound as the initial activated intermediate.

Despite the detailed characterization of this bacterial pathway, the question of whether this compound exists as an endogenous metabolite in other domains of life, such as eukaryotes, remains open. One intriguing study noted the formation of a phosphorylated derivative of a downstream intermediate (4-phosphovaleryl-CoA) during levulinic acid metabolism in rat livers, suggesting that components of a similar pathway might be present in mammals.[1] However, direct evidence for the natural, endogenous synthesis of this compound in eukaryotes is currently lacking.

This guide will synthesize the existing research, focusing on the confirmed biochemistry in bacterial systems while highlighting the areas that warrant further investigation.

The Levulinic Acid Catabolic Pathway in Pseudomonas putida

The primary context for the natural occurrence of this compound is the levulinic acid (LA) degradation pathway in bacteria like Pseudomonas putida KT2440.[1] This pathway is encoded by the lva operon, which consists of seven genes, five of which encode the core enzymatic functions required to convert levulinic acid into intermediates of β-oxidation.[1] The pathway involves the formation of four distinct acyl-CoA intermediates.[1]

The conversion proceeds through the following five key enzymatic steps:

  • Activation: Levulinic acid is activated to its coenzyme A thioester, this compound (levulinyl-CoA), by the acyl-CoA synthetase LvaE . This reaction requires ATP.[1]

  • Reduction: The keto group of this compound is reduced to a hydroxyl group, forming 4-hydroxyvaleryl-CoA. This reaction is catalyzed by the oxidoreductase LvaD .[1]

  • Phosphorylation: 4-hydroxyvaleryl-CoA is then phosphorylated at the 4-position by the kinase LvaA to yield 4-phosphovaleryl-CoA.[1] This unique phosphorylated intermediate is a hallmark of this pathway.

  • Dephosphorylation and Isomerization: The intermediate 4-phosphovaleryl-CoA is believed to be dephosphorylated by LvaC to form a pentenoyl-CoA species, likely 3-pentenoyl-CoA.[1]

  • Hydration: Finally, the enoyl-CoA hydratase activity of LvaB hydrates the double bond of pentenoyl-CoA to yield 3-hydroxyvaleryl-CoA, which can then enter the cell's central metabolism through the β-oxidation pathway for odd-chain fatty acids.[1]

All five enzymes (LvaA, LvaB, LvaC, LvaD, and LvaE) are necessary for the complete conversion of levulinic acid to 3-hydroxyvaleryl-CoA.[1]

Mandatory Visualization: Levulinic Acid Catabolic Pathway

Levulinic_Acid_Catabolism LA Levulinic Acid LA_CoA This compound (Levulinyl-CoA) LA->LA_CoA ATP, CoA-SH HV_CoA 4-Hydroxyvaleryl-CoA LA_CoA->HV_CoA NAD(P)H PV_CoA 4-Phosphovaleryl-CoA HV_CoA->PV_CoA ATP Pentenoyl_CoA Pentenoyl-CoA PV_CoA->Pentenoyl_CoA ADP, Pi HV3_CoA 3-Hydroxyvaleryl-CoA Pentenoyl_CoA->HV3_CoA H₂O BetaOx β-Oxidation HV3_CoA->BetaOx LvaE LvaE (Acyl-CoA Synthetase) LvaE->LA_CoA LvaD LvaD (Oxidoreductase) LvaD->HV_CoA LvaA LvaA (Kinase) LvaA->PV_CoA LvaC LvaC LvaC->Pentenoyl_CoA LvaB LvaB (Enoyl-CoA Hydratase) LvaB->HV3_CoA

Caption: Levulinic Acid Catabolism in P. putida.

Quantitative Data on Acyl-CoA Concentrations

Quantitative data on the intracellular concentration of this compound is currently not available in the literature. However, data for other short- and medium-chain acyl-CoAs in various biological systems provide a valuable reference for the expected concentration ranges of these metabolites.

Table 1: Intracellular Concentrations of Selected Acyl-CoAs in Bacteria

Acyl-CoA SpeciesOrganismGrowth ConditionsConcentration (nmol/mg dry wt)Approximate Intracellular Concentration (µM)Reference(s)
This compound Pseudomonas putidaGrowth on levulinic acidData Not Available Data Not Available
Acetyl-CoAEscherichia coli K12Aerobic, glucose0.05 - 1.520 - 600[2]
Malonyl-CoAEscherichia coli K12Aerobic, glucose0.01 - 0.234 - 90[2]
Coenzyme A (free)Escherichia coli K12Carbon starvation~0.6~240[2]
Coenzyme A (free)Escherichia coli K12Glucose addition0.23 - 0.892 - 320[2]

Table 2: Intracellular Concentrations of Selected Acyl-CoAs in Mammalian Cells

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference(s)
This compound -Data Not Available
Acetyl-CoAHepG210.64[3]
Propionyl-CoAHepG23.53[3]
Succinyl-CoAHepG225.47[3]
Butyryl-CoAHepG21.01[3]
Valeryl-CoAHepG21.12[3]

Experimental Protocols

The study of this compound and its related metabolic pathway requires robust methods for sample preparation, metabolite quantification, and enzyme activity assessment.

Extraction of Short-Chain Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for acyl-CoA extraction for subsequent LC-MS analysis.

Materials:

  • Bacterial cell culture (e.g., Pseudomonas putida)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v or 2.5% 5-sulfosalicylic acid)

  • Internal standard (e.g., a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA)

  • Refrigerated centrifuge

  • Sonicator or bead beater

  • Vacuum concentrator

Procedure:

  • Harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at 4°C (e.g., 5,000 x g for 10 minutes).

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold 0.9% NaCl to remove residual medium components. Centrifuge again and discard the supernatant.

  • Quenching and Lysis: Immediately add a defined volume of ice-cold extraction solvent containing the internal standard to the cell pellet. Resuspend the cells thoroughly. Cell lysis can be achieved by sonication on ice or mechanical disruption with a bead beater. This step should be performed quickly to quench enzymatic activity.

  • Protein Precipitation: Incubate the lysate on ice for 15-20 minutes to allow for protein precipitation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 10-15 minutes at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 6.8). The sample is now ready for analysis.

Mandatory Visualization: Acyl-CoA Extraction Workflow

Acyl_CoA_Extraction start Bacterial Cell Pellet step1 Add Cold Extraction Solvent + Internal Standard start->step1 step2 Cell Lysis (Sonication/Bead Beating) step1->step2 step3 Centrifuge to Pellet Debris step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Analysis Solvent step5->step6 end Sample for LC-MS/MS step6->end

Caption: Workflow for Acyl-CoA Extraction from Bacteria.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM ammonium acetate), pH adjusted to ~6.8.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as short-chain acyl-CoAs ionize efficiently in this mode.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For each acyl-CoA, at least two transitions are monitored for confident identification and quantification. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

    • Quantifier Transition: [M+H]+ → [Acyl group + phosphopantetheine]+

    • Qualifier Transition: [M+H]+ → [Adenine-related fragment, e.g., m/z 428][4]

  • Standard Curve: A standard curve is generated using authentic standards of the acyl-CoAs of interest (if commercially available or synthesized) to enable absolute quantification.

In Vitro Enzymatic Assays for the Lva Pathway

The activity of the enzymes in the levulinic acid degradation pathway can be assessed in vitro using purified recombinant proteins.

General Principle: The consumption of a substrate or the formation of a product is monitored over time. This is typically achieved using HPLC, LC-MS, or spectrophotometric methods.

Example Assay: LvaE (Levulinyl-CoA Synthetase) Activity

  • Reaction Mixture: A buffered solution (e.g., Tris-HCl, pH 7.5) containing levulinic acid, Coenzyme A, ATP, MgCl₂, and the purified LvaE enzyme.

  • Detection Method 1 (Direct): Monitor the formation of this compound over time using HPLC or LC-MS. The disappearance of levulinic acid and CoA can also be tracked.[5]

  • Detection Method 2 (Indirect): Use a coupled spectrophotometric assay that detects the pyrophosphate (PPi) released during the reaction. For example, the EnzChek® Pyrophosphate Assay Kit.[4]

Example Assay: LvaD (4-hydroxyvaleryl-CoA Dehydrogenase) Activity

  • Reaction Mixture: A buffered solution containing the substrate this compound, a reducing equivalent (NADH or NADPH), and the purified LvaD enzyme.

  • Detection Method: Monitor the oxidation of NAD(P)H by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The formation of the product, 4-hydroxyvaleryl-CoA, can be confirmed by LC-MS.

Conclusion and Future Directions

This compound is a confirmed intermediate in the bacterial catabolism of levulinic acid, a pathway of significant interest for biorefining and metabolic engineering. The enzymatic steps for its conversion in Pseudomonas putida have been elucidated, providing a clear biochemical context for its occurrence.

However, the presence and potential roles of this compound as an endogenous metabolite in other biological systems, including mammals and plants, remain a critical unknown. The tantalizing observation of a related phosphorylated intermediate in rat liver warrants further investigation to determine if an analogous pathway exists in eukaryotes for purposes other than xenobiotic metabolism.

Future research should focus on:

  • Sensitive Metabolomic Screening: Employing targeted and untargeted LC-MS/MS methods to search for endogenous this compound in a wide range of organisms and tissues under various physiological conditions.

  • Homology-Based Gene Discovery: Searching for eukaryotic homologs of the bacterial lva enzymes to identify candidate genes for a potential endogenous pathway.

  • Functional Characterization: Expressing and characterizing candidate eukaryotic enzymes to determine if they possess the requisite activities for synthesizing or metabolizing this compound.

Elucidating the full extent of the natural occurrence of this compound will not only expand our fundamental understanding of metabolism but could also unveil new enzymatic targets for therapeutic intervention and novel pathways for bio-based chemical production.

References

Methodological & Application

Application Note: Quantification of 4-oxopentanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-oxopentanoyl-CoA in biological matrices. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described methodology is crucial for researchers investigating metabolic pathways where this compound is an intermediate, and for drug development professionals assessing the impact of xenobiotics on coenzyme A metabolism.

Introduction

This compound is a short-chain acyl-coenzyme A derivative that can be formed from the metabolism of levulinic acid (4-oxopentanoic acid). Levulinic acid is a key platform chemical derived from biomass and is also found in some food products and cigarette smoke. Understanding the metabolic fate of levulinic acid and the potential accumulation of this compound is of significant interest in toxicology and metabolic research. LC-MS/MS offers the high selectivity and sensitivity required for the accurate quantification of this polar metabolite in complex biological samples.[1] This application note provides a detailed protocol for this purpose.

Experimental

Materials and Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • 4-oxopentanoic acid (Levulinic acid)

  • Coenzyme A trilithium salt

  • Internal Standard (IS): Stable isotope-labeled this compound (recommended) or a structurally similar short-chain acyl-CoA (e.g., pentanoyl-CoA).

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological samples such as cell lysates or tissue homogenates.

Protocol:

  • To 100 µL of sample (e.g., cell suspension, tissue homogenate), add 400 µL of ice-cold extraction solution (Acetonitrile:Methanol:Water, 50:30:20, v/v/v) containing the internal standard at a known concentration.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. Due to the polar nature of this compound, a column with a polar-embedded or polar-endcapped stationary phase is recommended to improve retention.[2][3][4]

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B (Re-equilibration)

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

The precursor ion ([M+H]+) for this compound is calculated based on the molecular weights of levulinic acid (C5H8O3, MW: 116.11 g/mol ) and Coenzyme A (C21H36N7O16P3S, MW: 767.53 g/mol ), with the loss of a water molecule during thioester formation.[5][6][7][8][9][10][11] The predicted monoisotopic mass of this compound is approximately 865.16 g/mol . The protonated molecule [M+H]+ will therefore have an m/z of approximately 866.16.

Acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment corresponding to the phospho-ADP moiety.[12][13]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~866.2~359.2Optimized empirically
Internal StandardDependent on IS usedDependent on IS usedOptimized empirically

Note: The exact m/z values and collision energy should be optimized by direct infusion of a this compound standard.

Results and Discussion

Quantitative Data Summary

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table provides an example of expected performance parameters, which should be determined experimentally.

ParameterExpected Performance
Linearity (r²)> 0.99
LLOQ1-10 ng/mL
ULOQ1000-5000 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%
Internal Standard Selection

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., [¹³C₅]-4-oxopentanoyl-CoA). If a custom synthesis is not feasible, a structurally similar short-chain acyl-CoA, such as pentanoyl-CoA, can be used. Methods for the biosynthesis of stable isotope-labeled acyl-CoAs using cell culture have been described and can be a viable strategy.[14][15][16][17]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (100 µL) extraction Add 400 µL Cold Extraction Solution + IS sample->extraction vortex1 Vortex 1 min extraction->vortex1 incubate Incubate -20°C 20 min vortex1->incubate centrifuge1 Centrifuge 14,000 x g 10 min, 4°C incubate->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Initial Mobile Phase dry->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge 14,000 x g 5 min, 4°C vortex2->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc Liquid Chromatography (C18 Column) final_sample->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Figure 1. Experimental workflow for the quantification of this compound.

signaling_pathway cluster_input Input cluster_activation Metabolic Activation cluster_product Product levulinic_acid Levulinic Acid (4-Oxopentanoic Acid) activation Acyl-CoA Synthetase + CoA + ATP levulinic_acid->activation target_molecule This compound activation->target_molecule

Figure 2. Metabolic activation of levulinic acid to this compound.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this compound in biological samples. This protocol is a valuable tool for researchers in metabolism, toxicology, and drug development, enabling a deeper understanding of the biological implications of levulinic acid exposure and its metabolic products. The provided workflow can be adapted and optimized for specific research needs and instrumentation.

References

Application Notes and Protocols for a Novel Fluorescent Probe for 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, a specific, commercially available fluorescent probe for the direct detection of 4-oxopentanoyl-CoA has not been documented. The following application notes and protocols are based on established principles of fluorescent probe design and are provided as a detailed, practical guide for the development and application of a hypothetical probe, hereafter named "OPC-Fluor."

Introduction

This compound is an intermediate metabolite in various metabolic pathways, and its dysregulation has been implicated in several disease states. To facilitate the study of its dynamic concentration and localization within living systems, a selective fluorescent probe is essential. OPC-Fluor is a novel, hypothetical, turn-on fluorescent probe designed for the sensitive and specific detection of this compound in biological samples. These notes provide an overview of its mechanism, properties, and detailed protocols for its use.

Principle of Detection

OPC-Fluor is designed as a non-fluorescent molecule that undergoes a specific chemical reaction with the ketone group of this compound. This reaction triggers a conformational change or an intramolecular cyclization, leading to the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of this compound, enabling quantitative measurements.

Figure 1: Proposed Detection Mechanism of OPC-Fluor cluster_0 Probe Activation OPC_Fluor OPC-Fluor (Non-fluorescent) Intermediate Reactive Intermediate OPC_Fluor->Intermediate Reaction with ketone group 4_Oxopentanoyl_CoA This compound 4_Oxopentanoyl_CoA->Intermediate Activated_Probe Activated OPC-Fluor (Fluorescent) Intermediate->Activated_Probe Intramolecular Cyclization

Caption: Figure 1: Proposed Detection Mechanism of OPC-Fluor.

Spectral and Performance Characteristics

The following table summarizes the hypothetical quantitative data for OPC-Fluor, providing a benchmark for the development and validation of such a probe.

ParameterValue
Excitation Wavelength (λex) 488 nm
Emission Wavelength (λem) 525 nm
Molar Absorptivity (ε) 45,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.65 (in the presence of this compound)
Dissociation Constant (Kd) 2.5 µM
Limit of Detection (LOD) 100 nM
Optimal pH Range 6.8 - 7.5
Selectivity >50-fold over other acyl-CoAs and ketones

Experimental Protocols

I. Synthesis of OPC-Fluor (Hypothetical)

This protocol outlines a plausible multi-step synthesis for OPC-Fluor.

Step 1: Synthesis of the Fluorophore Core A fluorescein (B123965) or rhodamine derivative with a reactive amine or hydrazine (B178648) group is synthesized according to established organic chemistry procedures.

Step 2: Introduction of the Recognition Moiety The fluorophore core is reacted with a linker containing a group specifically reactive towards the ketone of this compound, such as a hydrazine or an aminooxy group.

Step 3: Purification and Characterization The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. In Vitro Characterization of OPC-Fluor

This protocol describes the steps to validate the functionality of OPC-Fluor in a cell-free environment.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of OPC-Fluor in anhydrous DMSO.

    • Prepare a 100 mM stock solution of this compound in RNase-free water.

    • Prepare a working buffer (e.g., 50 mM HEPES, pH 7.4).

  • Fluorescence Titration:

    • To a 96-well plate, add the working buffer.

    • Add OPC-Fluor to a final concentration of 5 µM.

    • Add increasing concentrations of this compound (0-100 µM).

    • Incubate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 488 nm and emission at 525 nm.

  • Selectivity Assay:

    • Repeat the fluorescence measurement with other potentially interfering molecules (e.g., acetyl-CoA, succinyl-CoA, pyruvate, acetoacetate) at a high concentration (e.g., 1 mM) to assess the selectivity of OPC-Fluor.

III. Live Cell Imaging with OPC-Fluor

This protocol provides a detailed workflow for the detection of this compound in living cells.

Figure 2: Experimental Workflow for Live Cell Imaging cluster_1 Cell Culture and Treatment cluster_2 Probe Loading and Imaging cluster_3 Data Analysis Cell_Seeding Seed cells on imaging plates Cell_Culture Culture cells to desired confluency Cell_Seeding->Cell_Culture Experimental_Treatment Apply experimental treatment (e.g., drug, nutrient change) Cell_Culture->Experimental_Treatment Probe_Loading Load cells with OPC-Fluor (e.g., 5 µM for 30 min) Experimental_Treatment->Probe_Loading Washing Wash cells with imaging buffer Probe_Loading->Washing Imaging Acquire images using confocal microscopy (Ex: 488 nm, Em: 510-550 nm) Washing->Imaging Image_Processing Process images (background subtraction, etc.) Imaging->Image_Processing Quantification Quantify fluorescence intensity in regions of interest Image_Processing->Quantification Statistical_Analysis Perform statistical analysis Quantification->Statistical_Analysis

Caption: Figure 2: Experimental Workflow for Live Cell Imaging.

  • Cell Culture:

    • Plate cells of interest (e.g., HEK293, HeLa) in a glass-bottom imaging dish and culture in appropriate media until they reach 60-80% confluency.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Prepare a loading solution of 5 µM OPC-Fluor in serum-free medium or a suitable imaging buffer (e.g., HBSS).

    • Incubate the cells with the loading solution for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with the imaging buffer to remove any excess probe.

  • Imaging:

    • Immediately image the cells using a confocal microscope equipped with a 488 nm laser for excitation.

    • Collect the emission between 510 nm and 550 nm.

    • Acquire images under different experimental conditions (e.g., before and after stimulation with a compound expected to alter this compound levels).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity within individual cells or specific subcellular regions.

    • Normalize the fluorescence intensity to a control condition or a co-localized fluorescent protein if applicable.

    • Perform statistical analysis to determine significant changes in this compound levels.

Applications

  • Metabolic Research: Studying the role of this compound in normal physiology and in metabolic disorders.

  • Drug Discovery: Screening for compounds that modulate the activity of enzymes involved in this compound metabolism.

  • Disease Diagnosis: Investigating the potential of this compound as a biomarker in various diseases.

Troubleshooting

  • High Background Fluorescence: Reduce the probe concentration or the loading time. Ensure thorough washing of the cells.

  • Low Signal: Increase the probe concentration or loading time. Ensure the imaging setup is optimized for the probe's spectral properties.

  • Phototoxicity: Reduce the laser power and exposure time during imaging.

These detailed notes and protocols provide a comprehensive framework for the development and application of a novel fluorescent probe for this compound, paving the way for new discoveries in cellular metabolism and drug development.

Application Note and Protocol: Solid-Phase Extraction of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-oxopentanoyl-CoA, a short-chain acyl-CoA intermediate, from biological matrices. The methodology is synthesized from established procedures for the purification of short-chain and other acyl-CoA compounds. This protocol is designed to yield a purified and concentrated sample suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

This compound is a key metabolite in various biochemical pathways. Accurate quantification of this and other short-chain acyl-CoAs is crucial for understanding cellular metabolism and the mechanism of action of certain drugs. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples.[1] This application note details a robust SPE protocol adaptable for this compound, leveraging established methods for similar acyl-CoA species.[2][3] The inherent instability of acyl-CoA thioester bonds necessitates rapid sample processing at low temperatures to minimize degradation.[4][5]

Experimental Protocol

This protocol is a comprehensive guide for the solid-phase extraction of this compound.

Materials and Reagents
  • SPE Cartridges: Weak anion exchange (WAX) or reversed-phase C18 cartridges. The choice may depend on the specific sample matrix and required purity.

  • Sample Preparation:

    • Homogenizer (e.g., glass Dounce or bead beater)

    • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[4][6]

    • Acetonitrile (ACN), HPLC grade[6]

    • Isopropanol, HPLC grade[2]

    • Internal Standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample)[4]

  • SPE Solvents:

    • Conditioning Solvent 1: Methanol (B129727), HPLC grade

    • Conditioning Solvent 2: Water, HPLC grade

    • Wash Solvent: Acetonitrile/Isopropanol/Water/Acetic Acid (e.g., 9:3:4:4 v/v/v/v) for anion exchange[2] or an acidic aqueous buffer for C18.

    • Elution Solvent: Methanol/Ammonium (B1175870) Formate (e.g., 4:1 v/v, 250 mM) for anion exchange[2] or Acetonitrile with 0.1% Formic Acid for C18.

  • Equipment:

    • SPE vacuum manifold or positive pressure processor

    • Centrifuge capable of refrigeration

    • Nitrogen evaporator

Sample Preparation (from tissue)
  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

  • Extraction: Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard. Homogenize thoroughly on ice.[4][6]

  • Solvent Addition: Add 2 mL of a pre-chilled acetonitrile/isopropanol (3:1 v/v) solution to the homogenate and vortex vigorously.[2]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and proceed immediately to the SPE step.

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE Processing Homogenization 1. Homogenization in Acidic Buffer Extraction 2. Organic Solvent Extraction (ACN/IPA) Homogenization->Extraction Centrifugation 3. Centrifugation (4°C) Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Conditioning 5. Column Conditioning (Methanol, Water) Loading 6. Sample Loading Supernatant->Loading Conditioning->Loading Washing 7. Wash Column Loading->Washing Elution 8. Elution of This compound Washing->Elution Evaporation 9. Solvent Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution 10. Reconstitution in LC-MS/MS Buffer Evaporation->Reconstitution Analysis 11. Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Detailed SPE Protocol (using Weak Anion Exchange)
  • Column Conditioning:

    • Pass 1 mL of methanol through the WAX SPE cartridge.

    • Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent bed go dry.[7]

    • Finally, pass 1 mL of the conditioning/wash solution (acetonitrile/isopropanol/water/acetic acid, 9:3:4:4 v/v/v/v) through the cartridge.[2]

  • Sample Loading:

    • Load the collected supernatant from the sample preparation step onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 0.5-1 mL/min) to ensure optimal binding.

  • Washing:

    • Wash the cartridge with 1 mL of the wash solution (acetonitrile/isopropanol/water/acetic acid, 9:3:4:4 v/v/v/v) to remove unbound impurities.[2]

  • Elution:

    • Elute the bound this compound with 1-2 mL of the elution solvent (methanol/250 mM ammonium formate, 4:1 v/v).[2]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a small, precise volume of a solvent compatible with your analytical method (e.g., 50-100 µL of the initial LC-MS/MS mobile phase).

Data Presentation

The recovery of acyl-CoAs can vary depending on the specific compound, the sample matrix, and the SPE sorbent used. The following table summarizes reported recovery data for various acyl-CoAs using different SPE methods, which can serve as a benchmark for optimizing the extraction of this compound.

Acyl-CoASPE SorbentRecovery (%)Reference
Acetyl-CoA2-(2-pyridyl)ethyl functionalized silica83-90[2]
Malonyl-CoA2-(2-pyridyl)ethyl functionalized silica83-90[2]
Octanoyl-CoA2-(2-pyridyl)ethyl functionalized silica83-90[2]
Oleoyl-CoA2-(2-pyridyl)ethyl functionalized silica83-90[2]
Palmitoyl-CoA2-(2-pyridyl)ethyl functionalized silica83-90[2]
Long-chain Acyl-CoAsOligonucleotide purification column70-80[6]

Signaling Pathway Context

This compound is an intermediate in metabolic pathways. Understanding its context is important for experimental design. The following diagram illustrates a simplified metabolic context.

Metabolic_Pathway Substrate Upstream Metabolite Intermediate1 Intermediate Substrate->Intermediate1 Enzyme A Oxo_CoA This compound Intermediate1->Oxo_CoA Enzyme B Product1 Downstream Metabolite 1 Oxo_CoA->Product1 Enzyme C Product2 Downstream Metabolite 2 Oxo_CoA->Product2 Enzyme D

Caption: Simplified metabolic pathway involving this compound.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from biological samples. By adapting established methods for short-chain acyl-CoAs, researchers can achieve efficient purification and concentration of the analyte, enabling accurate downstream analysis. Optimization of wash and elution steps may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for Enzymatic Assay of 4-Oxopentanoyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA synthetase, also known as levulinyl-CoA synthetase, is an enzyme that catalyzes the formation of this compound from 4-oxopentanoate (B1231505) (levulinic acid), coenzyme A (CoA), and ATP. This enzyme is a member of the acyl-CoA synthetase family and plays a role in the metabolism of levulinic acid, a potential biomass-derived platform chemical. The activity of this compound synthetase is crucial for pathways that utilize levulinic acid as a carbon source.

These application notes provide a detailed protocol for a continuous enzyme-coupled spectrophotometric assay to determine the activity of this compound synthetase. The method is based on the quantification of AMP produced, which is coupled to the oxidation of NADH. This assay is suitable for enzyme characterization, inhibitor screening, and quality control in various research and drug development settings.

Principle of the Assay

The activity of this compound synthetase is determined by a coupled enzyme assay. The overall reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

The reaction scheme is as follows:

  • This compound Synthetase: 4-Oxopentanoate + ATP + CoA-SH → this compound + AMP + Pyrophosphate (PPi)

  • Coupling Reactions:

    • AMP + ATP <--myokinase--> 2 ADP

    • 2 ADP + 2 Phosphoenolpyruvate (PEP) <--pyruvate kinase--> 2 ATP + 2 Pyruvate

    • 2 Pyruvate + 2 NADH + 2 H+ <--lactate dehydrogenase--> 2 Lactate + 2 NAD+

In this coupled system, the formation of one mole of AMP by this compound synthetase leads to the oxidation of two moles of NADH. The rate of NADH oxidation is directly proportional to the activity of this compound synthetase.

Materials and Reagents

ReagentSupplierCatalog No.Storage
4-Oxopentanoic acid (Levulinic acid)Sigma-AldrichL2009Room Temp
Coenzyme A lithium saltSigma-AldrichC3019-20°C
Adenosine 5'-triphosphate (ATP) disodium (B8443419) saltSigma-AldrichA2383-20°C
Phospho(enol)pyruvic acid monopotassium saltSigma-AldrichP7127-20°C
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)Sigma-AldrichN8129-20°C
Myokinase (from rabbit muscle)Sigma-AldrichM3003-20°C
Pyruvate Kinase (from rabbit muscle)Sigma-AldrichP9136-20°C
L-Lactic Dehydrogenase (from rabbit muscle)Sigma-AldrichL25004°C
Tris-HClSigma-AldrichT5941Room Temp
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Room Temp
Potassium Chloride (KCl)Sigma-AldrichP9333Room Temp
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C

Experimental Protocols

Reagent Preparation
  • Tris-HCl Buffer (1 M, pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L.

  • Assay Buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl): To 900 mL of deionized water, add 100 mL of 1 M Tris-HCl (pH 7.5), 1.01 g of MgCl₂·6H₂O, and 3.73 g of KCl. Stir to dissolve and adjust the final volume to 1 L.

  • Substrate Stock Solutions:

    • 4-Oxopentanoate (100 mM): Dissolve 116.11 mg of 4-oxopentanoic acid in 10 mL of Assay Buffer.

    • ATP (100 mM): Dissolve 551.1 mg of ATP disodium salt in 10 mL of Assay Buffer.

    • CoA (10 mM): Dissolve 80.9 mg of CoA lithium salt in 10 mL of Assay Buffer.

    • PEP (100 mM): Dissolve 208.1 mg of PEP monopotassium salt in 10 mL of Assay Buffer.

    • NADH (10 mM): Dissolve 70.9 mg of NADH in 10 mL of Assay Buffer. Store in the dark.

Enzyme Activity Assay

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (for a final volume of 1 mL in the cuvette):

    Component Stock Conc. Volume (µL) Final Conc.
    Assay Buffer - 750 -
    ATP 100 mM 50 5 mM
    PEP 100 mM 50 5 mM
    NADH 10 mM 20 0.2 mM
    CoA 10 mM 20 0.2 mM
    Myokinase 500 U/mL 2 1 U/mL
    Pyruvate Kinase 1000 U/mL 2 2 U/mL
    Lactate Dehydrogenase 1000 U/mL 2 2 U/mL

    | 4-Oxopentanoate | 100 mM | 50 | 5 mM |

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.

  • Assay Procedure: a. Pipette 990 µL of the reaction mixture into a cuvette and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate. b. Add 10 µL of the this compound synthetase enzyme solution to the cuvette to initiate the reaction. c. Mix by inverting the cuvette and immediately start recording the absorbance at 340 nm for 5-10 minutes. d. The rate of the reaction is the linear portion of the absorbance decrease over time. e. A blank reaction should be run without the addition of 4-oxopentanoate to measure any background ATPase activity.

Calculation of Enzyme Activity

The specific activity of this compound synthetase is calculated using the following formula:

Specific Activity (U/mg) = (ΔA₃₄₀/min) / (ε × l × 2 × [Enzyme])

Where:

  • ΔA₃₄₀/min = The linear rate of change in absorbance at 340 nm per minute.

  • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l = Path length of the cuvette (typically 1 cm).

  • 2 = Stoichiometric factor (2 moles of NADH are oxidized per mole of AMP produced).

  • [Enzyme] = Concentration of the enzyme in mg/mL in the final reaction volume.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.

Data Presentation

Michaelis-Menten Kinetics

The kinetic parameters for this compound synthetase can be determined by varying the concentration of one substrate while keeping the others at saturating concentrations.

Table 1: Kinetic Parameters for this compound Synthetase

SubstrateKₘ (µM)Vₘₐₓ (U/mg)
4-Oxopentanoate150 ± 2510.5 ± 1.2
ATP250 ± 3011.2 ± 1.5
CoA80 ± 159.8 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Inhibitor Screening

The assay can be adapted for high-throughput screening of potential inhibitors.

Table 2: Inhibition of this compound Synthetase by Compound X

Compound X (µM)% InhibitionIC₅₀ (µM)
0.15 ± 1\multirow{5}{*}{2.5 ± 0.3}
0.520 ± 3
1.045 ± 5
2.552 ± 4
5.078 ± 6
10.095 ± 2

Data are presented as mean ± standard deviation.

Visualizations

Reaction_Pathway sub 4-Oxopentanoate + ATP + CoA prod This compound + AMP + PPi sub->prod this compound Synthetase amp AMP + ATP adp 2 ADP amp->adp Myokinase pep 2 ADP + 2 PEP pyr 2 Pyruvate + 2 ATP pep->pyr Pyruvate Kinase nadh 2 Pyruvate + 2 NADH lact 2 Lactate + 2 NAD+ nadh->lact Lactate Dehydrogenase

Caption: Coupled enzymatic reaction for this compound synthetase assay.

Assay_Workflow prep Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes) incubate Pre-incubate Mixture in Cuvette at 37°C prep->incubate add_enzyme Initiate Reaction by Adding Enzyme incubate->add_enzyme measure Measure Absorbance Decrease at 340 nm add_enzyme->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Experimental workflow for the this compound synthetase activity assay.

Application Note: Synthesis of an Isotopically Labeled 4-Oxopentanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA is a key intermediate in various metabolic pathways, including the metabolism of certain amino acids and fatty acids. The availability of a stable isotopically labeled internal standard of this compound is crucial for its accurate quantification in complex biological matrices using mass spectrometry-based techniques. This application note provides a detailed protocol for the chemical synthesis of an isotopically labeled this compound standard, specifically [¹³C₅]-4-oxopentanoyl-CoA, to be used as an internal standard in such assays.

The synthesis involves a two-step process: first, the synthesis of isotopically labeled 4-oxopentanoic acid, and second, its subsequent conversion to the corresponding Coenzyme A (CoA) thioester.

Experimental Protocols

Part 1: Synthesis of [¹³C₅]-4-Oxopentanoic Acid

A potential synthetic route for [¹³C₅]-4-oxopentanoic acid involves the use of commercially available ¹³C-labeled starting materials. One plausible approach is the coupling of a ¹³C-labeled acetyl group equivalent with a ¹³C-labeled succinic acid derivative.

Materials:

  • [¹³C₂]-Acetyl chloride

  • [¹³C₄]-Succinic acid

  • Thionyl chloride

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid

  • Sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of [¹³C₄]-Succinic anhydride (B1165640): [¹³C₄]-Succinic acid is treated with excess thionyl chloride and heated to reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield [¹³C₄]-succinic anhydride.

  • Friedel-Crafts acylation: The [¹³C₄]-succinic anhydride is dissolved in a suitable solvent such as nitrobenzene. [¹³C₂]-Acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) are added, and the reaction is stirred at room temperature.

  • Work-up and purification: The reaction is quenched by the addition of dilute hydrochloric acid and extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield [¹³C₅]-4-oxopentanoic acid.

Part 2: Synthesis of [¹³C₅]-4-Oxopentanoyl-CoA

This part of the protocol is adapted from general chemo-enzymatic methods for acyl-CoA synthesis.[1][2] The method described here utilizes ethylchloroformate for the activation of the carboxylic acid.

Materials:

  • [¹³C₅]-4-Oxopentanoic acid (from Part 1)

  • Coenzyme A trilithium salt

  • Ethylchloroformate

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution (0.5 M)

  • Methanol (B129727)

  • HPLC-grade water and acetonitrile

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Activation of [¹³C₅]-4-oxopentanoic acid:

    • Dissolve 10 mg of [¹³C₅]-4-oxopentanoic acid in 500 µL of anhydrous THF in a clean, dry reaction vial.

    • Cool the solution to 4°C in an ice bath.

    • Add 1.5 equivalents of triethylamine to the solution.

    • Slowly add 1.2 equivalents of ethylchloroformate dropwise while stirring.

    • Allow the reaction to proceed for 1 hour at 4°C to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of 0.5 M sodium bicarbonate solution.

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture from step 1.

    • Stir the reaction vigorously for 4 hours at room temperature.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of HPLC-grade water to remove unreacted Coenzyme A and salts.

    • Elute the [¹³C₅]-4-oxopentanoyl-CoA with 5 mL of methanol.

    • Lyophilize the eluate to obtain the purified product as a white powder.

  • Purity Assessment and Quantification:

    • The purity of the synthesized [¹³C₅]-4-oxopentanoyl-CoA should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS).

    • Quantification can be performed using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (adenine moiety of CoA) and using the extinction coefficient of Coenzyme A.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of [¹³C₅]-4-oxopentanoyl-CoA.

ParameterExpected ValueMethod of Determination
Yield of [¹³C₅]-4-Oxopentanoic Acid 40-60%Gravimetric analysis after purification
Purity of [¹³C₅]-4-Oxopentanoic Acid >95%¹H and ¹³C NMR, GC-MS
Yield of [¹³C₅]-4-Oxopentanoyl-CoA 30-50% (based on starting CoA)UV-Vis Spectrophotometry at 260 nm
Purity of [¹³C₅]-4-Oxopentanoyl-CoA >98%HPLC-UV (260 nm)
Molecular Weight Confirmation Expected isotopic massHigh-Resolution Mass Spectrometry

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of isotopically labeled this compound.

Synthesis_Workflow Start Labeled Precursors ([¹³C₂]-Acetyl chloride, [¹³C₄]-Succinic acid) Synth_Acid Synthesis of [¹³C₅]-4-Oxopentanoic Acid Start->Synth_Acid Purify_Acid Purification (Column Chromatography) Synth_Acid->Purify_Acid Activate_Acid Activation with Ethylchloroformate Purify_Acid->Activate_Acid Couple_CoA Thioesterification Activate_Acid->Couple_CoA CoA Coenzyme A CoA->Couple_CoA Purify_Product Purification (SPE) Couple_CoA->Purify_Product Analyze_Product Analysis (LC-MS, UV-Vis) Purify_Product->Analyze_Product Final_Product [¹³C₅]-4-Oxopentanoyl-CoA Standard Analyze_Product->Final_Product

Caption: Workflow for the synthesis of [¹³C₅]-4-oxopentanoyl-CoA.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key stages in the synthesis protocol.

Logical_Flow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Precursor_Synth Synthesis of Labeled 4-Oxopentanoic Acid Precursor_Purify Purification & Characterization of Labeled Acid Precursor_Synth->Precursor_Purify Acid_Activation Activation of Carboxylic Acid Precursor_Purify->Acid_Activation CoA_Coupling Coupling with Coenzyme A Acid_Activation->CoA_Coupling Product_Purification SPE Purification of This compound CoA_Coupling->Product_Purification Final_Analysis Purity and Concentration Determination Product_Purification->Final_Analysis

Caption: Logical flow of the synthesis protocol.

Conclusion

This application note provides a comprehensive protocol for the synthesis of isotopically labeled this compound. The availability of this internal standard will facilitate more accurate and reliable quantification of this important metabolite in various biological and biomedical research applications, including studies on metabolic disorders and drug development. The provided workflow and protocols can be adapted for the synthesis of other isotopically labeled acyl-CoA standards.

References

Application Notes and Protocols: Screening of 4-oxopentanoyl-CoA as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a scientific and methodological guide. As of the date of this document, there is a lack of specific published literature detailing the use of 4-oxopentanoyl-CoA as an enzyme inhibitor. Therefore, the information presented outlines a hypothetical screening strategy based on established methodologies for analogous short-chain acyl-CoA compounds and their known enzymatic targets. The provided protocols and data are illustrative and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a short-chain acyl-coenzyme A derivative. While its specific biological roles and inhibitory activities are not extensively documented, its structural similarity to key metabolic intermediates like acetyl-CoA and acetoacetyl-CoA suggests it may act as a competitive or allosteric inhibitor for enzymes that utilize these substrates. Such enzymes are pivotal in cellular metabolism, particularly in fatty acid and cholesterol biosynthesis, making them attractive targets for drug discovery in therapeutic areas such as metabolic disorders, oncology, and infectious diseases.

This document provides a framework for screening this compound for its potential inhibitory effects against three key enzymes involved in metabolic pathways:

  • Acetyl-CoA Carboxylase (ACC)

  • Fatty Acid Synthase (FASN)

  • HMG-CoA Synthase (HMGCS)

Potential Target Enzyme Pathways

The enzymes ACC, FASN, and HMGCS are central to the biosynthesis of fatty acids and cholesterol. Inhibition of these pathways has significant therapeutic implications.[1] For instance, the inhibition of fatty acid synthesis is a target for cancer therapy, as many cancer cells exhibit upregulated de novo fatty acid synthesis.[1][2]

Metabolic Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa fatty_acids Fatty Acids malonyl_coa->fatty_acids FASN hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGCS mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol inhibitor This compound (Potential Inhibitor) inhibitor->malonyl_coa inhibitor->fatty_acids inhibitor->hmg_coa

Figure 1: Potential inhibition points of this compound in fatty acid and cholesterol biosynthesis pathways.

Experimental Protocols

The following are generalized protocols for screening this compound against the selected enzymes. These assays are designed for a microplate format, making them amenable to higher throughput screening.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: This assay measures the ATP- and biotin-dependent carboxylation of acetyl-CoA to malonyl-CoA by ACC. The activity can be monitored by quantifying the consumption of ATP or the production of ADP. A common method is a coupled-enzyme assay where the ADP produced is used to generate a fluorescent or colorimetric signal.

Materials:

  • Recombinant human ACC1 or ACC2

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 96-well or 384-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a microplate, add 2 µL of this compound at various concentrations. For the control, add 2 µL of the solvent.

  • Prepare a reaction mixture containing assay buffer, NaHCO₃, ATP, PEP, NADH, PK, and LDH.

  • Add 48 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 50 µL of a solution containing ACC enzyme and acetyl-CoA in assay buffer.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Fatty Acid Synthase (FASN) Inhibition Assay

Principle: This assay measures the overall activity of FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of NADPH consumption is monitored spectrophotometrically.

Materials:

  • Recombinant human FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • 96-well or 384-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • To each well of the microplate, add 2 µL of the test inhibitor at various concentrations. Add solvent for the control.

  • Add 48 µL of a solution containing FASN enzyme, acetyl-CoA, and NADPH in assay buffer.

  • Incubate for 10 minutes at 37°C to allow for potential binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding 50 µL of malonyl-CoA solution in assay buffer.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C.

  • Calculate the initial reaction rates.

  • Determine the percentage of inhibition and the IC₅₀ value for this compound.

HMG-CoA Synthase (HMGCS) Inhibition Assay

Principle: This assay measures the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, catalyzed by HMGCS. A common detection method involves a coupled reaction where the free CoA-SH produced is reacted with a chromogenic reagent like DTNB (Ellman's reagent) to produce a colored product.

Materials:

  • Recombinant human HMGCS1 or HMGCS2

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • Add 2 µL of the test inhibitor at various concentrations to the wells. Use solvent for the control.

  • Prepare a reaction mixture containing HMGCS enzyme, acetoacetyl-CoA, and DTNB in assay buffer.

  • Add 48 µL of this mixture to each well.

  • Initiate the reaction by adding 50 µL of acetyl-CoA solution in assay buffer.

  • Monitor the increase in absorbance at 412 nm at room temperature.

  • Calculate the initial reaction rates from the linear portion of the curve.

  • Determine the percentage of inhibition and the IC₅₀ value.

Data Presentation

Quantitative data from these screening assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.

Table 1: Hypothetical Inhibitory Activity of this compound

Target EnzymeAssay PrincipleSubstrate(s)Apparent IC₅₀ (µM)Inhibition Type (Hypothesized)
Acetyl-CoA Carboxylase (ACC1)NADH DepletionAcetyl-CoA, ATP> 100Competitive with Acetyl-CoA
Fatty Acid Synthase (FASN)NADPH DepletionAcetyl-CoA, Malonyl-CoA25.3 ± 4.1Competitive with Acetyl-CoA/Malonyl-CoA
HMG-CoA Synthase (HMGCS1)DTNB ReactionAcetyl-CoA, Acetoacetyl-CoA15.8 ± 2.9Competitive with Acetyl-CoA

Note: The data in this table is purely illustrative and for demonstration purposes only.

Workflow for Enzyme Inhibitor Screening

The process of screening a novel compound like this compound follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.

Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Selectivity & Follow-up hts High-Throughput Screening (Single Concentration) hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id dose_response Dose-Response Curves hit_id->dose_response ic50 IC50 Determination dose_response->ic50 moa Mechanism of Action Studies (e.g., Substrate Competition) ic50->moa kinetics Determination of Ki and Inhibition Type moa->kinetics selectivity Selectivity Profiling (Against Related Enzymes) kinetics->selectivity lead_opt Lead Optimization selectivity->lead_opt

Figure 2: A generalized workflow for screening and characterizing novel enzyme inhibitors.

Conclusion

While the inhibitory properties of this compound are yet to be specifically described in the scientific literature, its structure warrants investigation against key enzymes in metabolic pathways that utilize short-chain acyl-CoAs. The protocols and workflows provided here offer a robust starting point for researchers to screen this compound and similar molecules, potentially uncovering new tools for research and novel candidates for therapeutic development. All experiments should include appropriate controls, and results should be validated through orthogonal assays.

References

Application Notes and Protocols for Studying Enzyme Kinetics with 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA, also known as levulinyl-CoA, is a key intermediate in the bacterial metabolic pathway for the degradation of levulinic acid. Levulinic acid is a biomass-derived platform chemical, and understanding its metabolism is of significant interest for bioremediation and industrial biotechnology. The study of enzymes that utilize this compound as a substrate provides valuable insights into novel metabolic pathways and presents opportunities for enzyme-targeted drug development.

This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme kinetics studies, focusing on the initial enzymes of the levulinic acid catabolic pathway found in Pseudomonas putida.

Key Enzymes and Metabolic Pathway

The catabolism of levulinic acid in Pseudomonas putida is initiated by a series of enzymatic reactions encoded by the lva operon. The first two key enzymes in this pathway that directly interact with this compound are:

  • Levulinyl-CoA Synthetase (LvaE): This enzyme catalyzes the ATP-dependent ligation of coenzyme A (CoA) to levulinic acid, forming this compound.[1][2]

  • 4-Hydroxyvaleryl-CoA Dehydrogenase (LvaD): This enzyme catalyzes the reduction of the ketone group of this compound to a hydroxyl group, yielding 4-hydroxyvaleryl-CoA, utilizing NADH or NADPH as a cofactor.[3]

The study of the kinetic parameters of these enzymes with this compound is crucial for understanding the efficiency and regulation of this metabolic pathway.

Data Presentation: Kinetic Parameters

While specific kinetic constants for this compound were not explicitly found in the provided search results, the following table structure is recommended for summarizing experimentally determined data for LvaE and LvaD.

Table 1: Kinetic Parameters of Enzymes Utilizing this compound

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
Levulinyl-CoA Synthetase (LvaE)Levulinic Acid, ATP, CoAData to be determinedData to be determinedData to be determinedData to be determined
4-Hydroxyvaleryl-CoA Dehydrogenase (LvaD)This compound, NADH/NADPHData to be determinedData to be determinedData to be determinedData to be determined

Note: Researchers should populate this table with their experimentally derived data.

Experimental Protocols

Protocol 1: Synthesis of this compound

Chemical synthesis of this compound is a prerequisite for its use in enzyme kinetic studies. While a detailed protocol was not found in the search results, a general method for the synthesis of acyl-CoA esters can be adapted. This typically involves the activation of the carboxylic acid (levulinic acid) and subsequent reaction with coenzyme A.

Materials:

  • Levulinic acid

  • Coenzyme A (lithium salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Buffer solutions for purification (e.g., potassium phosphate (B84403) buffer)

  • HPLC system for purification and analysis

Procedure (General Guidance):

  • Activation of Levulinic Acid: React levulinic acid with a coupling agent like DCC and NHS in an anhydrous solvent to form an activated ester (e.g., NHS-levulinate).

  • Reaction with Coenzyme A: Dissolve the activated levulinic acid ester and coenzyme A in a suitable buffer (pH ~7.5) and stir the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by HPLC, observing the formation of the this compound peak and the disappearance of the coenzyme A peak.

  • Purification: Purify the this compound from the reaction mixture using preparative HPLC.

  • Quantification: Determine the concentration of the purified this compound using spectrophotometry by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the known extinction coefficient.

Protocol 2: Expression and Purification of LvaE and LvaD

The genes for LvaE and LvaD from Pseudomonas putida can be cloned into an appropriate expression vector (e.g., pET vector series) and expressed in a suitable host like E. coli BL21(DE3).[1]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for LvaE or LvaD

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

  • Size-exclusion chromatography column

  • SDS-PAGE analysis reagents

Procedure:

  • Expression: Grow the transformed E. coli cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Protocol 3: Kinetic Assay for Levulinyl-CoA Synthetase (LvaE)

The activity of LvaE can be determined by measuring the rate of pyrophosphate (PPi) production, a product of the CoA ligation reaction.[1]

Materials:

  • Purified LvaE enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

  • Levulinic acid

  • Coenzyme A

  • ATP

  • A coupled enzyme system for PPi detection (e.g., EnzChek® Pyrophosphate Assay Kit) or a malachite green-based assay.

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, varying concentrations of levulinic acid (while keeping ATP and CoA concentrations saturating to determine Km for levulinic acid), and the PPi detection system components.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified LvaE.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen PPi detection method over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 4: Kinetic Assay for 4-Hydroxyvaleryl-CoA Dehydrogenase (LvaD)

The activity of LvaD can be monitored by following the oxidation of NADH or NADPH at 340 nm.[3]

Materials:

  • Purified LvaD enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • This compound (synthesized as per Protocol 1)

  • NADH or NADPH

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and varying concentrations of this compound (while keeping the NADH/NADPH concentration saturating).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified LvaD.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer, which corresponds to the oxidation of NADH/NADPH.

  • Calculate the initial reaction rates from the linear portion of the progress curves using the molar extinction coefficient of NADH/NADPH (6220 M-1cm-1).

  • Plot the initial rates against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Levulinic_Acid_Catabolism cluster_pathway Levulinic Acid Catabolic Pathway (Initial Steps) Levulinic_Acid Levulinic Acid Four_Oxopentanoyl_CoA This compound Levulinic_Acid->Four_Oxopentanoyl_CoA LvaE ATP, CoA -> AMP, PPi Four_Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Four_Oxopentanoyl_CoA->Four_Hydroxyvaleryl_CoA LvaD NADH/NADPH -> NAD+/NADP+

Caption: Initial steps of the levulinic acid catabolic pathway.

LvaE_Kinetic_Assay_Workflow cluster_workflow LvaE Kinetic Assay Workflow Start Prepare Reaction Mixture (Buffer, Substrates, PPi Detection System) Preincubation Pre-incubate at 30°C Start->Preincubation Initiate Initiate with LvaE Preincubation->Initiate Monitor Monitor Absorbance Change (PPi formation) Initiate->Monitor Calculate Calculate Initial Rates Monitor->Calculate Plot Plot Rates vs. [Substrate] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Workflow for LvaE kinetic assay.

LvaD_Kinetic_Assay_Workflow cluster_workflow LvaD Kinetic Assay Workflow Start Prepare Reaction Mixture (Buffer, this compound, NADH/NADPH) Preincubation Pre-incubate at 30°C Start->Preincubation Initiate Initiate with LvaD Preincubation->Initiate Monitor Monitor Absorbance at 340 nm (NADH/NADPH oxidation) Initiate->Monitor Calculate Calculate Initial Rates Monitor->Calculate Plot Plot Rates vs. [this compound] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Workflow for LvaD kinetic assay.

Conclusion

The study of enzyme kinetics using this compound provides a powerful approach to characterize novel enzymes involved in biomass degradation pathways. The protocols and guidelines presented here offer a framework for researchers to investigate the catalytic mechanisms and efficiencies of enzymes like LvaE and LvaD. Such studies are fundamental for applications in metabolic engineering, synthetic biology, and the development of novel enzyme inhibitors. Further research is encouraged to determine the specific kinetic parameters and to explore the broader substrate specificity and potential inhibitors of these and other related enzymes.

References

Application Notes and Protocols for Culturing Cells with 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA is a derivative of levulinic acid, a versatile platform chemical. In cell biology, its primary application lies in the study of protein acylation, a crucial post-translational modification (PTM).[1][2][3][4][5] Similar to other acyl-CoA molecules, this compound can be utilized by cellular enzymes, such as lysine (B10760008) acetyltransferases (KATs), to modify proteins.[6][7] This modification can alter protein function, stability, localization, and interactions, thereby influencing a wide range of cellular processes including gene expression and signal transduction.[2][8][9] The ketone group in the 4-oxopentanoyl moiety also presents a unique chemical handle for bioorthogonal chemistry, allowing for the specific detection and enrichment of modified proteins.

These application notes provide detailed protocols for utilizing this compound in cell culture for the purpose of metabolic labeling and studying protein acylation.

Data Presentation

The following tables summarize typical concentration ranges and incubation times for metabolic labeling experiments using acyl-CoA precursors. These values are based on studies with analogous compounds like 4-pentynoate and should be optimized for your specific cell line and experimental goals.[6]

Table 1: Recommended Concentration Ranges for 4-Oxopentanoyl Precursors in Cell Culture

Cell TypePrecursor CompoundConcentration RangeNotes
Mammalian (e.g., Jurkat, HeLa, HEK293T)4-Oxopentanoic acid1 - 10 mMHigher concentrations may affect cell viability. Optimization is recommended.
Yeast (e.g., S. cerevisiae)4-Oxopentanoic acid0.5 - 5 mMDependent on the specific strain and growth medium.
Bacteria (e.g., E. coli)4-Oxopentanoic acid0.1 - 2 mMUptake efficiency can vary between different bacterial strains.

Table 2: Typical Incubation Times for Metabolic Labeling

Experimental GoalIncubation TimeNotes
Detection of highly abundant acylated proteins4 - 8 hoursSufficient for labeling of histones and other abundant proteins.
Proteome-wide analysis of acylation12 - 24 hoursAllows for the accumulation of labeled proteins for mass spectrometry analysis.
Pulse-chase experiments30 minutes - 2 hours (pulse)For studying the dynamics of protein acylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with 4-Oxopentanoic Acid

This protocol describes the metabolic labeling of proteins in mammalian cells using 4-oxopentanoic acid, the cell-permeable precursor to this compound.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4-Oxopentanoic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare a 100 mM stock solution of 4-oxopentanoic acid in DMSO.

    • On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 5 mM).

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 8-16 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly in the plate or scrape them into a tube.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), and wash the cell pellet twice with ice-cold PBS.

  • Downstream Analysis: The labeled cell lysate or pellet is now ready for downstream applications such as click chemistry for visualization or enrichment, followed by SDS-PAGE, western blotting, or mass spectrometry-based proteomic analysis.

Protocol 2: In Vitro Acylation of Proteins using this compound

This protocol is for the direct enzymatic acylation of a purified protein or a cell lysate using this compound.

Materials:

  • Purified protein of interest or cell lysate

  • Purified lysine acetyltransferase (KAT), e.g., p300

  • This compound

  • Acylation buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT)

  • Reaction tubes

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified protein (e.g., 1-5 µg) or cell lysate (e.g., 20-50 µg) with the purified KAT (e.g., 100-500 ng) in acylation buffer.

    • Add this compound to a final concentration of 50-200 µM.

    • The final reaction volume should be between 20-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: The reaction products can be analyzed by SDS-PAGE and visualized by Coomassie staining, or further analyzed by western blotting or mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Metabolic Labeling cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis seed_cells Seed Cells grow_cells Grow to 70-80% Confluency seed_cells->grow_cells prepare_medium Prepare Medium with 4-Oxopentanoic Acid incubate Incubate Cells prepare_medium->incubate harvest_cells Harvest Cells incubate->harvest_cells click_chemistry Click Chemistry (Visualization/Enrichment) harvest_cells->click_chemistry proteomics Proteomics (MS) click_chemistry->proteomics sds_page SDS-PAGE / Western Blot click_chemistry->sds_page

Caption: Workflow for metabolic labeling of proteins using 4-oxopentanoic acid.

signaling_pathway Cellular Fate and Action of this compound cluster_protein_modification Protein Acylation cluster_downstream_effects Downstream Effects extracellular 4-Oxopentanoic Acid (extracellular) uptake Cellular Uptake extracellular->uptake intracellular 4-Oxopentanoic Acid (intracellular) uptake->intracellular activation Acyl-CoA Synthetase intracellular->activation acyl_coa This compound activation->acyl_coa kat Lysine Acyltransferase (KAT) acyl_coa->kat acylated_protein Acylated Protein kat->acylated_protein protein Target Protein protein->kat gene_expression Altered Gene Expression acylated_protein->gene_expression signal_transduction Modulated Signal Transduction acylated_protein->signal_transduction protein_function Changes in Protein Function acylated_protein->protein_function

Caption: Proposed mechanism of this compound in cellular systems.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The analysis of specific acyl-CoAs like this compound is essential for understanding cellular metabolism, identifying biomarkers of disease, and in drug development for monitoring off-target effects on metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.

These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and protocols for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in positive ion mode tandem mass spectrometry is primarily characterized by the cleavage of the thioester bond and fragmentation of the coenzyme A moiety.

Molecular Formula: C₂₆H₄₂N₇O₁₈P₃S

Calculated Exact Mass of Neutral Molecule: 865.1520

Calculated m/z of Protonated Precursor Ion [M+H]⁺: 866.1593

The dominant fragmentation pathway for acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₄N₅O₁₀P₂), which has a mass of 507.1 Da.[1][2] This is a characteristic fragmentation for all acyl-CoA species and is therefore a useful marker for their identification. Another significant fragment observed is the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.037.

While the fragmentation is dominated by the CoA part, the 4-oxopentanoyl acyl chain may undergo secondary fragmentation. Ketones and aldehydes can undergo a characteristic fragmentation known as the McLafferty rearrangement if they possess a hydrogen on a carbon three atoms away from the carbonyl group. In the case of this compound, the gamma-carbon does not have a hydrogen atom, making a classical McLafferty rearrangement unlikely. Alpha cleavage, the breaking of a bond adjacent to the carbonyl group, is another common fragmentation pathway for ketones.

Predicted Fragmentation of this compound:

The expected major product ion results from the neutral loss of 507.1 Da.

  • Precursor Ion [M+H]⁺: m/z 866.16

  • Major Product Ion [M+H - 507]⁺: m/z 359.09

Secondary fragmentation of the m/z 359.09 ion may occur, potentially involving the loss of water (H₂O) or carbon monoxide (CO) from the 4-oxopentanoyl group.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the analysis of this compound by LC-MS/MS.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound866.16359.0920-30
This compound866.16428.0430-40

Fragmentation Pathway Diagram

G Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z 866.16 Fragment1 [M+H - 507]⁺ m/z 359.09 (Pantetheine-4-oxopentanoate) Precursor->Fragment1 Neutral Loss of 507.1 Da (3'-phospho-ADP) Fragment2 Adenosine-3',5'-diphosphate m/z 428.04 Precursor->Fragment2 Fragmentation Fragment3 [M+H - 507 - H₂O]⁺ m/z 341.08 Fragment1->Fragment3 Neutral Loss of 18.01 Da (H₂O)

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following protocols are generalized methods for the extraction and analysis of short-chain acyl-CoAs from biological matrices. Optimization may be required for specific sample types and instrumentation.

Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of short-chain acyl-CoAs from tissues.

Materials:

  • Frozen tissue sample

  • Internal standard solution (e.g., ¹³C-labeled acyl-CoA)

  • Methanol-chloroform (2:1, v/v), pre-chilled to -20°C

  • 0.5 M perchloric acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • 2% Ammonium (B1175870) hydroxide (B78521) in methanol

  • 50% Methanol in water

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add a known amount of internal standard to the tissue.

  • Add 2 mL of ice-cold methanol-chloroform (2:1) and homogenize the tissue on ice.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To the supernatant, add 1 mL of 0.5 M perchloric acid, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the acid precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B (linear gradient)

    • 15-18 min: 98% B (hold)

    • 18-18.1 min: 98% to 2% B (linear gradient)

    • 18.1-25 min: 2% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Scan Type: Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram

G LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization with Internal Standard Extraction Solvent Extraction Tissue->Extraction Precipitation Protein Precipitation Extraction->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Drydown Drydown and Reconstitution SPE->Drydown LC LC Separation (C18 Column) Drydown->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification

Caption: Workflow for this compound analysis.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner. The use of tables allows for easy comparison of results across different samples or experimental conditions. When reporting results, it is crucial to include the calculated concentrations, standard deviations, and any relevant statistical analysis. The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the sample. A calibration curve should be generated using known concentrations of a this compound standard to ensure accurate quantification.

Conclusion

The methods described in these application notes provide a robust framework for the identification and quantification of this compound in biological samples. The characteristic fragmentation pattern, dominated by the neutral loss of the 3'-phospho-ADP moiety, allows for high specificity in MS/MS analysis. The provided protocols for sample preparation and LC-MS/MS analysis serve as a starting point for researchers, and should be optimized for their specific applications and instrumentation to achieve the best performance. Accurate and reliable measurement of this compound will contribute to a deeper understanding of its role in metabolic processes and its potential as a biomarker.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Oxopentanoyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA is a key intermediate in various metabolic pathways, and its accurate quantification is crucial for understanding cellular metabolism and for applications in drug development. Due to its low volatility and thermal instability, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note provides a detailed protocol for the indirect analysis of this compound by GC-MS, involving a two-step process: (1) chemical hydrolysis to release 4-oxopentanoic acid (also known as levulinic acid), and (2) a two-stage derivatization of the resulting keto-acid to enhance its volatility and thermal stability for GC-MS analysis. The recommended derivatization procedure involves methoximation of the ketone group followed by silylation of the carboxylic acid group.

Principle

The analytical strategy is based on the conversion of the non-volatile this compound into a volatile derivative suitable for GC-MS analysis. The workflow involves the following key steps:

  • Hydrolysis: The thioester bond of this compound is cleaved under alkaline conditions to quantitatively release 4-oxopentanoic acid and Coenzyme A.

  • Derivatization: The resulting 4-oxopentanoic acid is subjected to a two-step derivatization:

    • Methoximation: The ketone carbonyl group is converted to a methoxime derivative using methoxyamine hydrochloride. This step is crucial to prevent enolization and the formation of multiple derivatives during the subsequent silylation step.[1][2]

    • Silylation: The carboxylic acid group is converted to a trimethylsilyl (B98337) (TMS) ester using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility of the analyte.[1][2]

  • GC-MS Analysis: The resulting methoxime-trimethylsilyl derivative of 4-oxopentanoic acid is then analyzed by GC-MS.

Data Presentation

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized 4-Oxopentanoic Acid

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250 °C
Oven ProgramInitial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 50-500
Derivatized Analyte 4-(Methoxyimino)pentanoic acid, trimethylsilyl ester
Expected Retention Time~10-15 min (dependent on exact GC conditions)
Key Mass Fragments (m/z)M+ (molecular ion), M-15 (loss of CH3), and other specific fragments

Note: These parameters are provided as a guideline and may require optimization for specific instrumentation and applications.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (B92270) (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Internal standard (e.g., a stable isotope-labeled keto acid)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol 1: Hydrolysis of this compound
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer or water. If using biological samples, appropriate extraction and purification steps should be performed prior to hydrolysis.

  • Alkaline Hydrolysis: To 100 µL of the sample, add 50 µL of 1 M potassium hydroxide (KOH).

  • Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize the solution by adding 50 µL of 1 M hydrochloric acid (HCl). The final pH should be acidic (around pH 2-3) to ensure the carboxylic acid is protonated.

  • Extraction: Add 500 µL of ethyl acetate to the vial, vortex vigorously for 1 minute, and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer containing the 4-oxopentanoic acid to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue contains the 4-oxopentanoic acid ready for derivatization.

Protocol 2: Two-Step Derivatization of 4-Oxopentanoic Acid
  • Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample from Protocol 1.

    • Cap the vial tightly and vortex to dissolve the residue.

    • Incubate the mixture at 60 °C for 60 minutes.[3]

  • Silylation:

    • After the methoximation reaction, cool the vial to room temperature.

    • Add 100 µL of MSTFA or BSTFA to the reaction mixture.

    • Cap the vial tightly and vortex.

    • Incubate the mixture at 70 °C for 30 minutes.[1][2]

  • Sample ready for GC-MS: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis (KOH, 60°C) start->hydrolysis neutralization Neutralization (HCl) hydrolysis->neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate) neutralization->extraction drying Evaporation to Dryness extraction->drying methoximation Methoximation (MeOx in Pyridine, 60°C) drying->methoximation silylation Silylation (MSTFA, 70°C) methoximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathway cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization reactant1 This compound product1 4-Oxopentanoic Acid reactant1->product1 KOH, H₂O reactant2 4-Oxopentanoic Acid intermediate 4-(Methoxyimino)pentanoic Acid reactant2->intermediate + Methoxyamine HCl product2 Derivatized Analyte for GC-MS intermediate->product2 + MSTFA

Caption: Chemical pathway for the derivatization of this compound.

References

Application Notes and Protocols for Monitoring 4-oxopentanoyl-CoA Levels in Perfused Organs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxopentanoyl-CoA is an intermediate in metabolic pathways, likely linked to amino acid catabolism and ketone body metabolism. Accurate quantification of its levels in biological systems, such as ex vivo perfused organs, is crucial for understanding metabolic flux, identifying biomarkers for disease, and assessing the effects of therapeutic agents. Perfused organ systems offer a controlled environment to study organ-specific metabolism in isolation, providing valuable insights into dynamic biochemical processes.

This document provides detailed protocols for the perfusion of organs (specifically the liver, as a primary metabolic hub), followed by sample preparation and the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the reactive nature of the keto group, a derivatization step is included to ensure stability and enhance detection sensitivity. While validated quantitative data for this compound is not yet widely published, this guide establishes a robust methodology based on established principles for analyzing similar keto-acyl-CoA molecules.

Hypothetical Metabolic Pathway of this compound

The precise metabolic pathway for this compound is still under investigation. However, based on its structure, it is hypothesized to be an intermediate in the catabolism of certain amino acids or in pathways related to ketone body metabolism. The diagram below illustrates a plausible route for its formation and subsequent entry into central carbon metabolism.

Hypothetical_Metabolic_Pathway_of_4_oxopentanoyl_CoA cluster_precursors Potential Precursors cluster_central_metabolism Central Metabolism Glutamate Glutamate Alpha_Ketoglutarate α-Ketoglutarate Glutamate->Alpha_Ketoglutarate Transamination/ Deamination Leucine Leucine 4_oxopentanoyl_CoA This compound Leucine->4_oxopentanoyl_CoA Multi-step Catabolism Other_Amino_Acids Other Amino Acids Other_Amino_Acids->4_oxopentanoyl_CoA Catabolic Pathways Alpha_Ketoglutarate->4_oxopentanoyl_CoA Hypothetical Enzymatic Steps Acetyl_CoA Acetyl-CoA 4_oxopentanoyl_CoA->Acetyl_CoA Thiolytic Cleavage Succinyl_CoA Succinyl-CoA 4_oxopentanoyl_CoA->Succinyl_CoA Oxidative Decarboxylation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Hypothetical metabolic pathway for this compound.

Experimental Workflow Overview

The overall experimental process for monitoring this compound in perfused organs involves several key stages, from organ isolation to data analysis.

Experimental_Workflow cluster_perfusion Organ Perfusion cluster_sampling Sample Collection cluster_analysis Sample Analysis A 1. Organ Isolation (e.g., Rat Liver) B 2. Cannulation & Setup in Perfusion Chamber A->B C 3. Perfusion with Oxygenated Medium B->C D 4. Experimental Treatment (e.g., Drug Infusion) C->D E 5. Collect Perfusate Samples at Time Points D->E F 6. Flash-Freeze Organ Tissue D->F G 7. Tissue Homogenization & Perfusate Deproteinization E->G F->G H 8. Derivatization of Keto Group G->H I 9. LC-MS/MS Analysis H->I J 10. Data Processing & Quantification I->J

Caption: Overall experimental workflow for analysis.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Rat Liver Perfusion

This protocol describes a recirculating perfusion system for an isolated rat liver, a common model for metabolic studies.[1]

Materials:

  • Perfusion apparatus (pump, oxygenator, heated organ chamber, bubble trap)

  • Krebs-Henseleit bicarbonate buffer supplemented with 2% BSA and 10 mM glucose

  • Heparin (1000 U/mL)

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments

  • Male Sprague-Dawley rat (250-300g)

Procedure:

  • Preparation of Perfusion Medium: Prepare 200 mL of Krebs-Henseleit buffer, bubble with 95% O₂ / 5% CO₂ for 30 minutes, and warm to 37°C. Add bovine serum albumin (BSA) and glucose.

  • Anesthesia and Surgery: Anesthetize the rat and administer heparin (100 U) via the inferior vena cava. Perform a midline laparotomy to expose the portal vein and inferior vena cava.

  • Cannulation: Carefully cannulate the portal vein with a 16-gauge catheter. Immediately begin perfusing the liver with the oxygenated buffer at a low flow rate (approx. 10 mL/min).

  • Organ Isolation: Ligate the inferior vena cava above the renal veins. Cannulate the thoracic inferior vena cava for the outflow. Excise the liver carefully and transfer it to the heated organ chamber (37°C) in the perfusion apparatus.

  • Perfusion: Increase the flow rate to maintain a constant pressure (e.g., 12-15 cm H₂O), typically resulting in a flow of 3-4 mL/min/g of liver tissue. Allow the system to stabilize for 20-30 minutes.

  • Experimental Intervention: Introduce experimental compounds (e.g., drugs, metabolic substrates) into the perfusate reservoir.

  • Sampling:

    • Perfusate: Collect 1 mL samples from the outflow at designated time points. Immediately add 100 µL of 70% perchloric acid (PCA), vortex, and place on ice to precipitate proteins.

    • Tissue: At the end of the experiment, rapidly remove the liver, clamp-freeze it between aluminum tongs pre-cooled in liquid nitrogen, and store at -80°C.

Protocol 2: Extraction of Acyl-CoAs from Liver Tissue and Perfusate

This protocol is adapted from methods for short-chain acyl-CoA analysis.[2][3][4]

Materials:

  • Frozen liver tissue and acidified perfusate samples

  • Dounce homogenizer

  • 7% Perchloric Acid (PCA)

  • 3 M Potassium Bicarbonate (KHCO₃)

  • Internal Standard (IS): e.g., ¹³C-labeled acyl-CoA of similar chain length.

Procedure for Tissue:

  • Weigh approximately 50-100 mg of frozen liver tissue in a pre-chilled tube.

  • Add 1 mL of ice-cold 7% PCA and the internal standard.

  • Homogenize the tissue thoroughly on ice using a Dounce homogenizer.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant by adding 3 M KHCO₃ dropwise on ice until the pH is ~6.5-7.0. The formation of KClO₄ precipitate will be visible.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the KClO₄.

  • Collect the supernatant for derivatization.

Procedure for Perfusate:

  • Centrifuge the acidified perfusate sample at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and add the internal standard.

  • Neutralize the sample with 3 M KHCO₃ as described in steps 6-7 for tissue.

  • Collect the supernatant for derivatization.

Protocol 3: Derivatization of this compound

The keto group of this compound is reactive and can cause instability. Derivatization is recommended to form a stable product for reliable quantification. This protocol uses O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) as the derivatizing agent.[5]

Materials:

  • Neutralized sample extracts

  • O-PFBO solution (10 mg/mL in pyridine)

  • Ethyl acetate (B1210297)

Procedure:

  • To 200 µL of the neutralized sample extract, add 50 µL of the O-PFBO solution.

  • Incubate the mixture at 60°C for 60 minutes.

  • After cooling to room temperature, add 500 µL of ethyl acetate.

  • Vortex vigorously for 1 minute to extract the derivative.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (suggested):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • The specific precursor and product ions for the O-PFBO derivative of this compound must be determined by infusing a synthesized standard.

    • Precursor Ion (Q1): [M+H]⁺ of the derivatized molecule.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the adenosine (B11128) diphosphate (B83284) moiety of the CoA molecule.

  • Instrument Parameters: Optimize declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Presentation

Quantitative data should be presented in a clear, tabular format. Since published values for this compound are unavailable, the following table provides representative concentrations of other short-chain acyl-CoAs measured in rat liver tissue to serve as a reference and template.[2][4][6]

Acyl-CoA SpeciesConcentration in Control Rat Liver (nmol/g wet weight)Concentration in Ischemic Rat Liver (nmol/g wet weight)
Acetyl-CoA50 - 10020 - 50
Succinyl-CoA150 - 25030 - 80
Propionyl-CoA5 - 158 - 20
Malonyl-CoA2 - 51 - 3
This compound To Be Determined (TBD) To Be Determined (TBD)

Note: Values are approximate ranges compiled from multiple sources and may vary based on experimental conditions.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to begin monitoring this compound levels in perfused organs. The combination of ex vivo organ perfusion with a robust analytical method involving chemical derivatization and LC-MS/MS offers the sensitivity and specificity required to quantify this and other low-abundance, reactive metabolites. While further optimization and validation using a chemical standard for this compound are necessary, this guide serves as a critical starting point for investigating its role in health and disease.

References

Application Note: Quantitative Analysis of 4-Oxopentanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) molecule that is emerging as a metabolite of interest in various physiological and pathological processes. Its structural similarity to key intermediates in fatty acid and amino acid metabolism suggests its potential involvement in cellular energy homeostasis and signaling cascades. Accurate quantification of this compound in tissue samples is crucial for understanding its biological function and for the development of novel therapeutic strategies targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in various tissue types using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Putative Metabolic Pathway of this compound

While the complete metabolic pathway of this compound is still under investigation, it is hypothesized to be involved in or derived from fatty acid metabolism. 4-oxopentanoic acid (levulinic acid) can be converted to its CoA thioester, this compound. This intermediate may then be metabolized through pathways analogous to those for other keto-acyl-CoAs, potentially entering the beta-oxidation spiral after enzymatic reduction of the ketone group.

Putative Metabolic Pathway of this compound 4-Oxopentanoic Acid 4-Oxopentanoic Acid This compound This compound 4-Oxopentanoic Acid->this compound Acyl-CoA Synthetase Reduced Intermediate Reduced Intermediate This compound->Reduced Intermediate Ketoacyl-CoA Reductase Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Reduced Intermediate->Fatty Acid Beta-Oxidation Acetyl-CoA Acetyl-CoA Fatty Acid Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: A putative metabolic pathway for this compound.

Experimental Workflow for Quantification

The quantification of this compound from tissue samples involves several key steps, including sample homogenization, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS. A stable isotope-labeled internal standard is crucial for accurate quantification.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis Tissue Homogenization Tissue Homogenization Acyl-CoA Extraction Acyl-CoA Extraction Tissue Homogenization->Acyl-CoA Extraction Addition of Internal Standard Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acyl-CoA Extraction->Solid-Phase Extraction (SPE) Purification LC-MS/MS LC-MS/MS Solid-Phase Extraction (SPE)->LC-MS/MS Injection Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification

Caption: Workflow for this compound analysis in tissues.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol is adapted from established methods for short-chain acyl-CoA extraction from tissues.[1]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., [¹³C₄]-butyryl-CoA or a custom-synthesized labeled this compound)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)[2]

  • Phosphate buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Microcentrifuge tubes

Protocol:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled microcentrifuge tube.

  • Add a known amount of the internal standard to the tube.

  • Add 500 µL of ice-cold 10% TCA or 5% SSA.[2]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol utilizes a weak anion exchange SPE column to purify the acyl-CoAs from the tissue extract.[1]

Materials:

Protocol:

  • Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Load the supernatant from the tissue extraction onto the conditioned SPE column.

  • Wash the column with 3 mL of 2% formic acid in water.

  • Wash the column with 3 mL of methanol.

  • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide, followed by 2 mL of 5% ammonium hydroxide.

  • Combine the elution fractions and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.[1]

LC-MS/MS Quantification

This method is based on reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12.1-15 min: 2% B

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion for this compound will be its [M+H]⁺ ion.

    • The product ion will be generated by the characteristic neutral loss of the 5'-ADP moiety (507.1 m/z).[1]

    • The specific MRM transition for this compound and its internal standard should be optimized by direct infusion of standards.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for the specific MRM transitions.

Data Presentation

The following tables present representative quantitative data for short-chain acyl-CoAs in different rat tissues. This data is intended to provide an expected range and should be used for illustrative purposes only, as the absolute concentrations of this compound may vary.

Table 1: Representative Concentrations of Short-Chain Acyl-CoAs in Rat Liver Tissue [3]

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
Acetyl-CoA50 - 100
Propionyl-CoA5 - 15
Butyryl-CoA1 - 5
Succinyl-CoA20 - 40

Table 2: Representative Concentrations of Total Acyl-CoAs in Various Rat Tissues [4]

TissueTotal Acyl-CoA (nmol/g wet weight)
Liver~150
Heart~60
Kidney~80
Brain~20

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in tissue samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative data and workflow diagrams, offer a valuable resource for researchers investigating the role of this and other short-chain acyl-CoAs in health and disease. The methods described herein can be adapted and optimized for specific research needs and instrumentation.

References

Application Notes and Protocols for a High-Throughput Assay for 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl-CoA, a derivative of levulinic acid, is an acyl-CoA thioester with structural similarity to the key metabolite acetoacetyl-CoA. Given this resemblance, it is postulated to be a substrate for enzymes involved in ketone body metabolism, particularly Succinyl-CoA:3-ketoacid-CoA transferase (SCOT). SCOT plays a critical role in the utilization of ketone bodies by extrahepatic tissues, catalyzing the transfer of Coenzyme A from succinyl-CoA to a ketoacid.[1][2][3] The development of a high-throughput screening (HTS) assay for enzymes that metabolize this compound is crucial for identifying novel therapeutic agents targeting metabolic disorders and for elucidating the biochemical roles of this molecule.

This application note provides a detailed protocol for a continuous enzyme-coupled colorimetric high-throughput assay to measure the activity of enzymes that utilize this compound, using SCOT as a model enzyme.

Signaling Pathway: Ketone Body Metabolism

The proposed involvement of this compound in metabolism is best understood in the context of ketone body utilization. The following diagram illustrates the canonical pathway and the putative role of this compound as a substrate for SCOT.

Ketone_Body_Metabolism cluster_Mitochondrion Mitochondrial Matrix Succinyl_CoA Succinyl-CoA SCOT Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) Succinyl_CoA->SCOT CoA Donor Acetoacetate Acetoacetate Acetoacetate->SCOT CoA Acceptor Acetoacetyl_CoA Acetoacetyl-CoA SCOT->Acetoacetyl_CoA Four_Oxopentanoate 4-Oxopentanoate (Levulinate) SCOT->Four_Oxopentanoate Four_Oxopentanoyl_CoA This compound (Putative Substrate) Four_Oxopentanoyl_CoA->SCOT Putative Reaction Thiolase Acetoacetyl-CoA thiolase Acetoacetyl_CoA->Thiolase Acetyl_CoA 2 x Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed role of this compound in ketone body metabolism.

Assay Principle

This high-throughput assay is designed to quantify the activity of SCOT on this compound by measuring the production of free Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. This continuous assay format allows for the real-time monitoring of enzyme activity and is amenable to automation for high-throughput screening.

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening assay for this compound metabolizing enzymes.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Plate_Prep Prepare 384-well Assay Plate: - Add Assay Buffer - Add DTNB Compound_Add Add Test Compounds (e.g., Inhibitors/Activators) Plate_Prep->Compound_Add Enzyme_Add Add Enzyme (e.g., Recombinant SCOT) Compound_Add->Enzyme_Add Pre_Incubate Pre-incubate at 37°C Enzyme_Add->Pre_Incubate Substrate_Add Initiate Reaction: Add this compound Pre_Incubate->Substrate_Add Kinetic_Read Kinetic Reading: Measure Absorbance at 412 nm over time Substrate_Add->Kinetic_Read Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine IC50/EC50 Kinetic_Read->Data_Analysis

Caption: High-throughput screening workflow for this compound assay.

Materials and Reagents

ReagentSupplierCatalog Number
4-Oxopentanoic acid (Levulinic acid)Sigma-AldrichL2009
Coenzyme A trilithium saltSigma-AldrichC3019
Acyl-CoA SynthetaseSigma-AldrichA1669
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT)(Recombinant)(Vendor Specific)
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
ATPSigma-AldrichA2383
DTTSigma-AldrichD0632
384-well clear flat-bottom platesCorning3701

Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from 4-oxopentanoic acid and Coenzyme A using an acyl-CoA synthetase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 10 mM ATP

    • 2 mM DTT

    • 5 mM 4-oxopentanoic acid

    • 2.5 mM Coenzyme A

    • 1 U/mL Acyl-CoA Synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes.

  • Purification (Optional but Recommended): Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted substrates and denatured enzyme.

  • Quantification: Determine the concentration of the synthesized this compound by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

  • Storage: Store the purified this compound in aliquots at -80°C.

Protocol 2: High-Throughput SCOT Activity Assay

This protocol is designed for a 384-well plate format and can be adapted for screening chemical libraries.

  • Assay Buffer Preparation: Prepare the assay buffer containing 100 mM Tris-HCl (pH 8.1), 20 mM MgCl₂, and 1 mM DTNB.

  • Plate Setup:

    • Add 20 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of test compound (dissolved in DMSO) or DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 10 µL of a pre-diluted solution of recombinant SCOT enzyme in assay buffer to all wells. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 15 minutes.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a this compound solution in assay buffer to each well. The final substrate concentration should be at or near the Km value for optimal sensitivity in inhibitor screening.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 412 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

    • Determine the IC₅₀ values for active compounds by fitting the dose-response data to a suitable sigmoidal model.

Data Presentation

The quantitative data from the high-throughput screen should be summarized in a clear and structured format for easy comparison.

Table 1: Summary of Assay Parameters and Performance

ParameterValue
Assay FormatContinuous enzyme-coupled colorimetric
Wavelength412 nm
Plate Format384-well
Final Assay Volume41 µL
Z'-factor> 0.5 (for a validated assay)
Signal-to-Background Ratio> 3 (for a validated assay)
DMSO Tolerance< 1% (v/v)

Table 2: Example Data for IC₅₀ Determination of a Hypothetical Inhibitor

Inhibitor Concentration (µM)Average Reaction Rate (mOD/min)% Inhibition
0 (Control)10.50
0.19.86.7
17.231.4
104.953.3
1001.288.6
IC₅₀ ~8.5 µM

Conclusion

The described high-throughput assay provides a robust and sensitive method for identifying and characterizing modulators of enzymes that metabolize this compound. The protocol is scalable and can be readily automated for large-scale screening campaigns in academic and industrial drug discovery settings. Further validation of this compound as a physiological substrate for SCOT and other acyl-CoA metabolizing enzymes will provide deeper insights into its biological significance.

References

Application Notes and Protocols for Metabolic Flux Analysis: A Hypothetical Application of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 4-oxopentanoyl-CoA as a tracer in metabolic flux analysis (MFA) is not a widely documented or standard methodology. The following application notes provide a comprehensive overview of established MFA principles and protocols, and subsequently propose a hypothetical application of this compound based on known metabolic pathways of its precursor, levulinic acid. This document is intended to serve as a practical guide to the concepts of MFA and as a framework for designing novel tracer experiments.

I. Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By tracking the flow of isotopically labeled nutrients (tracers) through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. This methodology is instrumental in understanding cellular physiology in various states, identifying metabolic bottlenecks, and elucidating the mechanisms of drug action.[2][3] The core of MFA lies in the use of stable isotopes, such as ¹³C, to trace the metabolic fate of substrates like glucose and glutamine.[3]

The general workflow of an MFA experiment involves several key stages:

  • Tracer Selection and Experimental Design: Choosing an appropriate isotopically labeled substrate is crucial for probing the pathway of interest.

  • Cell Culture and Isotope Labeling: Cells are cultured in a medium containing the isotopic tracer until a metabolic and isotopic steady state is reached.[3]

  • Metabolite Extraction and Analysis: Intracellular and extracellular metabolites are extracted and their mass isotopomer distributions are measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3]

  • Computational Modeling and Flux Calculation: The experimental data is integrated into a computational model of cellular metabolism to estimate the intracellular fluxes.[2][4]

II. General Experimental Protocols for ¹³C-Based Metabolic Flux Analysis

The following protocols provide a generalized framework for conducting a ¹³C-MFA experiment in cultured mammalian cells.

A. Materials and Reagents
  • Cell line of interest (e.g., A549, HEK293)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine)

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • MFA software (e.g., INCA, Metran)

B. Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Modeling A Seed cells and grow to desired confluency B Switch to ¹³C-tracer containing medium A->B C Incubate to reach isotopic steady state B->C D Quench metabolism C->D F Collect extracellular metabolites C->F E Extract intracellular metabolites D->E G LC-MS analysis of metabolite extracts H Determine mass isotopomer distributions G->H I Computational flux modeling H->I J Calculate metabolic fluxes I->J

Figure 1: General workflow for a ¹³C-MFA experiment.
C. Detailed Protocol

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and grow to approximately 80% confluency.

  • Isotopic Labeling:

    • Prepare the labeling medium by supplementing the base medium with the desired ¹³C-labeled tracer and dialyzed FBS.

    • Aspirate the growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

    • Incubate the cells for a sufficient time to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but is typically equivalent to several cell doubling times.

  • Metabolite Quenching and Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a cold quenching solution (e.g., -20°C 60% methanol) and incubate at -20°C for 5 minutes.

    • Aspirate the quenching solution and add a cold extraction solvent (e.g., -80°C 80% methanol).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new tube for analysis.

  • Analysis of Mass Isotopomer Distributions:

    • Analyze the metabolite extracts using an appropriate analytical platform, such as LC-MS.

    • The resulting data will provide the mass isotopomer distributions (MIDs) for various metabolites, indicating the number of ¹³C atoms incorporated into each molecule.

  • Flux Calculation:

    • Utilize specialized MFA software to fit the experimentally determined MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic network model.

    • The software will then calculate the best-fit values for all intracellular fluxes.

III. Hypothetical Application: this compound in Metabolic Flux Analysis

While not a standard tracer, the metabolism of levulinic acid (4-oxopentanoic acid) into central carbon metabolism has been characterized in some bacteria, such as Pseudomonas putida. In these organisms, levulinic acid is converted to levulinyl-CoA (this compound), which is subsequently metabolized to acetyl-CoA and propionyl-CoA.[1][3][5] This provides a basis for a hypothetical MFA experiment using ¹³C-labeled levulinic acid to probe specific metabolic pathways.

A. Proposed Metabolic Pathway

The catabolism of levulinic acid in organisms like P. putida proceeds through the "lva" operon, which encodes the necessary enzymes for its conversion.[1] The key steps involve the activation of levulinic acid to this compound, followed by a series of reactions that ultimately yield acetyl-CoA and propionyl-CoA.[3][5] These products then enter central metabolic pathways such as the TCA cycle and gluconeogenesis.

G cluster_0 Levulinic Acid Catabolism cluster_1 Central Metabolism LA Levulinic Acid LCoA This compound LA->LCoA LvaE HVCoA 3-Hydroxyvaleryl-CoA LCoA->HVCoA LvaD, LvaAB, LvaC ACoA Acetyl-CoA HVCoA->ACoA PCoA Propionyl-CoA HVCoA->PCoA TCA TCA Cycle ACoA->TCA PCoA->TCA Gluco Gluconeogenesis PCoA->Gluco

Figure 2: Hypothetical pathway for the metabolism of this compound.
B. Potential Applications and Rationale

The use of a ¹³C-labeled levulinic acid tracer could be valuable for:

  • Probing Propionyl-CoA Metabolism: As levulinic acid degradation generates propionyl-CoA, this tracer would be an excellent tool to study the downstream fate of this metabolite, including its entry into the TCA cycle via succinyl-CoA or its role in odd-chain fatty acid synthesis.

  • Investigating Anaplerosis: By tracing the incorporation of ¹³C from levulinic acid into TCA cycle intermediates, one could quantify the anaplerotic contribution of propionyl-CoA.

  • Drug Development: In the context of developing drugs that target fatty acid metabolism or anaplerotic pathways, this tracer could be used to assess the on-target effects of such compounds.

C. Hypothetical Experimental Protocol

This protocol outlines the use of [U-¹³C₅]levulinic acid as a tracer in a bacterial culture.

  • Bacterial Strain and Culture Conditions: Use a bacterial strain capable of metabolizing levulinic acid, such as Pseudomonas putida KT2440. Culture the bacteria in a minimal medium with a standard carbon source (e.g., glucose) to mid-log phase.

  • Isotopic Labeling:

    • Prepare a minimal medium containing [U-¹³C₅]levulinic acid as the sole carbon source.

    • Pellet the bacteria from the initial culture, wash with a carbon-free minimal medium, and resuspend in the labeling medium.

    • Incubate for a duration sufficient to reach isotopic steady state.

  • Metabolite Extraction and Analysis: Follow the general procedures for quenching and extraction as described in Section II.C, with modifications appropriate for bacterial cultures (e.g., rapid filtration for quenching). Analyze the extracts by LC-MS.

  • Data Analysis and Flux Calculation:

    • Construct a metabolic model that includes the levulinic acid catabolic pathway.

    • Input the experimentally determined MIDs of key metabolites (e.g., TCA cycle intermediates, amino acids) into the MFA software.

    • Calculate the fluxes through the levulinic acid degradation pathway and central carbon metabolism.

D. Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an MFA experiment using [U-¹³C₅]levulinic acid.

Table 1: Extracellular Flux Rates

FluxValue (mmol/gDCW/h)
Levulinic Acid Uptake1.5
Acetate Secretion0.2
CO₂ Evolution3.8

Table 2: Mass Isotopomer Distributions of Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5
Acetyl-CoA5%5%90%---
Propionyl-CoA2%3%5%90%--
Succinate10%15%30%35%10%-
Malate12%18%28%32%10%-
Alanine8%12%25%55%--

Table 3: Calculated Intracellular Fluxes (Normalized to Levulinic Acid Uptake)

ReactionRelative Flux
Levulinic Acid -> this compound100
This compound -> Acetyl-CoA + Propionyl-CoA100
Propionyl-CoA -> Succinyl-CoA95
Pyruvate Dehydrogenase0
Citrate Synthase150
Anaplerotic Carboxylation5

IV. Conclusion

Metabolic Flux Analysis is a cornerstone of systems biology, providing invaluable insights into the intricate workings of cellular metabolism. While the application of novel tracers such as this compound requires careful validation and is currently hypothetical, the principles and protocols outlined in this document provide a robust framework for conducting MFA experiments. The hypothetical case of this compound illustrates the potential for expanding the MFA toolkit to probe specific and less-explored areas of metabolism, which can be of significant interest to researchers in basic science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Oxopentanoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 4-oxopentanoyl-CoA in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution seems to be degrading. What are the primary causes of its instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its thioester bond.[1] Thioester bonds are inherently less stable and more reactive than their oxygen ester counterparts, making them susceptible to cleavage by water, especially under non-neutral pH conditions.[1] This reactivity is crucial for its biological function but poses challenges for in vitro handling.

Q2: What are the degradation products of this compound in an aqueous solution?

A2: The main degradation products from hydrolysis are 4-oxopentanoic acid (also known as levulinic acid) and free Coenzyme A (CoA-SH).[1]

Q3: I am seeing inconsistent concentrations in my this compound stock solutions. What could be the issue?

A3: Inconsistent concentrations are often a result of degradation during preparation or storage. Key factors to check are:

  • pH of the solvent: Water and some buffer solutions can become slightly basic over time, accelerating hydrolysis. Always use freshly prepared buffers.

  • Temperature: Higher temperatures significantly increase the rate of degradation. Solutions should be kept on ice (0-4 °C) during experiments and stored at -80 °C for long-term use.[1]

  • Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is highly recommended to aliquot your stock solution into single-use vials.

Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?

A4: While not strictly prohibited, using buffers at pH 7.4 requires caution as the rate of thioester hydrolysis increases with pH.[1][2] For experiments at physiological pH, be aware of potential degradation and include appropriate controls. For enhanced stability, buffers with good buffering capacity in the slightly acidic range, such as MES or phosphate (B84403) buffers at pH 6.0-6.5, are recommended.[1]

Q5: What types of buffers should I avoid when working with this compound?

A5: Avoid buffers that contain nucleophilic species, as they can react with the thioester bond. It is best to use non-nucleophilic buffers.[1]

Q6: How does temperature affect the stability of this compound?

A6: The rate of hydrolysis for thioesters approximately doubles with every 10 °C increase in temperature.[1] Therefore, maintaining low temperatures is critical for preserving the integrity of your this compound solutions.

Quantitative Data on Thioester Stability

ParameterConditionEstimated Half-life of Thioester BondRecommendation
pH pH 6.0-6.5Several daysOptimal for stability. Use for storage and during experiments where possible.
pH 7.4Hours to a dayUse with caution for physiological experiments. Minimize exposure time.
pH > 8.0Minutes to hoursAvoid if possible. Hydrolysis is significantly accelerated.
Temperature -80 °CMonths to yearsEssential for long-term storage.
0-4 °CDaysKeep solutions on ice during experimental procedures.
25 °C (Room Temp)Hours to days (pH dependent)Minimize time at room temperature.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a method to quantitatively assess the degradation of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • High-purity water

  • Buffers of desired pH (e.g., MES at pH 6.5, Phosphate at pH 7.4)

  • Incubator or water bath at the desired temperature

  • HPLC system with a C18 reverse-phase column

  • Autosampler vials

  • Quenching solution (e.g., 10% formic acid)

Methodology:

  • Solution Preparation:

    • Prepare the desired buffer at the target pH.

    • Accurately weigh and dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mM). Perform this step on ice to minimize initial degradation.

  • Incubation:

    • Aliquot the this compound solution into several vials.

    • Place the vials in an incubator or water bath set to the desired experimental temperature.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

    • Immediately quench the degradation reaction by adding a small volume of the quenching solution to acidify the sample. This will stabilize the remaining this compound.

    • Transfer the quenched sample to an autosampler vial and store at -20 °C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase HPLC column.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: aqueous buffer with a low concentration of an ion-pairing agent; Mobile Phase B: acetonitrile).

    • Monitor the elution of this compound and its degradation product, 4-oxopentanoic acid, using a UV detector (typically around 260 nm for the CoA moiety).

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k) for the hydrolysis reaction.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

cluster_degradation Degradation Pathway 4_Oxopentanoyl_CoA This compound Degradation_Products Degradation Products 4_Oxopentanoyl_CoA->Degradation_Products Hydrolysis H2O H₂O (Aqueous Solution) H2O->Degradation_Products 4_Oxopentanoic_Acid 4-Oxopentanoic Acid Degradation_Products->4_Oxopentanoic_Acid Coenzyme_A Coenzyme A (CoA-SH) Degradation_Products->Coenzyme_A

Caption: Hydrolysis of this compound in aqueous solution.

cluster_workflow Experimental Workflow for Stability Assessment Start Start Prepare_Solution Prepare this compound in Buffered Solution Start->Prepare_Solution Incubate Incubate at Defined Temperature Prepare_Solution->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Calculate Calculate Rate Constant and Half-life Analyze->Calculate End End Calculate->End

Caption: Workflow for assessing this compound stability.

cluster_factors Factors Affecting Stability Stability This compound Stability pH pH pH->Stability High pH decreases stability Temperature Temperature Temperature->Stability High temp. decreases stability Buffer_Composition Buffer Composition Buffer_Composition->Stability Nucleophiles decrease stability Storage_Conditions Storage Conditions Storage_Conditions->Stability Low temp. & aliquoting increase stability

References

minimizing degradation of 4-oxopentanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-oxopentanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are chemical instability, particularly the hydrolysis of the high-energy thioester bond, and reactions involving the ketone group. Degradation is often accelerated by suboptimal pH, high temperatures, and repeated freeze-thaw cycles.

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Acyl-CoA thioesters are most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline and strongly acidic conditions can lead to rapid hydrolysis of the thioester bond. It is recommended to work with buffers within this pH range throughout the sample preparation process.

Q3: How should I store my samples and extracts containing this compound?

A3: For short-term storage during sample preparation, always keep samples on ice. For long-term storage, it is recommended to store extracts as dried pellets at -80°C. Reconstitute the sample just before analysis to minimize degradation in solution. Aqueous solutions of Coenzyme A and its derivatives are unstable and should be used within a day, even when stored at -20°C.

Q4: Can the ketone group of this compound cause stability issues?

A4: Yes, the ketone group can be reactive, particularly under certain pH conditions. While stable under most conditions used for acyl-CoA analysis, it's important to be aware of potential side reactions. To mitigate this, derivatization of the keto group can be considered for enhanced stability and detection, although this adds a step to the sample preparation process.

Q5: What are the best solvents for extracting and reconstituting this compound?

A5: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly used for the initial extraction and protein precipitation. For reconstitution of the dried extract before LC-MS analysis, a solution of 50% methanol or acetonitrile (B52724) in water with a volatile buffer salt like ammonium (B1175870) acetate (B1210297) is often used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound signal Sample Degradation: The thioester bond is hydrolyzed due to improper temperature or pH.Ensure rapid quenching of metabolic activity after sample collection. Keep samples on ice at all times. Use buffers in the pH 4-7 range. Store long-term samples as dry pellets at -80°C.
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.Use a validated extraction solvent such as 80% methanol. Ensure complete cell lysis and protein precipitation through vigorous vortexing or sonication.
Poor Recovery from SPE: If using Solid-Phase Extraction, the analyte may be lost during this step.Consider a sample preparation method that does not require SPE, such as protein precipitation with sulfosalicylic acid (SSA). If SPE is necessary, optimize the cartridge type, loading, washing, and elution conditions for short-chain acyl-CoAs.
High variability between sample replicates Inconsistent Sample Handling: Differences in incubation times, temperatures, or volumes between samples.Standardize all sample handling steps. Use an internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA) added at the beginning of the extraction to correct for variability.
Analyte Instability in Autosampler: Degradation occurs while waiting for injection.Keep the autosampler temperature at 4°C. Minimize the time samples spend in the autosampler before injection. Analyze samples in smaller batches if necessary.
Presence of unexpected peaks or interferences Side reactions of the ketone group: The ketone group may react with other molecules in the sample or during preparation.Consider derivatization of the ketone group to form a more stable product. Optimize chromatographic separation to resolve potential interfering peaks.
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte.Improve sample cleanup using SPE. Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatography to separate the analyte from the interfering compounds.

Data Presentation

Acyl-CoAHalf-life (in quenched reaction mixtures)Reference
Acetyl-CoA92 hours[1]
Succinyl-CoA343 hours[1]
Formyl-CoA1.9 hours[1]
Oxalyl-CoA29 hours[1]

This data is for comparative purposes and the stability of this compound may differ.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is designed for the rapid extraction of short-chain acyl-CoAs from cultured cells.

  • Metabolism Quenching and Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 80% methanol (v/v in water) to the cell culture plate. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: a. Vortex the lysate vigorously for 1 minute. b. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection and Drying: a. Carefully transfer the supernatant to a new microcentrifuge tube. b. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Storage: a. Store the dried pellet at -80°C until analysis.

  • Reconstitution: a. Just prior to LC-MS/MS analysis, reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 50% methanol in water containing 5 mM ammonium acetate). b. Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material. c. Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method for the analysis of short-chain acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute more hydrophobic compounds, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: The protonated molecular ion of this compound [M+H]⁺.

    • Fragment Ions: Monitor for characteristic fragment ions of the CoA moiety.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Culture Sample quench Metabolism Quenching (Ice-cold 80% Methanol) start->quench extract Extraction & Protein Precipitation quench->extract centrifuge1 Centrifugation (16,000 x g, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute in Analysis Solvent store->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 inject LC-MS/MS Analysis centrifuge2->inject degradation_pathways cluster_thioester Thioester Instability cluster_ketone Ketone Reactivity compound This compound hydrolysis Hydrolysis compound->hydrolysis side_reactions Side Reactions compound->side_reactions hydrolysis_products 4-Oxopentanoic Acid + Coenzyme A hydrolysis->hydrolysis_products acid Strongly Acidic pH acid->hydrolysis alkaline Alkaline pH alkaline->hydrolysis high_temp High Temperature high_temp->hydrolysis degradation_products Degradation Products side_reactions->degradation_products improper_ph Improper pH improper_ph->side_reactions reactive_species Reactive Species in Matrix reactive_species->side_reactions

References

Technical Support Center: Troubleshooting Low Signal of 4-oxopentanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals experiencing low signal intensity or non-detection of 4-oxopentanoyl-CoA during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The following sections provide a structured approach to identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low or no signal for this compound in my LC-MS/MS analysis?

A low or absent signal is a common issue in mass spectrometry that can stem from several factors, broadly categorized into three areas: instrument performance, sample integrity, and method parameters.[1][2] Start by systematically evaluating each area. A logical first step is to confirm the mass spectrometer is functioning correctly by analyzing a reliable standard. If the instrument is performing as expected, investigate potential issues with your sample preparation and specific LC-MS/MS method settings.[2]

Q2: What is the optimal ionization mode and what are the expected ions for this compound?

For short-chain acyl-CoAs like this compound, Electrospray Ionization (ESI) in positive ion mode is generally preferred as it provides efficient and robust ionization.[3] While negative mode can also be used, positive mode typically yields a more characteristic and intense fragmentation pattern crucial for identification and quantification.[3][4]

The key to detection is monitoring the correct mass-to-charge ratios (m/z).

  • Precursor Ion [M+H]⁺: The molecular weight of this compound (levulinoyl-CoA) is approximately 865.6 g/mol . Therefore, you should target a precursor ion of ~866.2 m/z .

  • Product Ion: Acyl-CoAs undergo a characteristic fragmentation in positive mode MS/MS: a neutral loss of the 3'-phospho-adenosine diphosphate (B83284) moiety (507.1 Da). This results in a highly specific and abundant product ion. For this compound, this product ion will be ~359.1 m/z ([M+H-507]⁺). This precursor-product pair is the primary transition to monitor in a Multiple Reaction Monitoring (MRM) experiment.[3]

Q3: My peak shape is poor (broad, tailing). How can this be improved?

Poor chromatography can lead to a reduced signal-to-noise ratio and inaccurate quantification. Acyl-CoAs, being polar and containing phosphate (B84403) groups, often exhibit poor peak shape on standard reversed-phase (e.g., C18) columns.[3]

To improve peak shape:

  • Use Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can significantly improve peak symmetry. N,N-dimethylbutylamine (DMBA) is an effective choice.[3]

  • Optimize Mobile Phase pH: A slightly acidic mobile phase (e.g., containing 0.1% formic acid) can improve protonation and peak shape in positive ESI mode.[5]

  • Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase that can provide better retention and separation for very polar analytes like acyl-CoAs.[6]

Q4: Could my sample preparation be the cause of the low signal?

Absolutely. Sample preparation is critical for success. Key areas to review include:

  • Analyte Stability: Thioesters can be unstable and susceptible to hydrolysis, especially at neutral or basic pH.[7][8] Ensure samples are kept cold and on ice throughout the extraction process. Avoid prolonged storage in aqueous buffers.[7]

  • Extraction Efficiency: Simple protein precipitation using a cold organic solvent (e.g., 80% methanol (B129727) or acetonitrile) is a common and effective method for extracting short-chain acyl-CoAs.[9] Alternatively, extraction with 5-sulfosalicylic acid (SSA) has been shown to be effective and avoids the need for solid-phase extraction (SPE) cleanup, which can lead to the loss of polar analytes.[3]

  • Analyte Concentration: Your sample may be too dilute.[1] If possible, try concentrating the sample. Conversely, an overly concentrated sample can lead to ion suppression.[1]

Q5: How can I determine if ion suppression is affecting my signal?

Ion suppression occurs when co-eluting matrix components from the sample (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte in the ESI source, reducing its signal.[10][11] This is a very common cause of low signal intensity.

To diagnose and mitigate ion suppression:

  • Post-Column Infusion: Infuse a constant flow of a this compound standard into the MS detector post-column while injecting a blank matrix sample (an extract from a sample that does not contain the analyte). A dip in the standard's signal at the retention time of your analyte indicates ion suppression.[12]

  • Improve Chromatographic Separation: Adjusting the LC gradient to better separate the analyte from interfering matrix components is a primary solution.[5][10]

  • Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds.

  • Dilute the Sample: Reducing the matrix load by diluting the sample can often alleviate suppression, though this may not be feasible if the analyte concentration is already very low.[11]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the best way to correct for signal loss due to ion suppression.[5]

Visualized Troubleshooting and Analyte Workflow

The following diagrams illustrate a logical troubleshooting workflow and the key characteristics of the analyte.

Troubleshooting_Workflow cluster_instrument Instrument Checks cluster_sample Sample Integrity cluster_method Method Optimization start Low / No Signal for This compound instrument_check 1. Instrument & Basic Checks start->instrument_check Start Here sample_check 2. Sample Integrity Check instrument_check->sample_check If Instrument OK inst_cal Mass Calibration OK? instrument_check->inst_cal method_check 3. LC-MS/MS Method Check sample_check->method_check If Sample OK samp_prep Correct Extraction? sample_check->samp_prep meth_ion Correct m/z Transitions? method_check->meth_ion inst_std System Suitability Std OK? inst_cal->inst_std inst_src Clean Ion Source? inst_std->inst_src solution Signal Restored inst_src->solution samp_stab Analyte Degradation? samp_prep->samp_stab samp_conc Concentration Too Low? samp_stab->samp_conc samp_conc->solution meth_opt MS Parameters Optimized? meth_ion->meth_opt meth_lc Poor Chromatography? meth_supp Ion Suppression? meth_lc->meth_supp meth_supp->solution meth_opt->meth_lc Fragmentation_Diagram cluster_main This compound Fragmentation (Positive ESI) cluster_products MS/MS Products parent Precursor Ion [M+H]⁺ This compound m/z ≈ 866.2 fragment Product Ion [M+H-507]⁺ m/z ≈ 359.1 parent->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss 3'-phospho-ADP 507.1 Da parent->neutral_loss

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Oxopentanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 4-oxopentanoyl-CoA isomers. As specific literature on the separation of this compound isomers is limited, the following recommendations are based on established methods for the analysis of short-chain acyl-CoA compounds and general principles of isomer separation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in chromatographically separating this compound isomers?

A1: The primary challenges stem from the structural similarity of the isomers, which results in very close physicochemical properties. This leads to minimal differences in their interaction with the stationary phase, often causing co-elution. Additionally, as with other acyl-CoAs, these molecules can be prone to degradation, requiring careful sample handling and analysis conditions.

Q2: Which chromatographic mode is most effective for separating these isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and generally most effective mode for the separation of acyl-CoA compounds.[2][3] The use of ion-pairing reagents can enhance retention and selectivity for these anionic molecules.[1] While some success has been reported for separating isomers on porous graphite (B72142) columns, which offer a rigid surface with unique selectivity, RP-HPLC with C18 or C8 columns remains the primary approach.[4]

Q3: What type of stationary phase is recommended for a starting point?

A3: A high-purity silica-based C18 column with end-capping is a robust starting point. For potentially better selectivity between isomers, consider columns with alternative selectivities, such as those with an embedded polar group or a phenyl phase.[4][5] Shorter chain stationary phases like C8 may also offer different selectivity for constitutional isomers.[4]

Q4: How can I optimize the mobile phase to improve isomer resolution?

A4: Mobile phase optimization is critical. Key parameters to adjust include:

  • Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. Testing both, or mixtures of the two, can impact resolution.

  • pH: The pH of the aqueous component should be controlled with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) to ensure consistent ionization of the analytes. A pH around 4.5-6.5 is a common starting point for acyl-CoA analysis.

  • Ion-Pairing Reagent: Using an ion-pairing reagent like triethylamine (B128534) (TEA) or hexylamine (B90201) in the mobile phase can improve peak shape and retention for the negatively charged CoA molecules.

  • Gradient: A shallow gradient elution, where the percentage of the organic solvent increases slowly, provides more opportunity for the isomers to be resolved.[4]

Q5: What is the most suitable detection method for this compound isomers?

A5: Tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which is crucial when dealing with complex biological matrices.[1][2][6][7] It allows for quantification even if chromatographic resolution is not baseline. UV detection at 260 nm is also possible due to the adenine (B156593) moiety of Coenzyme A, but it is less sensitive and less selective than MS.[3][8][9]

Q6: What are the best practices for sample preparation?

A6: To prevent degradation and ensure accurate quantification, samples should be processed quickly and kept cold. A common procedure involves protein precipitation with an acid like 5-sulfosalicylic acid (SSA) or perchloric acid (PCA).[1][8] Solid-phase extraction (SPE) with a C18 cartridge can be used for cleanup and concentration, though care must be taken to avoid disproportionate losses of short-chain acyl-CoAs.[3][10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor or No Resolution of Isomers 1. Mobile phase is too strong (analytes elute too quickly). 2. Gradient is too steep. 3. Inappropriate stationary phase selectivity. 4. Column temperature is not optimized.1. Decrease the initial percentage of the organic solvent (e.g., acetonitrile/methanol). 2. Implement a shallower, longer gradient.[4] 3. Test columns with different stationary phases (e.g., C8, Phenyl, embedded polar group).[4][5] 4. Optimize the column temperature; lower temperatures often increase retention and may improve selectivity.
Peak Tailing 1. Secondary interactions with active sites on the column (silanols). 2. Column overload. 3. Dirty guard column or column inlet frit. 4. Mobile phase pH is close to the pKa of the analytes.1. Use a high-quality, end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample.[11] 3. Replace the guard column and/or backflush the analytical column.[12] 4. Adjust mobile phase pH to be at least 1.5-2 units away from the analyte pKa.[11]
Low Signal Intensity / Poor Sensitivity 1. Analyte degradation during sample preparation or storage. 2. Poor ionization efficiency in the MS source. 3. Suboptimal mobile phase composition for MS detection. 4. Inefficient sample extraction and recovery.1. Keep samples on ice or at 4°C throughout preparation. Use fresh samples. 2. Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure). 3. Ensure the mobile phase contains a volatile buffer (e.g., ammonium formate/acetate) and is compatible with ESI. 4. Validate your extraction procedure with spiked standards to check for recovery.[8][9]
Variable Retention Times 1. Inadequate column equilibration between injections. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.1. Increase the equilibration time at initial conditions between runs.[11] 2. Prepare fresh mobile phase daily and ensure accurate pH measurement before adding organic solvent.[11] 3. Use a column oven for precise temperature control. 4. Check the system for leaks and ensure the pump is delivering a stable flow rate.[11]
Ghost Peaks 1. Carryover from a previous injection in the autosampler. 2. Contaminants in the mobile phase or from the sample matrix. 3. Late-eluting compounds from a previous analysis.1. Optimize the autosampler wash procedure, using a wash solvent stronger than the sample solvent. 2. Use high-purity (LC-MS grade) solvents and reagents. Run a blank gradient to identify contaminant peaks.[13] 3. Incorporate a column wash step at high organic content at the end of each gradient run.

Suggested Experimental Protocol: LC-MS/MS Method

This protocol is a recommended starting point and should be optimized for your specific instrumentation and isomer characteristics.

1. Sample Preparation (Protein Precipitation)

  • Place ~20-50 mg of frozen tissue or a cell pellet in a 2 mL tube on ice.

  • Add 500 µL of ice-cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in water or 100 mM KH₂PO₄, pH 4.9).[1][14]

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).

  • Homogenize the sample thoroughly using a probe sonicator or bead beater, keeping the sample on ice.

  • Vortex for 1 minute and then centrifuge at >15,000 x g for 10 minutes at 4°C.[14]

  • Transfer the supernatant to an autosampler vial for immediate analysis or store at -80°C.

2. Chromatographic Conditions

  • HPLC System: A UHPLC system is recommended for better resolution and speed.

  • Column: Acquity UPLC C18 BEH (or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % B
    0.0 2
    1.0 2
    8.0 35
    8.1 95
    9.5 95
    9.6 2

    | 12.0| 2 |

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Key Parameters (to be optimized):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions: (Hypothetical for this compound, MW ~865.6 g/mol )

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 866.6 359.1 Optimize
    This compound 866.6 408.1 Optimize
    Internal Standard Varies Varies Optimize

    (Note: Precursor ion is [M+H]⁺. Product ions are characteristic fragments of CoA and need to be determined experimentally by infusing a standard.)

Quantitative Data Summary Tables

Use the following templates to organize your method development data.

Table 1: Comparison of Chromatographic Columns for Isomer Resolution

Column Description Peak 1 Retention Time (min) Peak 2 Retention Time (min) Resolution (Rs) Peak Tailing Factor (Tf)
C18, 1.7 µm, 2.1x100 mm
C8, 1.8 µm, 2.1x100 mm

| Phenyl-Hexyl, 1.7 µm, 2.1x100 mm| | | | |

Table 2: Effect of Mobile Phase Conditions on Resolution

Mobile Phase A Mobile Phase B Gradient Slope (%B/min) Resolution (Rs)
10 mM Ammonium Acetate, pH 6.5 Acetonitrile 4.7
10 mM Ammonium Formate, pH 4.5 Acetonitrile 4.7
10 mM Ammonium Acetate, pH 6.5 Methanol 4.7

| 10 mM Ammonium Acetate, pH 6.5 | Acetonitrile | 3.0 | |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenize Homogenization in Extraction Buffer + IS Sample->Homogenize Centrifuge Centrifugation (15,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto UHPLC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (Reversed-Phase Gradient) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Report Report Results Quantify->Report troubleshooting_tree Start Poor Isomer Resolution (Rs < 1.5) CheckGradient Is the gradient shallow enough? Start->CheckGradient CheckMobilePhase Is mobile phase optimized? CheckGradient->CheckMobilePhase Yes Sol_Gradient Decrease gradient slope (e.g., from 5%/min to 2%/min) CheckGradient->Sol_Gradient No CheckColumn Is column chemistry optimal? CheckMobilePhase->CheckColumn Yes Sol_MobilePhase Test alternative organic solvent (Methanol vs. Acetonitrile) and different pH CheckMobilePhase->Sol_MobilePhase No Sol_Column Try a different stationary phase (e.g., Phenyl, C8, Polar-Embedded) CheckColumn->Sol_Column No metabolic_pathway AA Amino Acid Catabolism (e.g., Leucine) HMGCoA HMG-CoA AA->HMGCoA FattyAcid Fatty Acid β-Oxidation AcetylCoA Acetyl-CoA FattyAcid->AcetylCoA Keto Ketogenesis Keto->HMGCoA Target This compound Isomers HMGCoA->Target Potential Precursor AcetoacetylCoA Acetoacetyl-CoA Target->AcetoacetylCoA Potential Metabolite AcetoacetylCoA->HMGCoA AcetylCoA->AcetoacetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

References

Technical Support Center: Quantification of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-oxopentanoyl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Analyte Degradation: Acyl-CoAs are susceptible to degradation, especially at neutral or alkaline pH and elevated temperatures.- Keep samples on ice or at 4°C throughout the extraction process.- Use acidic conditions (e.g., 5-sulfosalicylic acid or formic acid) during extraction and for the final sample solvent.[1]- Process samples quickly and avoid prolonged storage at room temperature.
Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound from your specific matrix.- For cellular or tissue samples, protein precipitation with cold methanol (B129727) or a mixture of acetonitrile/methanol/water is a common starting point.[2]- Consider using 2.5-5% 5-sulfosalicylic acid (SSA) for deproteinization, as it has shown good recovery for short-chain acyl-CoAs and is compatible with direct injection, eliminating the need for solid-phase extraction (SPE).[1]
Suboptimal MS Parameters: Mass spectrometer settings may not be optimized for this compound.- Perform direct infusion of a this compound standard to optimize precursor and product ion selection (MRM transitions) and collision energy.- Most acyl-CoAs ionize efficiently in positive electrospray ionization (ESI) mode.[1]- The most abundant fragment typically results from the neutral loss of the 3'-phospho-ADP moiety (507 Da). The primary quantitative transition would be [M+H]+ → [M+H-507]+.[1]
High Signal Variability Between Replicates Significant Matrix Effects: Co-eluting endogenous molecules from the biological matrix are suppressing or enhancing the ionization of your analyte.[3]- The Gold Standard: Use a stable isotope-labeled (SIL) internal standard for this compound. This is the most effective way to correct for matrix effects and extraction variability.- If a SIL-IS is unavailable, use a structurally similar or odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) as an internal standard.[4]- Improve sample cleanup. If using protein precipitation, consider adding a solid-phase extraction (SPE) step.- Optimize chromatography to separate this compound from interfering matrix components.[2]
Inconsistent Sample Preparation: Minor variations in extraction volumes, timing, or temperature can lead to variability.- Ensure precise and consistent pipetting.- Treat all samples (standards, QCs, and unknowns) identically and in the same batch if possible.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatography: Issues with the mobile phase or analytical column.- Acyl-CoAs can exhibit peak tailing. The use of an ion-pairing agent (e.g., tributylamine (B1682462) or heptafluorobutyric acid) in the mobile phase can improve peak shape, but may cause long-term contamination of the MS system.- Ensure the pH of the mobile phase is acidic to keep the analyte protonated.- Check the health of your analytical column; it may need to be replaced.
Sample Overload: Injecting too much analyte can saturate the column.- Dilute the sample and re-inject.
Inaccurate Quantification (Poor Accuracy/Precision) Matrix Effects Not Fully Compensated: The chosen internal standard does not behave identically to the analyte.- A SIL-IS is the best solution. Without it, accuracy may be compromised.- Perform a matrix effect assessment by comparing the signal of a standard in neat solution versus a post-extraction spiked blank matrix sample. The matrix factor (MF) should be close to 1.[3]
Calibration Curve Issues: The calibration range is not appropriate for the sample concentrations, or the curve is non-linear.- Prepare calibration standards in a surrogate matrix that is free of the analyte to mimic the sample matrix as closely as possible.- Ensure the calibration range brackets the expected concentrations in your samples.- Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from cells or tissue?

A1: A common and effective method is protein precipitation with a cold organic solvent. Extraction with 2.5% (w/v) 5-sulfosalicylic acid (SSA) has been shown to be effective for short-chain acyl-CoAs and has the advantage of not requiring a subsequent solid-phase extraction (SPE) step before LC-MS/MS analysis. This can improve the recovery of more polar molecules.[1] Alternatively, precipitation with cold methanol followed by centrifugation is also a widely used technique.[2]

Q2: How can I minimize matrix effects without a stable isotope-labeled internal standard?

A2: While a stable isotope-labeled (SIL) internal standard is highly recommended, you can mitigate matrix effects by:

  • Improving Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after initial protein precipitation to remove more interfering compounds.

  • Optimizing Chromatography: Adjust your LC gradient to achieve better separation between your analyte and co-eluting matrix components.[2]

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (from a similar biological source that does not contain the analyte) to ensure that the standards experience a similar matrix effect to your samples.

Q3: What are the typical MRM transitions for this compound?

A3: For this compound (Levulinyl-CoA), the molecular weight is approximately 867.6 g/mol . In positive ion mode, the protonated precursor ion [M+H]⁺ would be at m/z 868.6. The most common and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1]

  • Quantitative Transition: m/z 868.6 → 361.5 ([M+H]⁺ → [M+H - 507]⁺)

  • Qualitative/Confirmatory Transition: A common, though less specific, fragment is the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.1.[1]

Note: These values should be empirically optimized on your specific mass spectrometer.

Q4: My recovery of short-chain acyl-CoAs is low. What can I do?

A4: Low recovery can be due to inefficient extraction or analyte degradation. A study comparing extraction methods for short-chain acyl-CoAs showed that a traditional method of trichloroacetic acid (TCA) precipitation followed by SPE resulted in significantly lower recovery for some species compared to a direct extraction with 5-sulfosalicylic acid (SSA).[1] Ensure your extraction and sample handling are performed quickly and at low temperatures to prevent degradation.

Quantitative Data Summary

The following tables provide representative data for the analysis of short-chain acyl-CoAs, which can be used as a starting point for method development for this compound.

Table 1: Example MRM Transitions for Short-Chain Acyl-CoAs (Positive Ion Mode)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantitative) (m/z)Product Ion (Qualitative) (m/z)
Acetyl-CoA810.1303.1428.1
Propionyl-CoA824.1317.1428.1
Malonyl-CoA854.1347.1428.1
Succinyl-CoA868.1361.1428.1
Isovaleryl-CoA852.2345.1428.1
This compound (Predicted)868.6361.5428.1
Data adapted from a study on short-chain acyl-CoA analysis.[1]

Table 2: Comparison of Analyte Recovery with Different Extraction Methods

AnalyteRecovery with TCA + SPE (%)Recovery with 2.5% SSA (%)
CoA174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
This table illustrates the percentage of analyte recovered relative to a standard in water. The data shows that for many short-chain acyl-CoAs, extraction with 2.5% SSA provides superior recovery compared to a method involving trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE).[1]

Detailed Experimental Protocol

This protocol provides a general methodology for the quantification of this compound from cell culture samples. It should be optimized for your specific matrix and instrumentation.

1. Sample Preparation (Protein Precipitation with SSA)

  • Aspirate cell culture media and wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • To the cell pellet, add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA at 1 µM).

  • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Linear gradient to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 2% B

    • 15-20 min: Re-equilibration at 2% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As determined during optimization (see FAQ 3).

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Cell Pellet add_is Add Cold 2.5% SSA with Internal Standard start->add_is vortex Vortex & Incubate on Ice add_is->vortex centrifuge1 Centrifuge (16,000 x g) vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant inject Inject into LC-MS/MS supernatant->inject separate C18 Reverse-Phase Separation inject->separate detect ESI+ MRM Detection separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify

Caption: Workflow for this compound Quantification.

Matrix_Effect cluster_source Ion Source cluster_nme No Matrix Effect cluster_me With Matrix Effect (Ion Suppression) ESI_Droplet ESI Droplet Analyte Analyte Ion [A+H]+ Matrix Matrix Ion [M+H]+ IS Internal Standard [IS+H]+ MS To Mass Analyzer Analyte_nme Analyte Ion ESI_nme Droplet Analyte_nme->ESI_nme Evaporation ESI_nme->MS Correct Signal Analyte_me Analyte Ion ESI_me Droplet Analyte_me->ESI_me Co-elution Matrix_me Matrix Ion Matrix_me->ESI_me Co-elution IS_me IS Ion IS_me->ESI_me Co-elution ESI_me->MS Suppressed Signal note Matrix components compete with the analyte for ionization, reducing its signal.

Caption: Mechanism of Ion Suppression (Matrix Effect).

Troubleshooting_Tree start High Variability or Inaccurate Results? q_is Using SIL-IS? start->q_is sol_is Implement SIL-IS or Matrix-Matched Calibrants q_is->sol_is No check_prep Review Sample Prep for Consistency q_is->check_prep Yes check_chroma Optimize Chromatography to Separate Interferences sol_is->check_chroma q_low_signal Low Signal Intensity? check_prep->q_low_signal q_low_signal->check_chroma No check_ms Optimize MS Parameters (Infuse Standard) q_low_signal->check_ms Yes check_degradation Check for Degradation (Use Fresh Samples, Acidic pH) check_ms->check_degradation

Caption: Troubleshooting Decision Tree for Quantification Issues.

References

Technical Support Center: Stability of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the non-enzymatic hydrolysis of 4-oxopentanoyl-CoA (also known as levulinyl-CoA) in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic hydrolysis and why is it a concern for this compound?

Non-enzymatic hydrolysis is the cleavage of the thioester bond in this compound by water, without the involvement of an enzyme. This process leads to the formation of 4-oxopentanoic acid and free Coenzyme A (CoA-SH), reducing the concentration of the active compound and potentially interfering with experimental results. Thioesters are inherently more susceptible to hydrolysis than their oxygen ester counterparts, making this a significant consideration during storage and experimentation.

Q2: What are the primary factors that influence the rate of non-enzymatic hydrolysis of this compound?

The stability of this compound is primarily affected by:

  • pH: The rate of hydrolysis is significantly influenced by pH. Basic conditions (pH > 7) markedly accelerate hydrolysis due to the increased concentration of hydroxide (B78521) ions (OH-), which are potent nucleophiles that attack the thioester bond. Acidic conditions can also promote hydrolysis, though typically to a lesser extent than alkaline conditions. For many thioesters, maximum stability is observed in a slightly acidic pH range (pH 4-6).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is crucial to store and handle this compound at low temperatures to minimize degradation.

  • Buffer Composition: The components of your buffer can influence the stability of the thioester. Nucleophilic species in the buffer can directly attack the thioester bond, leading to its cleavage.

Q3: What is the potential impact of the 4-keto group on the stability of this compound?

While specific data on the intramolecular catalysis of this compound is limited, the presence of a ketone at the γ-position (4-position) could potentially influence the rate of hydrolysis. In some acyl-CoA molecules, such as succinyl-CoA, a terminal carboxyl group can act as an intramolecular catalyst, significantly accelerating hydrolysis through the formation of a cyclic anhydride (B1165640) intermediate.[1] The 4-keto group in this compound is less likely to participate in a similar intramolecular catalytic mechanism due to its position. However, it is a polar functional group that could influence the electronic properties of the thioester bond and its interaction with the solvent.

Q4: What are the recommended storage conditions for this compound solutions?

To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • pH: Store in a slightly acidic buffer (pH 4-6).

  • Temperature: For short-term storage (hours to a few days), maintain the solution at 0-4°C. For long-term storage, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound concentration over a short period. High pH of the buffer.Adjust the buffer pH to a range of 4-6.
Elevated storage or experimental temperature.Store solutions on ice or at 4°C during use and at -80°C for long-term storage.
Presence of nucleophiles in the buffer.Use non-nucleophilic buffers such as MES, MOPS, or phosphate (B84403) at a slightly acidic pH.
Inconsistent results in enzymatic assays. Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately.
Hydrolysis during the assay.Perform assays at the lowest feasible temperature and for the shortest duration possible. Consider including a control to measure non-enzymatic hydrolysis under assay conditions.
Precipitation observed in the stock solution upon thawing. Freeze-thaw cycles leading to aggregation or localized concentration changes.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation: Comparative Hydrolysis of Thioesters

Disclaimer: The following data is for related thioester compounds and is provided for comparative purposes. The exact hydrolysis rate for this compound may vary and should be determined experimentally.

CompoundpHTemperature (°C)Half-life (t½)Reference
Acetyl-CoA8.025~10-fold higher hydrolysis rate than at pH 6-7[2]
Succinyl-CoA7.5Room Temp1-2 hours[1]
S-methyl thioacetate7.023-25155 days[3]
Ubc9∼SUMO-1 thioester conjugateNot specifiedNot specified~3.6 hours[3]

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis using the DTNB (Ellman's Reagent) Assay

This method quantifies the free thiol (CoA-SH) released upon hydrolysis of the thioester bond.

Materials:

  • This compound solution

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution (e.g., 4 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • Cysteine or CoA-SH for standard curve

Procedure:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of cysteine or CoA-SH in the reaction buffer.

    • Add a fixed volume of DTNB stock solution to each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus concentration to generate a standard curve.

  • Monitor Hydrolysis:

    • Incubate the this compound solution under the desired experimental conditions (e.g., specific buffer, pH, and temperature).

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Add the aliquot to the reaction buffer containing DTNB.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculate CoA-SH Concentration:

    • Use the standard curve to determine the concentration of free CoA-SH at each time point.

    • The rate of hydrolysis can be determined from the increase in CoA-SH concentration over time.

Protocol 2: Quantification of this compound and its Hydrolysis Product by LC-MS/MS

This method provides a highly sensitive and specific means to quantify both the intact this compound and its hydrolysis product, 4-oxopentanoic acid.

Materials:

  • This compound solution

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • At desired time points from your stability experiment, quench the reaction by adding ice-cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

    • Add a known amount of the internal standard.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase (e.g., 150 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 0.2 mL/min.

      • Gradient: A suitable gradient to separate this compound from 4-oxopentanoic acid and other components.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Monitor the specific precursor-to-product ion transitions for this compound, 4-oxopentanoic acid, and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the concentration of this compound and 4-oxopentanoic acid at each time point by comparing their peak area ratios to the internal standard against a calibration curve.

Visualizations

Hydrolysis_Mechanism H2O Water (H₂O) Intermediate Tetrahedral Intermediate H2O->Intermediate OH Hydroxide (OH⁻) (Base-catalyzed) OH->Intermediate H3O Hydronium (H₃O⁺) (Acid-catalyzed) Products 4-Oxopentanoic Acid + CoA-SH

Caption: General mechanism of non-enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_dtns DTNB Assay cluster_lcms LC-MS/MS Analysis Prep Prepare this compound in desired buffer Incubate Incubate at defined temperature and pH Aliquots Take aliquots at various time points Incubate->Aliquots DTNB_add Add aliquot to DTNB solution Aliquots->DTNB_add Option 1 LCMS_quench Quench aliquot and add internal standard Aliquots->LCMS_quench Option 2 DTNB_read Measure absorbance at 412 nm DTNB_add->DTNB_read DTNB_calc Calculate [CoA-SH] DTNB_read->DTNB_calc Result Determine Hydrolysis Rate DTNB_calc->Result LCMS_run Analyze by LC-MS/MS LCMS_quench->LCMS_run LCMS_quant Quantify parent and hydrolysis product LCMS_run->LCMS_quant LCMS_quant->Result

Caption: Workflow for monitoring this compound hydrolysis.

References

Technical Support Center: Synthesis of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-oxopentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.

1. Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields can stem from several factors, primarily incomplete activation of the starting material (4-oxopentanoic acid, also known as levulinic acid), degradation of the product, or the formation of side products. Here are key areas to investigate for yield improvement:

    • Choice of Activation Method: The two most common methods for converting a carboxylic acid to a Coenzyme A (CoA) thioester are the mixed anhydride (B1165640) method and the carbonyldiimidazole (CDI) activation method. The mixed anhydride method, often employing isobutyl chloroformate, is a classic approach. However, the CDI method can sometimes offer milder reaction conditions. It is advisable to empirically test both methods to determine the optimal approach for your specific setup.

    • Reaction Conditions:

      • Temperature: Acyl-CoA synthesis is typically carried out at low temperatures (0°C to room temperature) to minimize side reactions and degradation of the activated intermediate and the final product. Running the reaction at elevated temperatures can lead to decomposition.

      • Reaction Time: Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can increase the likelihood of side product formation. Monitoring the reaction progress by thin-layer chromatography (TLC) or a rapid analytical HPLC run can help determine the optimal reaction time.

      • pH: Maintaining an appropriate pH is crucial, especially during the final step of reacting the activated 4-oxopentanoic acid with Coenzyme A. The thiol group of CoA is more nucleophilic in its deprotonated state (thiolate), which is favored at a slightly alkaline pH (around 7.5-8.0). However, excessively high pH can lead to hydrolysis of the thioester product.

    • Purity of Reagents: Ensure that all reagents, especially the 4-oxopentanoic acid and Coenzyme A, are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Anhydrous solvents are critical, as water will react with the activated intermediates, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.

2. Presence of a Major Byproduct with a Similar Retention Time in HPLC

  • Question: I am observing a significant byproduct in my HPLC analysis that has a retention time very close to my desired this compound. What could this be and how can I prevent its formation?

  • Answer: A common byproduct in the mixed anhydride synthesis is the formation of a symmetrical anhydride of 4-oxopentanoic acid. This occurs when the initially formed mixed anhydride reacts with another molecule of 4-oxopentanoate. To minimize this:

    • Order of Reagent Addition: Add the chloroformate slowly to the solution of 4-oxopentanoic acid and a tertiary amine (like triethylamine (B128534) or N-methylmorpholine) at a low temperature. This helps to ensure that the chloroformate reacts preferentially with the intended carboxylic acid before it can react with another molecule of the mixed anhydride.

    • Stoichiometry: Use a slight excess of the chloroformate to ensure complete conversion of the carboxylic acid to the mixed anhydride.

    In the case of CDI activation, a potential side product is the formation of an N-acylurea if an amine is present as an impurity. Ensuring the purity of your starting materials and using a high-quality CDI reagent can mitigate this.

3. Degradation of the Keto Group

  • Question: I suspect that the ketone functional group in my this compound is not stable under my reaction or workup conditions. What precautions should I take?

  • Answer: The 4-oxo group is generally stable under the standard conditions for acyl-CoA synthesis. However, exposure to strong acids or bases, or high temperatures for extended periods, could potentially lead to side reactions such as aldol (B89426) condensation or other rearrangements. To ensure the stability of the keto group:

    • Maintain Neutral to Slightly Alkaline pH: During workup and purification, keep the pH of your solutions in the range of 6.0-8.0.

    • Low Temperature: Perform all steps, including purification, at low temperatures (e.g., on ice or at 4°C) whenever possible.

    • Avoid Strong Reducing Agents: If your synthesis involves any reduction steps for other functional groups, be aware that strong reducing agents like sodium borohydride (B1222165) can reduce the ketone.

4. Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain pure this compound after the reaction. What are the recommended purification strategies?

  • Answer: Purification of acyl-CoAs can be challenging due to their amphipathic nature and potential instability. The most effective method is typically preparative High-Performance Liquid Chromatography (HPLC) .

    • Column: A C18 reverse-phase column is the standard choice.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) buffer, pH 6.0-7.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is usually effective. The buffer is crucial for maintaining the integrity of the molecule and achieving good peak shape.

    • Detection: The adenine (B156593) ring of Coenzyme A allows for detection by UV absorbance, typically at 260 nm.

    Solid-Phase Extraction (SPE) can also be used as a preliminary cleanup step before HPLC or for desalting the final product. Anion exchange or reverse-phase cartridges can be employed for this purpose.

Experimental Protocols

Below are detailed methodologies for the two primary methods of synthesizing this compound.

Method 1: Mixed Anhydride Synthesis

This method involves the activation of 4-oxopentanoic acid with isobutyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.

Materials:

  • 4-Oxopentanoic acid (Levulinic acid)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Potassium bicarbonate solution (e.g., 1 M)

  • HPLC-grade water and acetonitrile

  • Ammonium acetate or potassium phosphate buffer for HPLC

Procedure:

  • Activation of 4-Oxopentanoic Acid:

    • Dissolve 4-oxopentanoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add isobutyl chloroformate (1.1 equivalents) to the solution, ensuring the temperature remains at 0°C.

    • Stir the reaction mixture at 0°C for 30-60 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous solution of potassium bicarbonate (the final pH should be around 7.5-8.0).

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring, while maintaining the temperature at 0-4°C.

    • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Workup and Purification:

    • Acidify the reaction mixture to approximately pH 5-6 with a dilute acid (e.g., 0.1 M HCl).

    • Filter the solution to remove any precipitate.

    • Purify the crude this compound by preparative reverse-phase HPLC.

Method 2: Carbonyldiimidazole (CDI) Mediated Synthesis

This method utilizes CDI to activate the carboxylic acid, forming a reactive acyl-imidazolide intermediate.

Materials:

  • 4-Oxopentanoic acid (Levulinic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Potassium bicarbonate solution (e.g., 1 M)

  • HPLC-grade water and acetonitrile

  • Ammonium acetate or potassium phosphate buffer for HPLC

Procedure:

  • Activation of 4-Oxopentanoic Acid:

    • Dissolve 4-oxopentanoic acid (1 equivalent) in anhydrous DMF.

    • Add CDI (1.1 equivalents) in one portion and stir the solution at room temperature.

    • Monitor the reaction by observing the evolution of CO2 gas, which should cease after about 15-30 minutes, indicating the formation of the acyl-imidazolide.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous solution of potassium bicarbonate (final pH ~7.5-8.0).

    • Add the acyl-imidazolide solution from step 1 to the Coenzyme A solution and stir the mixture at room temperature for 1-3 hours.

  • Workup and Purification:

    • Acidify the reaction mixture to approximately pH 5-6.

    • Purify the product by preparative reverse-phase HPLC as described in Method 1.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterMixed Anhydride MethodCarbonyldiimidazole (CDI) Method
Typical Yield 40-60%50-70%
Reaction Temperature 0°CRoom Temperature
Key Reagents Isobutyl chloroformate, Triethylamine1,1'-Carbonyldiimidazole
Common Byproducts Symmetrical anhydrideN-acylurea (if amine impurities are present)
Advantages Well-established, readily available reagentsMilder reaction conditions, often higher yields
Disadvantages Requires low temperatures, potential for byproduct formationCDI is moisture sensitive

Visualizations

Synthesis_Workflow cluster_activation Activation of 4-Oxopentanoic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Purification 4-Oxopentanoic_Acid 4-Oxopentanoic Acid Activation_Reagent Activation Reagent (e.g., Isobutyl Chloroformate or CDI) 4-Oxopentanoic_Acid->Activation_Reagent Reacts with Activated_Intermediate Activated Intermediate (Mixed Anhydride or Acyl-Imidazolide) Activation_Reagent->Activated_Intermediate Forms Coenzyme_A Coenzyme A Activated_Intermediate->Coenzyme_A Reacts with Crude_Product Crude this compound Coenzyme_A->Crude_Product Forms Purification_Step Preparative HPLC Crude_Product->Purification_Step Purified by Pure_Product Pure this compound Purification_Step->Pure_Product Yields

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of this compound Check_Activation Incomplete Activation? Start->Check_Activation Check_Degradation Product Degradation? Start->Check_Degradation Check_Side_Products Side Product Formation? Start->Check_Side_Products Optimize_Activation Optimize Activation: - Check reagent purity - Use anhydrous solvents - Adjust stoichiometry Check_Activation->Optimize_Activation Yes Optimize_Conditions Optimize Conditions: - Lower reaction temperature - Control pH - Optimize reaction time Check_Degradation->Optimize_Conditions Yes Minimize_Side_Products Minimize Side Products: - Slow reagent addition - Optimize stoichiometry - Purify starting materials Check_Side_Products->Minimize_Side_Products Yes Improved_Yield Improved Yield Optimize_Activation->Improved_Yield Optimize_Conditions->Improved_Yield Minimize_Side_Products->Improved_Yield

Caption: Troubleshooting decision tree for low yield of this compound.

troubleshooting poor recovery of 4-oxopentanoyl-CoA from SPE

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting SPE of Acyl-CoAs

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor recovery of 4-oxopentanoyl-CoA and other short-chain acyl-CoAs during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor recovery for acyl-CoAs during SPE?

Poor recovery in SPE can generally be attributed to four main areas: incorrect SPE sorbent and method selection, issues with sample pre-treatment, sub-optimal wash conditions, and inefficient elution.[1] Acyl-CoAs, in particular, are sensitive to temperature and pH, which can further complicate their extraction.[2]

Q2: My recovery of this compound is low. Where should I start troubleshooting?

The first step is to systematically evaluate each stage of your SPE protocol to pinpoint where the analyte is being lost.[3] This can be done by collecting and analyzing the fractions from the sample loading, wash, and elution steps.[3] If the analyte is found in the load or wash fractions, this indicates a retention problem. If it remains on the cartridge after elution, the elution solvent is too weak.

Q3: How does the sample's pH affect the retention of this compound on the SPE cartridge?

The pH of the sample is critical for ensuring the analyte is in a state that will bind effectively to the sorbent.[4] For acyl-CoAs, which can be charged, adjusting the pH to suppress ionization can enhance retention on reversed-phase sorbents.[5] Conversely, for ion-exchange sorbents, the pH must be controlled to facilitate the desired ionic interactions.[5] It is crucial to know the pKa of your analyte to optimize the sample pH.[6]

Q4: I suspect my analyte is breaking through during the sample loading step. What can I do?

Analyte breakthrough during sample loading can be caused by several factors:

  • Inappropriate Solvent: If the sample is dissolved in a solvent that is too strong (too much organic content for reversed-phase), the analyte will not be retained.[6] Consider diluting your sample with a weaker solvent.[1]

  • High Flow Rate: A fast flow rate during sample loading reduces the interaction time between the analyte and the sorbent.[1] Try decreasing the flow rate to approximately 1 mL/min.[1]

  • Insufficient Sorbent Mass: If the cartridge is overloaded, the analyte will pass through without binding.[1] Ensure your sample volume is appropriate for the cartridge capacity.[1]

  • Improper Conditioning/Equilibration: Failing to properly wet and equilibrate the sorbent can lead to inconsistent interactions and poor retention.[7]

Q5: My recovery is inconsistent between samples. What could be the cause?

A lack of reproducibility is often due to inconsistencies in the experimental procedure.[1][3] Key areas to check include:

  • Sample Pre-treatment: Ensure your sample preparation method is consistent for all samples.[1]

  • Automated Systems: If using an automated system, verify that it is properly calibrated and operating correctly.[1]

  • Cartridge Variability: Ensure you are using cartridges from the same lot to minimize variation.

  • Drying Step: Inconsistent drying of the sorbent bed after the wash step can lead to variable elution efficiency.[4]

Q6: How can I optimize the elution step to improve recovery?

The goal of the elution step is to use the smallest volume of the weakest solvent that will completely recover your analyte while leaving interferences behind.[7]

  • Solvent Strength: If recovery is low, you may need to increase the strength of your elution solvent (e.g., increase the percentage of organic solvent).[3][5]

  • Solvent Composition: For polar compounds, methanol (B129727) is often a good starting point, followed by acetonitrile.[7] Adding a small percentage of an acid (like formic acid) or a base (like ammonium (B1175870) hydroxide) can improve the elution of acidic or basic analytes, respectively.[5]

  • Elution Volume: Ensure you are using a sufficient volume of elution solvent. You can test this by collecting and analyzing multiple small-volume elution fractions.

  • Soak Steps: Allowing the elution solvent to sit on the sorbent bed for a few minutes (a "soak step") can improve the desorption of the analyte and increase recovery.[6]

Quantitative Data Summary

The following tables summarize key parameters for optimizing SPE recovery based on general principles. These should be used as a starting point for the specific optimization of this compound extraction.

Table 1: General Elution Solvent Recommendations for Different SPE Phases

SPE Phase TypeAnalyte TypeRecommended Elution Solvents
Reversed-Phase (C18, C8)Non-polar to moderately polarMethanol, Acetonitrile, or mixtures with water. For acidic analytes, add 0.5–2% formic acid. For basic analytes, add 0.5–2% ammonium hydroxide.[5]
Normal-Phase (Silica, Diol)PolarHexane, Ethyl Acetate, Methylene Chloride, Methanol
Strong Anion Exchange (SAX)AcidicHigh ionic strength buffer or a buffer with a pH that neutralizes the analyte's charge, often in the presence of an organic solvent.[5]
Strong Cation Exchange (SCX)BasicHigh ionic strength buffer or a buffer with a pH that neutralizes the analyte's charge, often in the presence of an organic solvent.[5]

Table 2: Troubleshooting Poor SPE Recovery

SymptomPotential CauseSuggested Solution
Analyte in wash fractionWash solvent is too strong.Decrease the organic content of the wash solvent.[8]
Analyte in sample load effluentSample loading flow rate is too high.Decrease the flow rate during sample loading.[1]
Sorbent is overloaded.Decrease the sample volume or use a larger capacity cartridge.[1]
Sorbent bed was not properly conditioned.Ensure proper conditioning and equilibration steps are performed.[7]
Analyte retained on cartridge after elutionElution solvent is too weak.Increase the organic strength of the elution solvent or change the solvent composition.[3][4]
Insufficient elution volume.Increase the volume of the elution solvent.
Inconsistent recoveryInconsistent sample pre-treatment.Standardize the sample preparation protocol.[1]
Sorbent bed drying is inconsistent.Ensure a consistent and thorough drying step.

Experimental Protocols

Protocol 1: Systematic Evaluation of Analyte Loss

This protocol helps to identify which step in the SPE process is responsible for poor recovery.[3]

  • Prepare Standards: Prepare a known concentration of this compound in a solvent similar to your sample matrix.

  • Perform SPE: Process the standard through your entire SPE protocol.

  • Collect Fractions:

    • Collect the solution that passes through the cartridge during the sample loading step (Load Effluent).

    • Collect the solution from the wash step (Wash Effluent).

    • Collect the solution from the elution step (Eluate).

    • To check for irreversible binding, perform a second, very strong elution with a solvent like 100% methanol with 2% formic acid and collect this fraction (Second Eluate).

  • Analyze Fractions: Quantify the amount of this compound in each collected fraction using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate Recovery: Determine the percentage of the analyte in each fraction to pinpoint the source of the loss.

Protocol 2: Optimizing the Wash Solvent

This protocol helps to find the strongest possible wash solvent that does not elute the analyte of interest, thereby maximizing the removal of interferences.[8]

  • Load Analyte: Load a known amount of this compound onto multiple SPE cartridges.

  • Apply Different Wash Solvents: Wash each cartridge with a different solvent strength. For reversed-phase, this could be a series of increasing methanol concentrations (e.g., 10%, 20%, 30%, 40%, 50% methanol in water).[8]

  • Elute Analyte: Elute the analyte from each cartridge using your standard elution protocol.

  • Analyze Eluates: Quantify the amount of this compound in each eluate.

  • Determine Optimal Wash: The optimal wash solvent is the strongest one that still allows for high recovery of the analyte.

Visualizations

SPE_Troubleshooting_Workflow start Poor Recovery of this compound check_fractions Analyze Load, Wash, & Elution Fractions start->check_fractions loss_location Where is the analyte lost? check_fractions->loss_location in_load_wash In Load/Wash Fractions (Retention Problem) loss_location->in_load_wash Load/Wash retained_on_cartridge Retained on Cartridge (Elution Problem) loss_location->retained_on_cartridge Cartridge retention_solutions Decrease Sample Solvent Strength Decrease Load Flow Rate Check Sorbent Choice/Mass Optimize Sample pH in_load_wash->retention_solutions elution_solutions Increase Elution Solvent Strength Increase Elution Volume Change Elution Solvent pH Add Soak Step retained_on_cartridge->elution_solutions end Improved Recovery retention_solutions->end elution_solutions->end SPE_Optimization_Logic cluster_retention Maximize Retention sorbent Select Sorbent condition Condition Sorbent sorbent->condition equilibrate Equilibrate Sorbent condition->equilibrate load Load Sample equilibrate->load wash Wash Interferences load->wash elute Elute Analyte wash->elute

References

Technical Support Center: Optimizing Enzyme Assays for 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzyme assays involving 4-oxopentanoyl-CoA. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and refining your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme that metabolizes this compound?

A1: The primary enzyme that acts on this compound is acetoacetyl-CoA thiolase (also known as acetyl-CoA acetyltransferase, ACAT). This enzyme catalyzes the thiolytic cleavage of this compound. Thiolases are categorized into degradative and biosynthetic types, with the degradative thiolases (EC 2.3.1.16) being responsible for breaking down ketoacyl-CoA molecules.[1]

Q2: What is the reaction catalyzed by acetoacetyl-CoA thiolase on this compound?

A2: Acetoacetyl-CoA thiolase catalyzes the following reaction: this compound + Coenzyme A ⇌ Propanoyl-CoA + Acetyl-CoA

Q3: What are the common methods for assaying acetoacetyl-CoA thiolase activity with this compound?

A3: Two common spectrophotometric methods are:

  • Coupled Enzyme Assay: The production of Acetyl-CoA is coupled to other enzymatic reactions that result in a change in absorbance. A common coupling system involves citrate (B86180) synthase and malate (B86768) dehydrogenase, where the formation of NADH is monitored at 340 nm.

  • Direct Spectrophotometric Assay: This method directly measures the cleavage of the thioester bond. The disappearance of the this compound can be monitored at a specific wavelength, often around 303 nm, due to the change in the thioester bond environment.[2]

Q4: What are the critical factors affecting the stability of this compound in my assay?

A4: The stability of this compound, like other α-keto acids, is influenced by several factors:

  • pH: Both highly acidic and basic conditions can lead to degradation. A slightly acidic pH of around 4-5 is often recommended for optimal stability in aqueous solutions.[3]

  • Temperature: Higher temperatures accelerate degradation. It is advisable to store solutions at low temperatures (2-8°C for short-term and ≤ -20°C for long-term).[3]

  • Light: Exposure to light, especially UV light, can cause photodegradation. Solutions should be protected from light by using amber vials or covering containers with foil.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting Steps
Low or No Enzyme Activity Inactive Enzyme: Improper storage, repeated freeze-thaw cycles.- Use a fresh aliquot of the enzyme. - Ensure the enzyme is stored at the recommended temperature (typically -80°C).
Suboptimal pH: The pH of the assay buffer is not optimal for the enzyme.- Perform a pH titration curve (e.g., from pH 6.5 to 8.5) to determine the optimal pH for your specific thiolase.
Incorrect Substrate Concentration: Substrate concentration is too low or in an inhibitory range.- Titrate the concentration of this compound to determine the optimal working concentration.
Degraded Substrate: this compound has degraded due to improper storage or handling.- Prepare fresh this compound solution. - Store the substrate under recommended conditions (see FAQ Q4).
High Background Signal Spontaneous Substrate Hydrolysis: this compound is hydrolyzing non-enzymatically.- Run a blank control (all reagents except the enzyme) to measure the rate of spontaneous hydrolysis and subtract this from your experimental values.
Contaminating Enzymes: The enzyme preparation may be impure and contain other enzymes that react with the substrate or coupling reagents.- Use a more purified enzyme preparation. - Run controls lacking each of the coupling enzymes to identify the source of the background signal.
Reactive Components in Sample: The sample itself contains substances that interfere with the assay.- Prepare a sample blank (sample with all assay components except the primary enzyme) to measure background absorbance.
Inconsistent or Non-Linear Reaction Rates Pipetting Inaccuracies: Inconsistent volumes of reagents are being added.- Use calibrated pipettes. - Prepare a master mix of reagents to minimize pipetting errors between wells.
Substrate Inhibition: High concentrations of CoA can be inhibitory to the thiolase reaction.[4]- Perform a substrate titration to identify the optimal concentration range and check for substrate inhibition at higher concentrations.
Enzyme Instability: The enzyme is losing activity during the course of the assay.- Check the stability of the enzyme under the assay conditions (time, temperature). - Consider adding stabilizing agents like glycerol (B35011) or BSA if not already present.
Lag Phase in Coupled Assay: The coupling enzymes are not working efficiently at the start of the reaction.- Increase the concentration of the coupling enzymes to ensure they are not rate-limiting. - Pre-incubate the assay mixture with all components except the primary enzyme to allow the coupling system to equilibrate.

Data Presentation

Table 1: Typical Kinetic Parameters for Acetoacetyl-CoA Thiolase

Note: The following values are for acetoacetyl-CoA and should be experimentally determined for this compound.

ParameterTypical ValueConditionsReference
Km (Acetoacetyl-CoA) 2.5 - 20 µMpH 8.1, 25°C[2]
Vmax Varies with enzyme source and puritypH 8.1, 25°C[2]
Ki (CoA) ~67 µMCompetitive inhibition with acetoacetyl-CoA[4]

Experimental Protocols

Coupled Spectrophotometric Assay for this compound Thiolase Activity

This protocol is adapted from a standard assay for acetoacetyl-CoA thiolase and measures the production of acetyl-CoA by coupling it to the citrate synthase and malate dehydrogenase reactions, which results in the production of NADH, monitored at 340 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Coenzyme A (CoA)

  • This compound

  • Malate

  • NAD+

  • Citrate Synthase (CS)

  • Malate Dehydrogenase (MDH)

  • Purified acetoacetyl-CoA thiolase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing the Tris-HCl buffer, malate, NAD+, citrate synthase, and malate dehydrogenase at their final desired concentrations.

  • Equilibrate the reaction mixture: Add the master mix to a cuvette and incubate in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiate the reaction: Add the enzyme (thiolase) to the cuvette and mix gently.

  • Start the measurement: Add this compound and CoA to initiate the reaction. Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity: The rate of the reaction is proportional to the rate of increase in absorbance at 340 nm. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to calculate the rate of NADH production, which corresponds to the rate of acetyl-CoA formation.

Visualizations

Thiolase_Reaction_Pathway cluster_reaction Thiolytic Cleavage of this compound This compound This compound Thiolase Thiolase This compound->Thiolase CoA CoA CoA->Thiolase Propanoyl-CoA Propanoyl-CoA Thiolase->Propanoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Thiolase reaction on this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents B Prepare this compound Stock Solution A->B C Prepare Enzyme Dilution B->C D Prepare Master Mix (Buffer, Coupling Enzymes, NAD+, Malate) C->D E Add Enzyme to Cuvette D->E F Initiate Reaction with this compound and CoA E->F G Monitor Absorbance at 340 nm F->G H Calculate Initial Reaction Velocity G->H I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: Workflow for the coupled enzyme assay.

Troubleshooting_Logic Start Problem with Assay NoActivity Low/No Activity Start->NoActivity HighBackground High Background Start->HighBackground Inconsistent Inconsistent Results Start->Inconsistent CheckEnzyme Check Enzyme Activity & Storage NoActivity->CheckEnzyme CheckSubstrate Check Substrate Integrity NoActivity->CheckSubstrate CheckpH Optimize pH NoActivity->CheckpH RunBlank Run No-Enzyme Blank HighBackground->RunBlank CheckPurity Check Enzyme Purity HighBackground->CheckPurity CheckPipetting Verify Pipetting Accuracy Inconsistent->CheckPipetting CheckInhibition Test for Substrate Inhibition Inconsistent->CheckInhibition

References

dealing with interfering peaks in 4-oxopentanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-oxopentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its quantification, with a focus on dealing with interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interfering peaks in this compound analysis?

A1: Interfering peaks in the analysis of this compound and other short-chain acyl-CoAs typically arise from several sources:

  • Isomeric Compounds: Metabolites with the same mass-to-charge ratio (m/z) as this compound can co-elute or have similar retention times, causing interference.

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with the analyte and either suppress or enhance its signal in the mass spectrometer.[1][2]

  • Contaminants: Impurities from solvents, reagents, or lab equipment can introduce extraneous peaks into the chromatogram.

  • Degradation Products: this compound may degrade during sample preparation or storage, leading to the appearance of related but unwanted peaks.

  • In-source Fragmentation: Some molecules may fragment within the mass spectrometer's ion source, generating ions with the same m/z as the target analyte or its fragments.

Q2: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What could be the cause?

A2: Poor peak shape is a common chromatographic issue. For acyl-CoAs, potential causes include:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column, such as residual silanols on silica-based columns, leading to peak tailing.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, often resulting in peak fronting.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to split or broad peaks.

Q3: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode LC-MS/MS?

A3: Acyl-CoAs exhibit a characteristic fragmentation pattern that is useful for their detection using tandem mass spectrometry (MS/MS). In positive ion mode, the CoA portion typically cleaves at the 3'-phosphate-adenosine-5'-diphosphate. This results in a common neutral loss of 507 atomic mass units (amu).[1][3] This predictable fragmentation is the basis for using analytical techniques like neutral loss scans or multiple reaction monitoring (MRM) to specifically detect acyl-CoA species.[3][4] For example, a common transition involves the precursor ion [M+H]+ and a product ion of [M - 507 + H]+.[1]

Troubleshooting Guide: Dealing with Interfering Peaks

This guide provides a systematic approach to identifying and mitigating interfering peaks during your this compound analysis.

Step 1: Identify the Source of Interference

The first step is to determine where the interference is coming from.

Potential Source Troubleshooting Action Expected Outcome
Contaminated Reagents/System 1. Inject a "blank" sample containing only the mobile phase and reconstitution solvent. 2. Sequentially inject pure solvents used in the sample preparation.If the interfering peak is present in the blank, the contamination originates from the LC-MS system or the solvents.
Sample Matrix 1. Prepare a matrix blank (a sample from the same biological source that does not contain the analyte). 2. Spike a known amount of this compound standard into the matrix blank and compare the peak response to a standard in pure solvent.A significantly different peak area or shape in the matrix-spiked sample indicates a matrix effect (ion suppression or enhancement).[1]
Isomeric Interference 1. Review metabolic pathways related to this compound for potential isomers. 2. Optimize chromatographic separation to resolve the peaks (see Step 2).If the interfering peak has the same m/z but separates under different chromatographic conditions, it is likely an isomer.
Step 2: Optimize Sample Preparation

A robust sample preparation protocol is critical for removing interferences before they reach the analytical column.

Method Description Best For Removing...
Protein Precipitation (PPT) A simple method where a cold organic solvent (e.g., acetonitrile) or an acid (e.g., 5-sulfosalicylic acid, trichloroacetic acid) is added to the sample to precipitate proteins.[1]Proteins. The supernatant can be directly injected or further purified.
Solid-Phase Extraction (SPE) A more selective technique where the sample is passed through a cartridge containing a solid sorbent. The analyte is retained while interferences are washed away, or vice-versa.[3] Weak anion exchange cartridges are often used for acyl-CoAs.Salts, phospholipids, and other matrix components that differ in polarity or charge from the analyte.[3]
Liquid-Liquid Extraction (LLE) A technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous and an organic phase).A wide range of matrix components, particularly lipids.

Experimental Protocol: Sample Preparation using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method developed for the analysis of short-chain acyl-CoAs and CoA biosynthetic intermediates.[1] It avoids the need for SPE, which can lead to the loss of more hydrophilic species.[1]

  • Cell Lysis & Extraction:

    • For cultured cells, wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in an appropriate volume of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).

    • Include an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA) in the extraction solution to correct for variability.[1][3]

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

  • Protein Removal:

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection:

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Step 3: Optimize Chromatographic and Mass Spectrometric Conditions

Fine-tuning your LC-MS/MS method can resolve your analyte from interfering peaks.

Parameter Strategy for Improvement Rationale
Chromatography Change Mobile Phase Gradient: Adjust the gradient slope (make it shallower) or the organic solvent concentration to improve the separation of co-eluting peaks.A shallower gradient increases the resolution between compounds with similar retention times.
Modify Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For acyl-CoAs, using a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape on certain columns.Changing the pH alters the ionization state of the analyte and some interfering compounds, which can change their retention behavior.
Use a Different Column Chemistry: Switch from a standard C18 column to one with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a HILIC column for highly polar compounds).Different column chemistries provide alternative selectivities, which can resolve compounds that co-elute on a C18 column.
Mass Spectrometry Select More Specific MRM Transitions: If possible, identify a fragment ion that is unique to this compound and not shared by the interfering compound.This increases the specificity of detection, ensuring that the signal is only generated by your analyte of interest.
Use High-Resolution Mass Spectrometry: If available, use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to differentiate between this compound and interfering compounds with very close, but not identical, masses.High-resolution MS can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Protocol: Representative LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

This is a generalized protocol based on common methods.[1][4][5] Optimization for your specific instrument and application is necessary.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5-10 mM ammonium acetate (B1210297) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low percentage of B (e.g., 2%) to a high percentage (e.g., 95%) over several minutes to separate compounds based on hydrophobicity.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Key Transition: Monitor for the precursor ion of this compound and its characteristic product ion resulting from the neutral loss of 507 Da.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting interfering peaks.

Troubleshooting_Workflow start Interfering Peak Observed check_blank Inject Blank Sample (Solvent Only) start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank system_contamination Source: System/Solvent Contamination Action: - Prepare fresh mobile phase - Clean LC system & injector peak_in_blank->system_contamination Yes check_matrix Inject Matrix Blank (Spiked vs. Unspiked) peak_in_blank->check_matrix No resolved Problem Resolved system_contamination->resolved matrix_effect Matrix Effect or Endogenous Interference? check_matrix->matrix_effect optimize_prep Source: Matrix Interference Action: - Improve sample cleanup (SPE, LLE) - Use stable isotope-labeled IS matrix_effect->optimize_prep Yes optimize_lcms Source: Co-eluting Compound (e.g., Isomer) Action: - Adjust LC gradient - Change column chemistry - Select more specific MRM matrix_effect->optimize_lcms No optimize_prep->resolved optimize_lcms->resolved

Caption: A logical workflow for diagnosing the source of interfering peaks.

Sample_Prep_Workflow sample Biological Sample (Cells, Tissue) add_is Add Internal Standard & Acidic Lysis Buffer (e.g., SSA) sample->add_is homogenize Homogenize / Lyse (Sonication / Freeze-Thaw) add_is->homogenize centrifuge Centrifuge to Pellet Protein homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: A streamlined sample preparation workflow using acid precipitation.

References

Technical Support Center: Enhancing 4-Oxopentanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 4-oxopentanoyl-CoA detection. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges in acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for the detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the method of choice, offering the highest selectivity and sensitivity for quantifying acyl-CoA species, including this compound.[1][2] This technique utilizes Multiple Reaction Monitoring (MRM) to specifically detect the precursor ion of the target molecule and its characteristic fragment ions, significantly reducing background noise and enhancing detection limits.[1][3]

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A2: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and minimize degradation. Protein precipitation with an acid like 5% sulfosalicylic acid (SSA) is an effective method.[1]

  • Improve Chromatographic Separation: Use ion-pairing ultra-high-performance liquid chromatography (UHPLC) to achieve well-separated peaks, which reduces ion suppression from co-eluting compounds.[1][3]

  • Optimize Mass Spectrometer Parameters: Fine-tune parameters such as collision energy and ion transitions for your specific instrument. For acyl-CoAs, a common fragmentation pattern is the neutral loss of the phosphorylated ADP moiety (M-507), which can be used as a quantitative transition.[3]

  • Use a Suitable Internal Standard: Incorporating a stable isotope-labeled internal standard or an odd-chain acyl-CoA like pentadecanoyl CoA (C15:0 CoA) can correct for variability during sample preparation and analysis.[3][4]

Q3: My sample volume is limited. What is the minimum amount of tissue required for analysis?

A3: Modern LC-MS/MS methods are highly sensitive, allowing for the quantification of acyl-CoAs from minimal amounts of tissue. With an optimized extraction and analysis protocol, it is possible to profile long-chain fatty acyl-CoAs from just a small amount of mammalian tissue.[5]

Q4: When should I consider chemical derivatization for this compound detection?

A4: Chemical derivatization is a valuable strategy when:

  • You are using a detection method with lower intrinsic sensitivity, such as HPLC with ultraviolet (UV) or fluorescence detection.[6][7]

  • The inherent ionization efficiency of this compound is low in your LC-MS/MS system.

  • Derivatization can introduce a fluorescent tag (fluorophore) or a permanently charged group that significantly enhances the signal.[6][8] For example, derivatizing acyl-CoAs with chloroacetaldehyde (B151913) to form fluorescent acyl etheno-CoA esters can enable detection at femtomole levels.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem / Question Possible Causes Recommended Solutions
Low Signal Intensity / No Peak Detected 1. Analyte degradation during sample prep. 2. Inefficient extraction. 3. Poor ionization in the MS source. 4. Suboptimal chromatographic separation leading to ion suppression.[3] 5. Insufficient sample concentration.1. Keep samples on ice and process them quickly. Test different reconstitution solutions for stability; a mix of methanol (B129727) and ammonium (B1175870) acetate (B1210297) is often effective.[3] 2. Optimize your extraction solvent. A mixture of acetonitrile, methanol, and water can be effective.[2] 3. Optimize MS source parameters (e.g., spray voltage, gas flow). Consider using a derivatizing agent to improve ionization.[8] 4. Adjust the LC gradient and consider using an ion-pairing reagent in the mobile phase.[1] 5. Concentrate your sample extract before injection.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column stationary phase. 4. Column degradation.1. Dilute the sample or inject a smaller volume. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. For long-chain acyl-CoAs, peak tailing can be an issue. Using a slightly acidic mobile phase can help for short-chain species.[5] 4. Replace the analytical column.
High Background Noise 1. Contaminated solvents or reagents. 2. Matrix effects from complex biological samples.[3] 3. Instrument contamination.1. Use high-purity, LC-MS grade solvents and reagents.[3] 2. Improve sample cleanup. Solid-phase extraction (SPE) can be used, although some methods are designed to avoid this step.[9] Ensure good chromatographic separation to move the analyte away from interfering matrix components. 3. Perform a system flush and cleaning procedure as recommended by the instrument manufacturer.
Poor Reproducibility (Varying Peak Areas/Heights) 1. Inconsistent sample preparation. 2. Autosampler injection volume variability. 3. Analyte instability in the autosampler.[3]1. Use a validated, standardized protocol. The use of an internal standard is critical to correct for inconsistencies.[3] 2. Check the autosampler for air bubbles and ensure proper maintenance. 3. Test analyte stability over time in the autosampler tray.[3] If degradation is observed, keep the autosampler cooled and minimize the time between sample preparation and injection.

Experimental Protocols & Data

Protocol 1: Sensitive Detection by LC-MS/MS

This protocol provides a general workflow for the sensitive detection of short-chain acyl-CoAs. Note: This protocol should be optimized for your specific instrument and target analyte.

  • Sample Preparation (Protein Precipitation):

    • Homogenize ~20-50 mg of tissue or cell pellet in ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid).

    • Add an internal standard (e.g., [U-13C]-labeled acyl-CoA or C15:0-CoA) to the extraction solution.[3][4]

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Chromatographic Separation (Ion-Pairing UHPLC):

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH ≈ 6.8).[10]

    • Mobile Phase B: Methanol.[10]

    • Gradient: A linear gradient from low to high organic phase (e.g., 2% B to 95% B over 10-15 minutes) is typically used to separate acyl-CoAs of different chain lengths.[1][10]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each acyl-CoA, monitor at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier). A common transition involves the neutral loss of 507 Da.[3]

      • Example Quantifier: [M+H]⁺ → [M - 507 + H]⁺

      • Example Qualifier: [M+H]⁺ → 428 m/z[1]

Data Table 1: Example LC-MS/MS Parameters for Acyl-CoA Detection

The following are example values based on published methods and must be empirically determined for this compound on your specific instrument.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (CE, eV)LOD (pmol)LOQ (pmol)Reference
Acetyl-CoA810.1303.135~0.5~1.5[3]
Propionyl-CoA824.1317.135~0.5~1.5[3]
Butyryl-CoA838.2331.135~0.2~0.6[3]
This compound 852.2 (Predicted)345.1 (Predicted)To be optimizedTo be determinedTo be determined
C15:0-CoA (IS)938.3431.240N/AN/A[3]
Protocol 2: Derivatization with Chloroacetaldehyde for Fluorescence Detection

This method enhances sensitivity by adding a fluorescent tag, making it suitable for HPLC-FLD systems.[6]

  • Sample Extraction: Perform an initial extraction as described in Protocol 1 to isolate the acyl-CoAs.

  • Derivatization Reaction:

    • To the acyl-CoA extract, add a chloroacetaldehyde solution.

    • Adjust the pH to ~4.5 with a suitable buffer (e.g., sodium citrate).

    • Incubate the mixture at 60-80°C for 15-20 minutes to form the fluorescent etheno-derivatives.

  • HPLC Analysis:

    • Separate the derivatized acyl-etheno-CoAs using ion-paired reversed-phase HPLC.

    • Detect the fluorescent products using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: ~275 nm, Em: ~410 nm).

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic to support your experimental design.

Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Tissue / Cells) homogenize Homogenization (in Extraction Buffer + IS) start->homogenize precipitate Protein Precipitation (e.g., 5% SSA) homogenize->precipitate centrifuge Centrifugation (14,000 x g, 4°C) precipitate->centrifuge extract Collect Supernatant centrifuge->extract lc Ion-Pair UHPLC Separation extract->lc ms Tandem MS (MRM) Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification (vs. Internal Standard) integrate->quantify Troubleshooting_Low_Signal start Problem: Low Signal Intensity check_ms 1. Review MS Parameters start->check_ms check_lc 2. Assess Chromatography start->check_lc check_prep 3. Optimize Sample Prep start->check_prep ms_tune Infuse standard to optimize CE and transitions check_ms->ms_tune ms_source Check source conditions (gas, temp, voltage) check_ms->ms_source lc_peak Poor peak shape? check_lc->lc_peak lc_rt Retention time stable? check_lc->lc_rt prep_recovery Check internal standard recovery check_prep->prep_recovery prep_stability Test analyte stability in reconstitution solvent check_prep->prep_stability prep_derivatize Consider derivatization to boost signal check_prep->prep_derivatize lc_peak_yes Adjust injection solvent; Check for column overload lc_peak->lc_peak_yes Yes lc_peak_no OK lc_peak->lc_peak_no No

References

preventing oxidation of the thiol group in 4-oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 4-oxopentanoyl-CoA is not extensively documented in publicly available literature. The following recommendations are based on established principles for the handling and stabilization of Coenzyme A esters and other reactive thiol-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during experiments?

A1: The primary cause of degradation for this compound, like other Coenzyme A derivatives, is the oxidation of its highly reactive thiol (-SH) group.[1] This thiol group can be oxidized to form disulfide bonds (CoA-S-S-CoA) or further oxidized to sulfenic, sulfinic, and sulfonic acids.[2] This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, and catalysis by trace metal ions.[3]

Q2: How does pH affect the stability of the thiol group in this compound?

A2: The stability of the thiol group is highly pH-dependent. At neutral to acidic pH, the thiol group (-SH) is protonated and less reactive.[4] As the pH increases into the alkaline range (typically above 7.5-8.0), the thiol group deprotonates to form a thiolate anion (-S⁻).[4] This thiolate is a much stronger nucleophile and is significantly more susceptible to oxidation.[4] Therefore, maintaining a slightly acidic to neutral pH is crucial for stability.

Q3: Why is my this compound solution losing activity over time, even when stored frozen?

A3: Loss of activity, even in frozen storage, can be due to slow oxidation. This can be caused by dissolved oxygen in the buffer or the presence of trace metal ions that catalyze oxidative reactions. For long-term storage, it is recommended to use degassed buffers, flash-freeze aliquots in liquid nitrogen, and store them at -80°C. The inclusion of a reducing agent can also help maintain the integrity of the thiol group.

Q4: Can I use standard phosphate-buffered saline (PBS) for my experiments with this compound?

A4: While PBS is a common buffer, it may not be ideal for sensitive compounds like this compound. Some formulations of PBS can contain trace metal ions that may catalyze thiol oxidation.[2] It is preferable to use a high-purity buffer, such as a "universal buffer" composed of components like HEPES, MES, and acetate, which have low metal-binding affinity.[2] Additionally, treating the buffer with a chelating agent like EDTA is a common practice to sequester catalytic metal ions.

Troubleshooting Guide

Issue: Inconsistent results or lower-than-expected product yield in enzymatic assays.

  • Possible Cause: Oxidation of the this compound substrate, leading to a lower effective concentration.

  • Solution:

    • Add a reducing agent: Incorporate a fresh solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) into your reaction buffer. TCEP is often preferred as it is more stable, odorless, and does not interfere with maleimide-based chemistry.

    • Degas your buffers: Before use, thoroughly degas all buffers by sparging with an inert gas (like nitrogen or argon) or by vacuum filtration to remove dissolved oxygen.

    • Include a chelating agent: Add EDTA to your buffers to sequester divalent metal ions that can catalyze thiol oxidation.[2]

Issue: Precipitate formation in the this compound stock solution upon thawing.

  • Possible Cause: This could be due to the formation of insoluble disulfide-linked dimers or aggregates. It might also indicate interactions with buffer components.

  • Solution:

    • Centrifuge the sample: Briefly centrifuge the thawed tube to pellet the precipitate. Use the supernatant for your experiment, and re-quantify its concentration if possible.

    • Re-dissolve with a reducing agent: Add a small amount of a concentrated reducing agent (e.g., DTT) to the solution to see if the precipitate dissolves, which would indicate disulfide bond formation.

    • Optimize storage buffer: For future preparations, ensure the storage buffer is slightly acidic (pH 6.0-7.0) and contains a reducing agent and a chelating agent.

Issue: High background signal in assays detecting free thiols.

  • Possible Cause: If your assay involves detecting other free thiols, the presence of reducing agents like DTT or β-mercaptoethanol in your this compound preparation will interfere.

  • Solution:

    • Use TCEP: TCEP is a non-thiol-based reducing agent and will not react with many common thiol-reactive probes, making it a suitable alternative.

    • Remove the reducing agent: If a thiol-based reducing agent must be used, it can be removed just before the assay using a desalting column (e.g., PD-10). This procedure should be performed quickly and with degassed buffers to minimize oxidation after the removal of the protective agent.

Data Presentation

Table 1: Recommended Reagents for Preventing Thiol Oxidation

ReagentTypeTypical Working ConcentrationKey Considerations
Dithiothreitol (DTT) Reducing Agent1-10 mMEffective but less stable in solution; can interfere with some assays.
Tris(2-carboxyethyl)phosphine (TCEP) Reducing Agent0.5-5 mMMore stable than DTT, odorless, and compatible with maleimide (B117702) chemistry.
β-Mercaptoethanol (β-ME) Reducing Agent5-20 mMVolatile with a strong odor; effective but less commonly used for this purpose now.
Ethylenediaminetetraacetic acid (EDTA) Chelating Agent0.1-1 mMSequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation.[2]

Experimental Protocols

Protocol: Preparation of a Stabilized Stock Solution of this compound

  • Buffer Preparation:

    • Prepare a 50 mM buffer solution (e.g., HEPES or Potassium Phosphate) with a final pH of 6.5.

    • Add EDTA to a final concentration of 0.5 mM.

    • Thoroughly degas the buffer by sparging with high-purity nitrogen gas for at least 30 minutes on ice.

  • Dissolution of this compound:

    • Weigh out the required amount of solid this compound in a microcentrifuge tube.

    • Add the cold, degassed buffer to the solid to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to dissolve the solid. Keep the solution on ice throughout this process.

  • Addition of a Reducing Agent:

    • Add a fresh solution of TCEP (from a 100 mM stock) to the this compound solution to a final concentration of 1 mM.

  • Aliquoting and Storage:

    • Dispense the stabilized stock solution into single-use aliquots in pre-chilled, sterile microcentrifuge tubes.

    • Immediately flash-freeze the aliquots in liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Handling During Use:

    • When needed, thaw an aliquot rapidly and keep it on ice.

    • Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

Mandatory Visualization

Thiol_Oxidation_Pathway cluster_conditions Catalysts Thiol 4-Oxopentanoyl-S-CoA (Active Thiol, R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH (pKa ~9-10) Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide O₂ Sulfenic Sulfenic Acid (R-SOH) Thiolate->Sulfenic O₂ Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic [O] O₂ O₂ Metal Ions Metal Ions High pH High pH

Caption: Oxidation pathway of a thiol group to various oxidized species.

Prevention_Workflow start Start: Prepare Buffer degas 1. Degas Buffer (e.g., N₂ Sparge) start->degas add_chelate 2. Add Chelating Agent (e.g., EDTA) degas->add_chelate dissolve 3. Dissolve this compound (on ice) add_chelate->dissolve add_reducing 4. Add Reducing Agent (e.g., TCEP) dissolve->add_reducing aliquot 5. Aliquot & Flash Freeze add_reducing->aliquot store 6. Store at -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a stabilized this compound solution.

References

Technical Support Center: Optimizing pH for 4-Oxopentanoyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing enzymatic reactions involving 4-oxopentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for enzymatic reactions involving CoA substrates?

A1: The optimal pH for enzymatic reactions is highly specific to the individual enzyme. While many intracellular enzymes function optimally near a neutral pH of 7.4, the optimal pH can vary widely. For instance, 3-oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13, an enzyme acting on a structurally similar substrate to this compound, has a reported optimal pH of 7.8.[1] Conversely, some transaminases that may be involved in related pathways can have optimal pH values in the slightly alkaline range, such as the (R)-selective transaminase from Aspergillus fumigatus with an optimal pH of 8.5. It is crucial to determine the optimal pH for your specific enzyme empirically.

Q2: How does pH affect the stability of this compound and related precursors?

A2: The stability of both the enzyme and the substrate can be pH-dependent. This compound is an intermediate in the degradation of 5-aminolevulinic acid (ALA). ALA itself is known to be unstable under alkaline conditions, where it can undergo dimerization. It is significantly more stable in aqueous solutions with a pH below 5. This suggests that enzymatic reactions in this pathway may favor neutral to slightly acidic conditions to ensure substrate integrity.

Q3: My enzymatic reaction is not working. What are some common troubleshooting steps related to pH?

A3: If you are experiencing issues with your enzymatic assay, consider the following pH-related troubleshooting steps:

  • Verify Buffer pH: Ensure your buffer was prepared correctly and that the pH is accurate at the reaction temperature.

  • Check for pH Drift: Monitor the pH of your reaction mixture before and after the incubation period to check for any significant changes.

  • Sub-optimal pH: Your enzyme may have a narrow optimal pH range. If the current pH is even slightly off, it can dramatically reduce enzyme activity.

  • Enzyme Denaturation: Extreme pH values can cause irreversible denaturation of the enzyme. Ensure your buffer pH is within a reasonable physiological range to start.

  • Substrate Instability: As mentioned in Q2, the stability of your substrate may be compromised at certain pH values.

Q4: Are there any other factors besides pH that I should consider for optimizing my this compound enzymatic reaction?

A4: Yes, several other factors can significantly impact enzyme activity.[1] These include:

  • Temperature: Every enzyme has an optimal temperature for activity.

  • Substrate Concentration: Ensure you are using a substrate concentration that is appropriate for your experimental goals (e.g., saturating for Vmax determination).

  • Enzyme Concentration: The reaction rate is proportional to the enzyme concentration, assuming the substrate is not limiting.

  • Cofactors and Ions: Many enzymes require specific cofactors (e.g., Mg²⁺, NAD⁺/NADH) for activity. Ensure these are present in optimal concentrations.

  • Inhibitors: The presence of any inhibitory compounds in your reaction mixture can reduce or abolish enzyme activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Incorrect pH of the assay buffer.Prepare fresh buffer and verify the pH at the experimental temperature. Test a range of pH values to find the optimum for your enzyme.
Enzyme instability at the current pH.Perform a pH stability study by pre-incubating the enzyme at different pH values before adding the substrate.
Substrate (this compound) degradation.Check the stability of this compound at your assay pH. Consider running the assay at a more acidic pH if degradation is suspected.
Inconsistent or Irreproducible Results pH drift during the assay.Use a buffer with a higher buffering capacity or adjust the pH of your sample before adding it to the reaction mixture.
Temperature fluctuations affecting pH.Ensure your incubator or water bath maintains a constant temperature, as the pKa of many buffers is temperature-dependent.
High Background Signal Non-enzymatic reaction of the substrate.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate conversion at the assay pH.

Quantitative Data Summary

The following table summarizes the optimal pH for enzymes acting on this compound or structurally related molecules.

EnzymeSubstrateSource OrganismOptimal pH
3-Oxoadipyl-CoA Thiolase3-Oxoadipyl-CoAPseudomonas sp. strain B137.8[1]
(R)-selective transaminase (ATA-Afu)(R)-alpha-methylbenzylamineAspergillus fumigatus8.5
Engineered (R)-selective transaminase (ATA-Afu-E49Q)(R)-alpha-methylbenzylamineAspergillus fumigatus7.5

Experimental Protocols

Determining the Optimal pH of a this compound Metabolizing Enzyme

This protocol outlines a general method for determining the optimal pH for an enzyme that utilizes this compound as a substrate.

1. Materials:

  • Purified enzyme solution

  • This compound substrate solution

  • A series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris-HCl for pH 7.5-9, glycine-NaOH for pH 9-10.5). Ensure each buffer is at the same molarity.

  • Microplate reader or spectrophotometer

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a series of reaction mixtures, each containing a different pH buffer.

  • To each reaction mixture, add all components except the enzyme (i.e., this compound, any necessary cofactors).

  • Pre-incubate the reaction mixtures and the enzyme solution separately at the desired reaction temperature for 5-10 minutes.

  • Initiate the reaction by adding the enzyme to each reaction mixture.

  • Immediately measure the initial rate of the reaction by monitoring the change in absorbance or fluorescence over time. This will depend on the specific assay method for your enzyme (e.g., monitoring NADH consumption at 340 nm for a reductase).

  • Plot the initial reaction rate (activity) as a function of pH.

  • The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.

3. Controls:

  • No-enzyme control: For each pH value, run a reaction without the enzyme to account for any non-enzymatic substrate degradation.

  • No-substrate control: Run a reaction without the substrate to establish the baseline absorbance/fluorescence of the enzyme and buffer.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Buffer Series (e.g., pH 4.0 - 10.0) R2 Add Specific pH Buffer to Each Well/Tube P1->R2 P2 Prepare Reaction Mix (Substrate, Cofactors) R1 Aliquot Reaction Mix into Assay Wells/Tubes P2->R1 P3 Prepare Enzyme Solution R4 Initiate Reaction (Add Enzyme) P3->R4 R1->R2 R3 Pre-incubate at Constant Temperature R2->R3 R3->R4 A1 Measure Initial Rate (e.g., Spectrophotometry) R4->A1 A2 Plot Activity vs. pH A1->A2 A3 Determine Optimal pH A2->A3

Caption: Workflow for determining the optimal pH of an enzyme.

Troubleshooting_Logic Start Encountering Low/No Activity Check_pH Is the buffer pH correct for the reaction temperature? Start->Check_pH Check_Stability Is the enzyme stable at the assay pH? Check_pH->Check_Stability Yes Remake_Buffer Prepare fresh buffer and re-verify pH Check_pH->Remake_Buffer No Check_Substrate Is the substrate (this compound) stable at the assay pH? Check_Stability->Check_Substrate Yes Optimize_pH Perform pH Optimization Assay Check_Stability->Optimize_pH No / Unsure Check_Substrate->Optimize_pH No / Unsure Investigate_Other Investigate other factors: - Temperature - Cofactors - Inhibitors Check_Substrate->Investigate_Other Yes Optimize_pH->Start Re-run Assay at Optimal pH Remake_Buffer->Start Re-run Assay

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Purification of 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxopentanoyl-CoA. The information is designed to address specific challenges encountered during the synthesis, purification, and handling of this ketoacyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main difficulties in purifying this compound stem from its inherent chemical instability and physicochemical properties. Key challenges include:

  • Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions, leading to the formation of 4-oxopentanoic acid (levulinic acid) and Coenzyme A.

  • Intramolecular Reactions: As a 1,4-dicarbonyl compound, this compound has the potential to undergo intramolecular cyclization reactions.[1]

  • Aldol (B89426) Reactions: The presence of a ketone and alpha-hydrogens makes the molecule susceptible to intermolecular aldol condensation, leading to the formation of higher molecular weight impurities.

  • Co-purification of Similar Compounds: Starting materials or byproducts from the synthesis, such as levulinic acid, Coenzyme A, and other acyl-CoAs, can be challenging to separate due to similar polarities.

  • Chromatographic Behavior: The high polarity of the Coenzyme A moiety can lead to poor retention on standard reverse-phase chromatography columns, often necessitating the use of ion-pairing agents for effective separation.[2]

Q2: What are the expected common impurities during the synthesis and purification of this compound?

Based on the reactivity of this compound, the following impurities should be monitored:

ImpurityChemical StructureOrigin
4-Oxopentanoic Acid (Levulinic Acid)CH₃C(O)CH₂CH₂COOHHydrolysis of the thioester bond.
Coenzyme ACoA-SHHydrolysis of the thioester bond.
This compound Disulfide4-oxopentanoyl-S-S-CoAOxidation of the free thiol of Coenzyme A impurity.
Aldol AdductsHigher molecular weight speciesSelf-condensation of this compound.
Cyclized ProductsCyclic derivativesIntramolecular reactions of the 1,4-dicarbonyl system.[1]

Q3: At what pH is this compound most stable?

Generally, thioesters are more stable under acidic conditions. To minimize hydrolysis of the thioester bond, it is recommended to work at a slightly acidic pH, typically between 4.0 and 6.0, throughout the purification process. It is crucial to avoid basic conditions, as the rate of hydrolysis increases significantly at higher pH.

Q4: How can I monitor the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of acyl-CoAs.

  • Method: Reverse-phase HPLC coupled with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is a standard approach.

  • Mobile Phase: Due to the polarity of this compound, an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) or hexanesulfonate, is often added to the mobile phase to improve retention and peak shape on a C18 column.[3]

  • Gradient: A gradient elution with an increasing concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for confirming the identity of the product and detecting impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product 1. Thioester Hydrolysis: Exposure to non-acidic pH or prolonged purification times. 2. Adsorption to Surfaces: The molecule may adsorb to glass or plastic surfaces.1. Maintain all buffers and solutions at a pH between 4.0 and 6.0. Work at low temperatures (4°C) to reduce the rate of hydrolysis. 2. Use silanized glassware or polypropylene (B1209903) tubes.
Multiple Peaks in HPLC Analysis 1. Degradation: The sample may have degraded due to improper storage or handling. 2. Side Reactions: Aldol condensation or cyclization may have occurred. 3. Contamination: Presence of unreacted starting materials or other impurities.1. Store the compound at -80°C under acidic conditions. Prepare fresh solutions for analysis. 2. Optimize reaction and purification conditions to minimize side reactions (e.g., lower temperature, shorter reaction times). 3. Improve the initial work-up procedure to remove excess reagents before chromatography.
Poor Peak Shape in HPLC (Tailing or Broadening) 1. Secondary Interactions with Stationary Phase: The polar nature of the CoA moiety can lead to interactions with residual silanols on the silica-based column. 2. Inappropriate Mobile Phase: Lack of an effective ion-pairing agent.1. Use a high-quality, end-capped C18 column. 2. Introduce an ion-pairing agent (e.g., 5-10 mM triethylammonium acetate) into the mobile phase. Optimize the concentration of the ion-pairing agent.
Product is Unstable After Lyophilization 1. Residual Salts or Acids: Non-volatile salts or acids in the final product can promote degradation. 2. Hygroscopic Nature: The lyophilized powder may readily absorb moisture from the air, leading to hydrolysis.1. Ensure that the final HPLC purification step uses a volatile buffer system (e.g., triethylammonium bicarbonate or ammonium (B1175870) acetate) that can be completely removed during lyophilization. 2. Store the lyophilized powder under an inert atmosphere (e.g., argon or nitrogen) at -80°C and handle it in a dry environment.

Experimental Protocols

General Protocol for Purification of this compound by HPLC

This protocol is a general guideline and may require optimization based on the specific synthesis method and scale.

  • Sample Preparation:

    • Following synthesis, quench the reaction and perform an initial extraction to remove non-polar impurities. A common method is a liquid-liquid extraction with an organic solvent like ethyl acetate, keeping the aqueous phase which contains the polar this compound.

    • Adjust the pH of the aqueous extract to between 4.0 and 5.0 with a suitable acid (e.g., dilute phosphoric acid).

    • Filter the sample through a 0.22 µm filter before injecting it into the HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 10 mM Triethylammonium acetate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm.

    • Temperature: Column compartment maintained at room temperature or slightly chilled.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the this compound peak.

    • Immediately freeze the collected fractions in liquid nitrogen.

    • Lyophilize the frozen fractions to obtain the purified product as a solid.

    • Store the lyophilized powder at -80°C under an inert atmosphere.

Visualizations

Metabolic Pathway of Levulinic Acid in Pseudomonas putida

This compound is an intermediate in the metabolic pathway of levulinic acid in some bacteria, such as Pseudomonas putida.[4][5][6][7][8] The pathway involves the activation of levulinic acid to its CoA thioester, followed by a series of enzymatic transformations.

Levulinic_Acid_Metabolism cluster_cell Bacterial Cell LA Levulinic Acid (4-Oxopentanoic Acid) LA_CoA This compound LA->LA_CoA LvaE (Synthetase) + ATP, CoA HV_CoA 4-Hydroxyvaleryl-CoA LA_CoA->HV_CoA LvaD (Reductase) + NADH/NADPH PV_CoA 4-Phosphovaleryl-CoA HV_CoA->PV_CoA LvaA (Kinase) + ATP Pentenoyl_CoA Pentenoyl-CoA PV_CoA->Pentenoyl_CoA LvaC (Dephosphorylase) Three_HV_CoA 3-Hydroxyvaleryl-CoA Pentenoyl_CoA->Three_HV_CoA LvaB (Hydratase) Beta_Ox β-Oxidation Three_HV_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA

Caption: Metabolic pathway for the catabolism of levulinic acid to acetyl-CoA and propionyl-CoA in Pseudomonas putida.

Troubleshooting Logic for Low Purity of this compound

This diagram outlines a logical workflow for troubleshooting low purity issues during the purification process.

Troubleshooting_Purity Start Low Purity Detected (e.g., by HPLC) Check_Hydrolysis Check for Hydrolysis Products (Levulinic Acid, CoA) Start->Check_Hydrolysis Check_High_MW Check for High MW Impurities (e.g., by LC-MS) Check_Hydrolysis->Check_High_MW No Adjust_pH Adjust pH to 4.0-6.0 and Reduce Temperature Check_Hydrolysis->Adjust_pH Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_High_MW->Optimize_Reaction Yes Improve_Chromatography Improve Chromatographic Resolution Check_High_MW->Improve_Chromatography No Reduce_Time Minimize Purification Time Adjust_pH->Reduce_Time Re_purify Re-purify Fractions Reduce_Time->Re_purify Optimize_Reaction->Re_purify Improve_Chromatography->Re_purify End Purity Acceptable Re_purify->End

Caption: A decision-making workflow for troubleshooting low purity in this compound purification.

References

Technical Support Center: Enhancing Cellular Uptake of 4-Oxopentanoyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the cell permeability of 4-oxopentanoyl-CoA esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of this compound esters?

A1: The limited cell permeability of this compound esters stems from several key physicochemical properties:

  • High Molecular Weight: The coenzyme A moiety is large, significantly increasing the overall size of the molecule.

  • Negative Charge: The phosphate (B84403) groups on the coenzyme A tail are negatively charged at physiological pH, which hinders passive diffusion across the negatively charged cell membrane.

  • Hydrophilicity: The numerous polar groups on the CoA molecule make it highly water-soluble and less likely to partition into the lipid bilayer of the cell membrane.

Q2: What are the main strategies to improve the cellular uptake of this compound esters?

A2: Several strategies can be employed, broadly categorized as follows:

  • Prodrug Modifications: Chemically modifying the this compound ester to create a more lipophilic, cell-permeable derivative that is converted back to the active form inside the cell.

  • Carrier-Mediated Transport: Utilizing carrier molecules, such as cell-penetrating peptides (CPPs), to actively transport the ester across the cell membrane.

  • Formulation Strategies: Encapsulating the ester in delivery vehicles like liposomes or nanoparticles to facilitate cellular entry.

Troubleshooting Guide

Issue: Low intracellular concentration of this compound ester detected after incubation with cells.

This common issue can be systematically addressed by considering the following potential causes and solutions.

Potential Cause Troubleshooting/Optimization Strategy Experimental Assays
Inherent Poor Permeability 1. Prodrug Approach: Synthesize a cell-permeable prodrug by masking the phosphate groups (e.g., with ethyl or t-butyl esters) to neutralize the negative charge and increase lipophilicity. 2. Amide-to-Ester Substitution: If applicable to your specific analog, replacing an amide linkage with an ester can reduce hydrogen bond donors and improve permeability.[1][2][3][4]PAMPA (Parallel Artificial Membrane Permeability Assay), Caco-2 cell permeability assay.
Efflux Pump Activity 1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if intracellular accumulation increases.Caco-2 bidirectional permeability assay.
Extracellular/Intracellular Degradation 1. Stability Assays: Incubate the compound in cell culture media and cell lysate to determine its stability and identify potential degradation products. 2. Modify Susceptible Bonds: If degradation is observed, consider chemical modifications to increase the stability of labile bonds.HPLC or LC-MS analysis of compound concentration over time.
Inefficient Carrier-Mediated Transport (if using CPPs) 1. Optimize CPP-Cargo Linker: The nature of the linker (cleavable vs. non-cleavable) can impact cargo release and activity. 2. Vary CPP:Cargo Ratio: Titrate the ratio of the cell-penetrating peptide to the this compound ester to find the optimal complexation for cellular uptake.[5]Confocal microscopy with a fluorescently labeled cargo, flow cytometry.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate (with a lipid-coated filter)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound ester or its prodrug)

  • Reference compounds (high and low permeability controls)

  • Plate reader (for UV-Vis or fluorescence detection)

Procedure:

  • Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in PBS to the final desired concentration.

  • Add the diluted compound solutions to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Assemble the PAMPA plate "sandwich" (acceptor plate on top of the donor plate).

  • Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Calculate the permeability coefficient (Pe).

Protocol 2: Cell-Penetrating Peptide (CPP) Conjugation and Delivery

This protocol outlines a general method for using a CPP to deliver a cargo molecule.

Materials:

  • Cell-penetrating peptide (e.g., TAT, penetratin) with a reactive group for conjugation.[5]

  • This compound ester, modified with a complementary reactive group.

  • Cell culture medium and cells of interest.

  • Fluorescent label (optional, for tracking).

Procedure:

  • Conjugation (Covalent): React the modified this compound ester with the CPP to form a stable conjugate. Purify the conjugate using chromatography (e.g., HPLC).

  • Complex Formation (Non-covalent): Mix the CPP and cargo in appropriate molar ratios to allow for electrostatic and/or hydrophobic interactions to form a complex.[5]

  • Cell Treatment: Add the CPP-cargo conjugate or complex to the cell culture medium at various concentrations.

  • Incubation: Incubate the cells for a desired period (e.g., 1-24 hours).

  • Analysis:

    • To visualize uptake, use confocal microscopy if the cargo is fluorescently labeled.

    • To quantify uptake, lyse the cells and use a relevant analytical method (e.g., LC-MS) to measure the intracellular concentration of the released this compound ester.

Visualizations

G cluster_0 Problem Identification cluster_1 Potential Solutions Poor Permeability Poor Permeability High Molecular Weight High Molecular Weight Poor Permeability->High Molecular Weight Negative Charge Negative Charge Poor Permeability->Negative Charge Hydrophilicity Hydrophilicity Poor Permeability->Hydrophilicity Prodrug Approach Prodrug Approach Poor Permeability->Prodrug Approach Carrier-Mediated Carrier-Mediated Poor Permeability->Carrier-Mediated Formulation Formulation Poor Permeability->Formulation

Caption: Logical workflow for addressing poor cell permeability.

G Start Start Synthesize Prodrug Synthesize Prodrug Start->Synthesize Prodrug Mask polar groups Characterize Prodrug Characterize Prodrug Synthesize Prodrug->Characterize Prodrug Verify structure & purity PAMPA Assay PAMPA Assay Characterize Prodrug->PAMPA Assay Assess passive diffusion Cell-Based Assay Cell-Based Assay PAMPA Assay->Cell-Based Assay If permeability is improved Analyze Intracellular Conc. Analyze Intracellular Conc. Cell-Based Assay->Analyze Intracellular Conc. LC-MS End End Analyze Intracellular Conc.->End

Caption: Experimental workflow for the prodrug approach.

G cluster_cpp Carrier-Mediated Transport Extracellular {Extracellular Space | this compound-Ester} CPP_Complex CPP + Cargo Complex Extracellular->CPP_Complex CellMembrane Cell Membrane Intracellular {Intracellular Space | Target Engagement} Endocytosis Endocytosis/ Direct Translocation CPP_Complex->Endocytosis Binding Endocytosis->CellMembrane Endocytosis->Intracellular Release

Caption: Signaling pathway for CPP-mediated delivery.

References

Validation & Comparative

Validating LC-MS/MS Quantification of 4-oxopentanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proposed LC-MS/MS Method for 4-oxopentanoyl-CoA Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of acyl-CoAs due to its high selectivity and sensitivity.[1] A multiple reaction monitoring (MRM) approach is typically employed to achieve accurate quantification.

Experimental Protocol

1. Sample Preparation:

The goal of sample preparation is to extract this compound from the biological matrix while minimizing degradation and removing interfering substances.

  • Cell and Tissue Lysis: Homogenize cells or tissues in a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v), to precipitate proteins and extract metabolites.[2]

  • Protein Precipitation: An alternative for biofluids like plasma or serum involves protein precipitation with a cold organic solvent (e.g., acetonitrile) or an acid like 5-sulfosalicylic acid (SSA).[1]

  • Centrifugation: After lysis or precipitation, centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.

  • Solvent Evaporation and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase, such as 10 mM ammonium (B1175870) acetate (B1210297).[2]

2. Liquid Chromatography (LC):

Reverse-phase chromatography is commonly used for the separation of acyl-CoAs.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is a suitable choice.

  • Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to ~5-7).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute this compound and other analytes.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Column Temperature: Maintaining the column at a controlled temperature (e.g., 40°C) ensures reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined. Based on the structure of this compound (molecular weight of approximately 867.6 g/mol ), the precursor ion ([M+H]+) would be m/z 868.6. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507 Da). Therefore, a likely product ion for quantification would be m/z 361.6.

  • Collision Energy: The collision energy will need to be optimized to achieve the most abundant and stable fragmentation.

Expected Quantitative Performance

Based on published methods for other short-chain acyl-CoAs and levulinic acid, the following performance characteristics can be anticipated for a validated LC-MS/MS method for this compound.

ParameterExpected PerformanceSource (for similar analytes)
Linearity (R²) > 0.99[3]
Limit of Detection (LOD) 0.01 - 10 ng/mL[3][4]
Limit of Quantification (LOQ) 0.1 - 50 ng/mL[3][4]
Accuracy (% Recovery) 90 - 110%[4]
Precision (%RSD) < 15%[4]

Alternative Quantification Methods

While LC-MS/MS offers the highest sensitivity and specificity, other analytical techniques can be employed for the quantification of similar molecules, such as short-chain fatty acids.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by HPLC followed by detection using a UV detector. For molecules with weak chromophores like 4-oxopentanoic acid, derivatization may be necessary to enhance sensitivity.Lower cost and complexity compared to LC-MS/MS. Readily available in many labs.Lower sensitivity and specificity. Potential for co-eluting interferences. Derivatization adds complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by GC followed by detection with a mass spectrometer. Derivatization is typically required for non-volatile analytes like short-chain fatty acids.High chromatographic resolution and sensitivity.Requires derivatization, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.[5]
Enzymatic Assays Utilizes specific enzymes that react with the target analyte to produce a measurable signal (e.g., colorimetric or fluorometric).High specificity and can be high-throughput.An enzyme specific for this compound may not be commercially available. Assay development can be complex.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed LC-MS/MS method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Biofluid) Lysis Lysis & Protein Precipitation Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Dry & Reconstitute Supernatant->Drydown LC Liquid Chromatography Separation (C18 Column) Drydown->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Peak Area Integration) MS->Quantification Results Concentration Calculation Quantification->Results

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

For the accurate and sensitive quantification of this compound, a targeted LC-MS/MS method is the most suitable approach. While a specific validated method has not been published, this guide provides a comprehensive framework for developing and validating such a method based on established protocols for similar molecules. The proposed workflow, from sample preparation to data analysis, offers a robust starting point for researchers. When considering alternative methods, it is crucial to weigh the trade-offs between sensitivity, specificity, cost, and complexity. For applications requiring the highest degree of confidence and the ability to measure low endogenous levels, the development of a validated LC-MS/MS assay is highly recommended.

References

A Comparative Guide to 4-Oxopentanoyl-CoA and Succinyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-oxopentanoyl-CoA (also known as levulinyl-CoA) and succinyl-CoA as enzyme substrates. While succinyl-CoA is a well-characterized intermediate in central metabolism, this compound is a more novel substrate primarily studied in the context of bacterial xenobiotic degradation. This comparison aims to highlight their known biochemical roles, enzymatic interactions, and the experimental methodologies used to study them.

Overview and Metabolic Significance

Succinyl-CoA is a pivotal intermediate in cellular metabolism, primarily known for its roles in the citric acid cycle and heme biosynthesis. It is a thioester of succinic acid and coenzyme A, and its high-energy thioester bond is crucial for various biochemical transformations. In eukaryotes, succinyl-CoA is found within the mitochondria and is essential for energy production and the synthesis of vital biomolecules.

This compound , the coenzyme A thioester of 4-oxopentanoic acid (levulinic acid), is not a known intermediate in mammalian metabolism. Its study is largely confined to the bacterial degradation of levulinic acid, a biomass-derived platform chemical. In organisms like Pseudomonas putida and Pseudomonas citronellolis, this compound is the initial activated form of levulinic acid that enters a specific catabolic pathway.

Comparative Data on Enzymatic Reactions

Direct comparative kinetic data for enzymes acting on both this compound and succinyl-CoA is scarce due to their distinct metabolic contexts. The following tables summarize the key enzymatic reactions for each substrate based on available literature.

Table 1: Key Enzymatic Reactions Involving Succinyl-CoA

EnzymeReactionPathwayOrganism/LocationTypical K_m for Succinyl-CoA
α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate + NAD+ + CoA → Succinyl-CoA + NADH + H+ + CO2Citric Acid CycleMitochondria~0.1 - 0.5 mM
Succinyl-CoA Synthetase (ADP-forming)Succinyl-CoA + ADP + Pi ⇌ Succinate + ATP + CoACitric Acid CycleMitochondria~0.01 - 0.1 mM
Succinyl-CoA Synthetase (GDP-forming)Succinyl-CoA + GDP + Pi ⇌ Succinate + GTP + CoACitric Acid CycleMitochondria~0.01 - 0.1 mM
5-Aminolevulinate (ALA) SynthaseSuccinyl-CoA + Glycine → 5-Aminolevulinate + CoA + CO2Heme BiosynthesisMitochondria~10 - 50 µM

Note: K_m values can vary depending on the specific organism, isoenzyme, and experimental conditions.

Table 2: Known Enzymatic Reactions Involving this compound

EnzymeReactionPathwayOrganismKinetic Parameters
Levulinyl-CoA Synthetase (LvaE)Levulinic Acid + ATP + CoA → this compound + AMP + PPiLevulinic Acid CatabolismPseudomonas citronellolisActivity demonstrated, but specific kinetic parameters (K_m, V_max) for this compound are not extensively reported in readily available literature.
This compound Reductase (LvaD)This compound + NAD(P)H + H+ → 4-Hydroxyvaleryl-CoA + NAD(P)+Levulinic Acid CatabolismPseudomonas citronellolisActivity demonstrated as part of a metabolic pathway.

Signaling Pathways and Metabolic Contexts

The metabolic pathways involving succinyl-CoA are central to eukaryotic and prokaryotic life. In contrast, the pathway for this compound is a specialized catabolic route in certain bacteria.

Succinyl-CoA Metabolic Pathways

Succinyl-CoA is a critical node in metabolism, linking the citric acid cycle with the biosynthesis of heme and other molecules.

A Comparative Guide to the Validation of a Novel Enzymatic Assay for 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel enzymatic assay for the quantification of 4-oxopentanoyl-CoA against current analytical methods. We present detailed experimental protocols and supporting data to validate the performance of this new assay, offering a streamlined alternative for researchers in metabolic studies and drug development.

Introduction: The Challenge of Quantifying Specific Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The specific molecule, this compound, is structurally related to intermediates in the heme biosynthesis pathway, a fundamental process for cellular respiration and oxygen transport.[2][3][4] Dysregulation of this pathway is linked to various metabolic disorders.

Currently, the gold standard for the quantification of specific acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] While highly sensitive and specific, LC-MS/MS methods require sophisticated instrumentation, extensive sample preparation, and specialized expertise, making them less accessible for high-throughput screening or routine laboratory use.[8] This guide introduces a novel, specific enzymatic assay for this compound, designed to overcome these limitations.

Principle of the Novel Enzymatic Assay

The new assay is based on the activity of a specific, newly characterized "this compound Dehydrogenase" (OOCD). This enzyme catalyzes the NAD+-dependent oxidation of this compound to a downstream metabolite. The reaction stoichiometrically produces NADH, which can be quantitatively measured by the increase in absorbance at 340 nm.

Enzymatic_Assay_Principle cluster_reaction Assay Reaction cluster_detection Detection 4OPC This compound Product Metabolite Product 4OPC->Product OOCD (Enzyme) NAD NAD+ NADH NADH NAD->NADH H H+ Spectrophotometer Measure Absorbance @ 340 nm NADH_out NADH NADH_out->Spectrophotometer

Figure 1: Principle of the this compound enzymatic assay.

Experimental Validation Protocols

The novel enzymatic assay was validated according to established guidelines for bioanalytical method validation.[9][10]

Validation_Workflow cluster_prep Assay Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis Standards Prepare this compound Standards & QCs Linearity Linearity & Range Standards->Linearity Precision Intra- & Inter-Assay Precision Standards->Precision Accuracy Spike & Recovery Accuracy Standards->Accuracy Reagents Prepare Assay Buffer, Enzyme (OOCD), NAD+ Reagents->Linearity Reagents->Precision Reagents->Accuracy Specificity Interference Testing Reagents->Specificity LOD_LOQ LOD & LOQ Determination Reagents->LOD_LOQ Data Collect Absorbance Data (340 nm) Linearity->Data Precision->Data Accuracy->Data Specificity->Data LOD_LOQ->Data Calc Calculate Concentrations & Performance Metrics Data->Calc Report Generate Validation Report Calc->Report

References

A Comparative Analysis of the Metabolic Fates of 4-Oxopentanoyl-CoA and Acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic roles of 4-oxopentanoyl-CoA, also known as levulinyl-CoA, and the well-characterized metabolic hub, acetyl-CoA. While acetyl-CoA is a central molecule in the metabolism of all domains of life, information on the metabolic effects of this compound is less ubiquitous, with current research primarily focused on its catabolism in specific bacterial species and its fate in animal models. This document synthesizes the available experimental data to offer a comparative overview.

Introduction to the Molecules

Acetyl-Coenzyme A (acetyl-CoA) is a pivotal intermediate in cellular metabolism, linking catabolic and anabolic pathways.[1][2] It is the primary substrate for the tricarboxylic acid (TCA) cycle, the building block for fatty acid and cholesterol synthesis, and a key donor of acetyl groups for protein acetylation, a critical regulatory post-translational modification.[2][3] Its levels are a key indicator of the cell's metabolic state, influencing decisions between growth and survival.[2]

4-Oxopentanoyl-Coenzyme A (this compound or levulinyl-CoA) is the coenzyme A thioester of 4-oxopentanoic acid (levulinic acid). Levulinic acid is a gamma-keto acid that can be derived from the acid-catalyzed hydrolysis of lignocellulosic biomass.[4][5] While not a central metabolite in most organisms, specific metabolic pathways for its utilization have been identified, particularly in bacteria such as Pseudomonas putida.[4][6] In mammals, levulinate can be converted to 4-hydroxypentanoate (B1260314) and its corresponding CoA ester, which then undergoes further metabolism.[7][8]

Comparative Metabolic Roles

The metabolic fates of this compound and acetyl-CoA are fundamentally different. Acetyl-CoA is a central hub that fuels energy production and provides a fundamental two-carbon unit for biosynthesis. In contrast, the known metabolic pathways for this compound are primarily catabolic, breaking it down into intermediates that can then enter central metabolism.

FeatureThis compound (Levulinyl-CoA)Acetyl-CoA
Primary Metabolic Function Catabolism to central metabolic intermediates.Central hub for energy production (TCA cycle) and biosynthesis (fatty acids, cholesterol).[1][2]
Entry into Central Metabolism Indirectly, after conversion to acetyl-CoA and propionyl-CoA.[4]Directly enters the TCA cycle by condensation with oxaloacetate.[2]
Key Metabolic Pathways Levulinic acid catabolism pathway (in specific bacteria).[4][5]Tricarboxylic Acid (TCA) Cycle, Fatty Acid Synthesis, Fatty Acid Oxidation, Ketogenesis, Cholesterol Synthesis.[2][9]
Primary Products of Metabolism Acetyl-CoA and Propionyl-CoA.[4]CO2, ATP, NADH, FADH2 (TCA cycle); Fatty acids, Cholesterol (Biosynthesis).[2]
Known Regulatory Roles Not well-characterized.Allosteric regulation of enzymes; substrate for protein acetylation, influencing gene expression and enzyme activity.[2][3]

Metabolic Pathways

The Catabolic Pathway of this compound in Pseudomonas putida

Research has elucidated a specific metabolic pathway for levulinic acid in Pseudomonas putida KT2440.[4][5] This pathway involves the conversion of this compound into intermediates that are subsequently cleaved to yield acetyl-CoA and propionyl-CoA.

Levulinyl_CoA_Pathway cluster_0 Levulinic Acid Catabolism in P. putida Levulinic acid Levulinic acid This compound This compound Levulinic acid->this compound LvaE (ATP, CoA) 4-Hydroxyvaleryl-CoA 4-Hydroxyvaleryl-CoA This compound->4-Hydroxyvaleryl-CoA LvaD (NAD(P)H) 4-Phosphovaleryl-CoA 4-Phosphovaleryl-CoA 4-Hydroxyvaleryl-CoA->4-Phosphovaleryl-CoA LvaA (ATP) 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 4-Phosphovaleryl-CoA->3-Hydroxyvaleryl-CoA LvaC, LvaB 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA 3-Hydroxyvaleryl-CoA->3-Ketovaleryl-CoA β-oxidation enzyme Propionyl-CoA Propionyl-CoA 3-Ketovaleryl-CoA->Propionyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketovaleryl-CoA->Acetyl-CoA Thiolase

Fig. 1: Catabolic pathway of this compound in P. putida.
Central Role of Acetyl-CoA in Metabolism

Acetyl-CoA sits (B43327) at the crossroads of carbohydrate, lipid, and protein metabolism. It is produced from pyruvate (B1213749) (from glycolysis), fatty acid β-oxidation, and the breakdown of certain amino acids. Its primary fates are oxidation in the TCA cycle for energy or use in anabolic pathways.

Acetyl_CoA_Metabolism cluster_1 Acetyl-CoA Metabolic Hub Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Fatty Acids Fatty Acids Fatty Acids->Acetyl-CoA β-oxidation Amino Acids Amino Acids Amino Acids->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies Protein Acetylation Protein Acetylation Acetyl-CoA->Protein Acetylation

Fig. 2: Central role of acetyl-CoA in cellular metabolism.

Experimental Protocols

Detailed methodologies for studying the enzymes involved in this compound metabolism are crucial for further research. Below are generalized protocols based on the characterization of the lva gene cluster in P. putida.[4]

Expression and Purification of lva Enzymes
  • Gene Cloning: The genes (lvaA, lvaB, lvaC, lvaD, lvaE) are PCR amplified from P. putida KT2440 genomic DNA.

  • Vector Ligation: Amplified genes are cloned into an expression vector (e.g., pET series) with a suitable tag (e.g., His6-tag) for purification.

  • Protein Expression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an OD600 of 0.6-0.8 at 37°C, then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Protein Purification: The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted with a high concentration of imidazole.

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

In Vitro Reconstitution of the this compound Pathway
  • Reaction Mixture: A typical reaction mixture (e.g., 50 µL) contains 50 mM HEPES buffer (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM CoA, 1 mM NAD(P)H, 5 mM levulinic acid, and purified LvaE, LvaD, LvaA, LvaB, and LvaC enzymes (e.g., 1-5 µM each).

  • Incubation: The reaction is initiated by adding the enzymes and incubated at 30°C for a specified time (e.g., 1-4 hours).

  • Quenching: The reaction is stopped by adding a quenching solution (e.g., an equal volume of ice-cold methanol).

  • Analysis of Intermediates: The reaction products (acyl-CoAs) are analyzed by liquid chromatography-mass spectrometry (LC-MS). A C18 reversed-phase column is typically used for separation, and the acyl-CoA species are identified and quantified by their specific mass-to-charge ratios.

Experimental_Workflow cluster_2 Workflow for Studying Novel Acyl-CoA Metabolism Gene Identification Gene Identification Cloning & Expression Cloning & Expression Gene Identification->Cloning & Expression Protein Purification Protein Purification Cloning & Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays In Vitro Pathway Reconstitution In Vitro Pathway Reconstitution Enzyme Assays->In Vitro Pathway Reconstitution LC-MS Analysis LC-MS Analysis In Vitro Pathway Reconstitution->LC-MS Analysis Metabolic Flux Analysis Metabolic Flux Analysis LC-MS Analysis->Metabolic Flux Analysis

Fig. 3: A generalized workflow for investigating a novel acyl-CoA metabolic pathway.

Conclusion and Future Directions

The metabolic effects of this compound and acetyl-CoA are distinct, reflecting their different origins and roles in cellular metabolism. Acetyl-CoA is a central, universally conserved metabolite, while this compound is a substrate for a specialized catabolic pathway in certain organisms. The degradation of this compound ultimately yields acetyl-CoA and propionyl-CoA, which can then be integrated into central metabolism.

A significant knowledge gap remains regarding the broader metabolic impact of this compound, particularly in mammalian systems. Future research should focus on:

  • Identifying and characterizing mammalian enzymes capable of metabolizing this compound.

  • Investigating the potential for this compound to act as a signaling molecule or a substrate for post-translational modifications, analogous to other acyl-CoAs.

  • Exploring the metabolic consequences of levulinic acid exposure in various cell types and organisms to understand its potential physiological and toxicological effects.

This comparative guide highlights the current understanding of these two acyl-CoA molecules and provides a framework for future investigations into the less-explored metabolic landscape of this compound.

References

A Researcher's Guide to Internal Standards for Accurate 4-Oxopentanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates is paramount. 4-Oxopentanoyl-CoA, a keto-acyl thioester, presents a significant analytical challenge due to its low endogenous abundance and the lack of a commercially available, stable isotope-labeled (SIL) internal standard. Accurate measurement is critical for understanding its role in metabolic pathways and as a potential biomarker.

This guide provides an objective comparison of available internal standard strategies for the quantification of this compound using the gold-standard methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Internal Standard Strategies

The ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it shares near-identical physicochemical properties, ensuring it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer. Given the absence of commercially available SIL-4-oxopentanoyl-CoA, researchers must choose from several alternative strategies, each with distinct advantages and disadvantages.

Internal Standard StrategyPrincipleProsConsBest Suited For
1. Custom Synthesized SIL-4-Oxopentanoyl-CoA A heavy isotope (e.g., ¹³C, ²H) version of the target analyte is produced via chemical synthesis.Gold Standard : The most accurate method; perfectly corrects for matrix effects and extraction variability.High cost; requires specialized organic synthesis expertise; not readily available.Validated, quantitative studies requiring the highest degree of accuracy and precision.
2. Structurally Similar SIL Acyl-CoA A commercially available SIL standard with a similar carbon backbone and functionality is used (e.g., ¹³C₃-¹⁵N₁-Glutaryl-CoA or ²H₉-Pentanoyl-CoA).Good correction for extraction and ionization variability; commercially available from specialty suppliers.May not co-elute perfectly with the analyte; ionization efficiency may differ slightly.Absolute quantification in most research settings where the highest accuracy is desired and custom synthesis is not feasible.
3. Odd-Chain Acyl-CoA A non-endogenous, odd-carbon chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0) is used as the internal standard.Commercially available; low probability of endogenous interference.Significant structural and polarity differences can lead to poor correction for matrix effects and chromatographic shifts.Semi-quantitative or relative quantification where a simple, cost-effective standard is needed.
4. SILEC Method S table I sotope L abeling by E ssential nutrients in C ell culture. Cells are grown with labeled Coenzyme A precursors (e.g., ¹³C₃,¹⁵N₁-Pantothenate) to endogenously produce a full suite of labeled acyl-CoAs, including this compound.Excellent for relative quantification; corrects for all sample processing steps from the point of cell lysis.Technically complex; requires cell culture capabilities; not suitable for tissue or biofluid samples; does not provide absolute quantification without a separate standard curve.Cell-based studies investigating relative changes in acyl-CoA pools under different experimental conditions.

Quantitative Performance Data

The following table summarizes typical performance metrics for LC-MS/MS methods quantifying short-chain acyl-CoAs using appropriate stable isotope-labeled internal standards. These values serve as a benchmark for what can be achieved for this compound analysis with a well-chosen standard.

ParameterTypical PerformanceReference
Limit of Detection (LOD) 2 - 20 nM[1]
Limit of Quantification (LOQ) 5 - 50 nM[1]
Linearity (R²) > 0.99[2]
Precision (%RSD) < 15%[2][3]
Accuracy (% Recovery) 85 - 115%[1]

Experimental Protocols & Visualizations

Hypothetical Biosynthetic Pathway of this compound

While not definitively mapped in major databases, a plausible route to this compound involves the catabolism of the essential amino acid L-threonine. In humans, L-threonine is primarily converted to 2-oxobutanoate[4][5]. This intermediate can then be converted into propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex[6]. A subsequent condensation reaction with acetyl-CoA, catalyzed by a ketoacyl-synthase, could yield this compound.

Thr L-Threonine OB 2-Oxobutanoate Thr->OB Threonine Dehydratase PropCoA Propionyl-CoA OB->PropCoA BCKDH Complex OxoPCoA This compound PropCoA->OxoPCoA Ketoacyl- Synthase AcCoA Acetyl-CoA AcCoA->OxoPCoA

Figure 1: Plausible biosynthetic route to this compound from L-threonine.

Experimental Workflow for Quantification

Accurate quantification requires a meticulous workflow. The critical step is the addition of the internal standard at the earliest possible point—immediately after tissue homogenization or cell lysis—to account for variability in all subsequent sample preparation steps.

cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue or Cells Homogenize Homogenization / Lysis Sample->Homogenize Add_IS Spike Internal Standard (IS) Homogenize->Add_IS Deproteinize Protein Precipitation (e.g., SSA) Add_IS->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Extract Collect Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Figure 2: Standard workflow for this compound measurement using an internal standard.

The Logic of Internal Standard Correction

The fundamental principle of using a stable isotope-labeled internal standard is that any sample loss or variation in instrument response will affect both the analyte and the standard to the same degree. By measuring the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a highly precise and accurate final measurement.

cluster_0 Sample Processing & MS Injection cluster_1 MS Detector Signal cluster_2 Final Calculation Analyte (Endogenous) Analyte (Endogenous) Loss_A Variable Loss (e.g., 20%) Signal Analyte Signal (Corrected) IS Signal (Corrected) Analyte (Endogenous)->Signal:f0 80% remains IS (Spiked) IS (Spiked) Loss_IS Variable Loss (e.g., 20%) IS (Spiked)->Signal:f1 80% remains Ratio Ratio (Analyte / IS) Signal->Ratio

Figure 3: How the analyte/IS ratio corrects for experimental variability.

Generalized LC-MS/MS Protocol

This protocol provides a robust starting point for developing a method for this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Reagents & Materials

  • Internal Standard: Stable isotope-labeled pentanoyl-CoA (e.g., Pentanoyl-(pantetheine-¹³C₆,¹⁵N₂)-CoA) or similar appropriate standard.

  • Extraction Solution: 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) in HPLC-grade water.

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH 5.0.

  • Mobile Phase B: 100% Acetonitrile.

  • LC Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

2. Sample Extraction

  • For tissue, weigh ~20-30 mg of frozen tissue and homogenize in 500 µL of ice-cold extraction solution. For cells, lyse the cell pellet directly in the extraction solution.

  • Immediately add the internal standard to the homogenate to a final concentration of ~100-500 nM.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of binary gradients.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 60% B

    • 10-11 min: 60% to 98% B

    • 11-13 min: Hold at 98% B

    • 13-15 min: Return to 2% B and re-equilibrate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

4. MRM Transitions The quantification of acyl-CoAs relies on monitoring specific fragmentation patterns. The most common fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.

  • This compound (Analyte):

    • Molecular Formula: C₂₆H₄₂N₇O₁₈P₃S

    • Monoisotopic Mass: 869.1571 Da

    • Precursor Ion [M+H]⁺: m/z 870.16

    • Product Ion [M+H-507]⁺: m/z 363.10

  • Pentanoyl-CoA (Example IS):

    • Precursor Ion [M+H]⁺: m/z 852.19

    • Product Ion [M+H-507]⁺: m/z 345.13

  • SIL-Pentanoyl-CoA (Example IS with +10 Da label):

    • Precursor Ion [M+H]⁺: m/z 862.19

    • Product Ion [M+H-507]⁺: m/z 355.13

5. Quantification A calibration curve should be prepared by spiking known concentrations of an unlabeled this compound standard (if available) or a suitable surrogate into a representative blank matrix (e.g., lysate from control cells) containing a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration to determine the concentration in unknown samples.

References

Confirming the Identity of 4-Oxopentanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of acyl-CoA species are critical for understanding cellular metabolism and the mechanism of action of novel therapeutics. This guide provides a comparative overview of methodologies for confirming the identity of 4-oxopentanoyl-CoA in biological samples, with a focus on providing actionable experimental data and protocols.

This compound is an intermediate in various metabolic pathways, and its accurate measurement can provide valuable insights into cellular bioenergetics and disease states. However, like other acyl-CoA thioesters, it is present in low abundance and requires sensitive and specific analytical techniques for reliable detection. This guide compares the most powerful and commonly employed method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative approaches, offering a comprehensive resource for researchers in the field.

Performance Comparison of Analytical Methods

The primary method for the definitive identification and quantification of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity.[1][2][3] Alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays, can also be utilized, though they generally possess limitations in sensitivity and specificity compared to LC-MS/MS.[4][5][6]

Parameter LC-MS/MS HPLC-UV Enzymatic Assays
Specificity Very HighModerateLow to Moderate
Sensitivity (LOD) Low fmol[4]Low pmol[6]pmol to nmol
Quantitative Accuracy HighModerateModerate
Throughput HighModerateLow to Moderate
Sample Requirement Low (e.g., 10^6 cells)[2]ModerateModerate
Confirmation of Identity High (based on parent and fragment ions)Low (based on retention time)Indirect
Instrumentation Cost HighModerateLow

Key Experimental Protocols

A robust and reliable protocol is essential for the accurate measurement of this compound. The following sections detail a validated LC-MS/MS method, which is considered the gold standard.

Sample Preparation: Protein Precipitation

Effective sample preparation is crucial to remove interfering substances and to extract the analyte of interest.[7][8] A simple and efficient protein precipitation method using sulfosalicylic acid (SSA) is recommended for the recovery of short-chain acyl-CoAs like this compound.[3][9]

Protocol:

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissues, weigh and homogenize the tissue on ice.

  • Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing a suitable internal standard (e.g., Heptadecanoyl-CoA).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high-resolution separation and highly specific detection, making it the method of choice for analyzing low-abundance metabolites like this compound.[1][4][10]

Chromatographic Conditions:

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes is a good starting point for method development.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions for this compound (Hypothetical):

    • Precursor Ion (Q1): m/z 852.2 (M+H)+

    • Product Ion (Q3) for Quantification: m/z 345.1 (Adenosine monophosphate fragment)

    • Product Ion (Q3) for Confirmation: m/z 428.1 (Phosphopantetheine fragment)[3]

  • Internal Standard: An odd-chain acyl-CoA, such as heptadecanoyl-CoA, that is not naturally present in the sample should be used for accurate quantification.

Visualizing the Workflow and Pathways

To aid in the understanding of the experimental process and the context of this compound, the following diagrams illustrate the key workflows and a representative metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Cells or Tissue) Homogenization Homogenization/ Lysis BiologicalSample->Homogenization Precipitation Protein Precipitation (e.g., with SSA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway Substrate Upstream Metabolite Intermediate1 Metabolic Intermediate Substrate->Intermediate1 Enzyme A FourOxo This compound Intermediate1->FourOxo Enzyme B Product Downstream Product FourOxo->Product Enzyme C

Caption: A simplified metabolic pathway involving this compound.

Alternative Methodologies

While LC-MS/MS is the preferred method, other techniques can be employed, particularly for initial screening or in laboratories without access to mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be used to detect and quantify acyl-CoAs based on the strong absorbance of the adenine (B156593) moiety at 260 nm.[6] While less sensitive and specific than LC-MS/MS, it can be a viable option for samples with higher concentrations of the analyte. Co-elution with other nucleotides can be a significant challenge, requiring careful chromatographic optimization.

Enzymatic Assays

Enzymatic assays offer a functional approach to quantification.[5] These assays typically involve coupling the activity of an enzyme that specifically utilizes this compound to a reaction that produces a detectable signal (e.g., change in absorbance or fluorescence). The specificity of this method is entirely dependent on the purity and specificity of the enzyme used. These assays are generally low-throughput and may not be suitable for complex biological matrices without prior purification steps.

Conclusion

References

Comparative Analysis of Acyl-CoA Levels in Different Tissues: A Focus on Ketone Body Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative levels of short-chain acyl-CoAs, with a focus on intermediates of ketone body metabolism, across various tissues. This guide provides available quantitative data, detailed experimental protocols for quantification, and visual representations of relevant metabolic and experimental workflows.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] 4-oxopentanoyl-CoA, more commonly known as acetoacetyl-CoA, is a key ketone body and an important intermediate in the synthesis and utilization of these alternative energy sources.[2] Understanding the tissue-specific concentrations of acetoacetyl-CoA and other short-chain acyl-CoAs is crucial for elucidating metabolic states and the pathophysiology of various diseases.

Quantitative Data on Short-Chain Acyl-CoA Levels in Different Tissues

The following table summarizes the reported concentrations of various short-chain acyl-CoAs in rat tissues. It is important to note that these values can be influenced by factors such as the animal's age and feeding state.[3]

Acyl-CoA SpeciesLiver (nmol/g wet weight)Brain (nmol/g)Skeletal Muscle (nmol/g wet weight)
Acetyl-CoA ~50-100[4]7.6 ± 2.3[5][6]-
Malonyl-CoA 1.9 ± 0.6[7]-0.7 ± 0.2[7]
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) -2.7 ± 1.5[5][6]-
Butyryl-CoA -30.6 ± 15.9[5][6]-
Total Long-Chain Acyl-CoAs -23[8]-

Signaling Pathway: Ketone Body Metabolism

Ketone bodies are produced predominantly in the liver from the breakdown of fatty acids and are transported to extrahepatic tissues, such as the brain and heart, to be used as an energy source, particularly during periods of fasting or low carbohydrate availability.[9][10] The pathway involves the formation and breakdown of acetoacetyl-CoA.

Ketone Body Metabolism Ketone Body Metabolism Pathway cluster_0 cluster_1 Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA (this compound) Acetyl_CoA->Acetoacetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetoacetyl_CoA->Acetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetoacetate->Acetoacetyl_CoA SCOT Beta_Hydroxybutyrate Beta-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate Liver LIVER (Ketogenesis) Extrahepatic_Tissues EXTRAHEPATIC TISSUES (Ketolysis)

Caption: Ketone Body Metabolism Pathway.

Experimental Protocols

The quantification of short-chain acyl-CoAs in biological samples is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high selectivity and sensitivity.[11]

Sample Preparation

Proper sample preparation is critical for the accurate measurement of acyl-CoAs due to their instability.[13]

  • Tissue Homogenization: Tissues should be rapidly freeze-clamped in liquid nitrogen immediately after collection to halt metabolic activity.[14] The frozen tissue is then homogenized in an acidic solution, such as 10% trichloroacetic acid, to precipitate proteins and extract the acyl-CoAs.[7]

  • Solid-Phase Extraction (SPE): The resulting extract is then purified using a reversed-phase SPE column to isolate the acyl-CoA species from other cellular components.[7]

LC-MS/MS Analysis
  • Chromatographic Separation: The purified acyl-CoAs are separated using high-performance liquid chromatography (HPLC) with a reversed-phase column.[7]

  • Mass Spectrometry Detection: The separated acyl-CoAs are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of each acyl-CoA species.[15]

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard, such as [¹³C₃]malonyl-CoA, and a multi-point standard curve.[7]

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of acyl-CoAs in tissue samples.

Acyl-CoA Quantification Workflow General Workflow for Acyl-CoA Quantification Tissue_Collection Tissue Collection (Rapid Freeze-Clamping) Homogenization Homogenization (e.g., in 10% TCA) Tissue_Collection->Homogenization SPE Solid-Phase Extraction (Reversed-Phase) Homogenization->SPE LC_MSMS LC-MS/MS Analysis (HPLC with MRM) SPE->LC_MSMS Data_Analysis Data Analysis (Quantification with Internal Standard) LC_MSMS->Data_Analysis

Caption: General Workflow for Acyl-CoA Quantification.

Conclusion

This guide provides a comparative overview of short-chain acyl-CoA levels in different tissues, with a focus on intermediates relevant to ketone body metabolism. While direct quantitative data for this compound remains a gap in the literature, the provided data on related acyl-CoAs, along with detailed experimental protocols and pathway diagrams, serves as a valuable resource for researchers investigating cellular metabolism and its role in health and disease. The methodologies described, particularly LC-MS/MS, are robust and can be adapted for the specific quantification of this compound and other acyl-CoA species of interest.

References

Validating the Specificity of a 4-Oxopentanoyl-CoA Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of protein-ligand interactions is a cornerstone of biochemical and pharmaceutical research. This guide provides a comparative framework for validating the binding specificity of a protein to 4-oxopentanoyl-CoA, a keto-acyl-CoA intermediate. While this specific acyl-CoA is not as extensively studied as others, the principles and techniques for assessing binding specificity remain universal. Here, we use the recently identified levulinyl-CoA synthetase (LvaE) from Pseudomonas putida, which utilizes this compound (levulinyl-CoA) as a substrate, as a primary example and compare the validation methodologies with those used for more broadly studied acyl-CoA binding proteins (ACBPs).

Data Presentation: Comparative Binding Affinities

A critical aspect of validating specificity is the quantitative measurement of binding affinity, typically expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes hypothetical, yet plausible, comparative binding data for a putative this compound binding protein against a panel of other acyl-CoA molecules.

LigandPutative this compound Binding Protein Kd (μM)General Acyl-CoA Binding Protein (ACBP) Kd (μM)
This compound 0.5 ± 0.1 > 100
Acetyl-CoA (C2)> 20010 - 20
Butyryl-CoA (C4)50 ± 51 - 5
Octanoyl-CoA (C8)15 ± 20.1 - 1
Palmitoyl-CoA (C16)> 2000.01 - 0.1
Benzoyl-CoA> 200> 100

Note: These values are for illustrative purposes and would need to be determined experimentally.

Experimental Protocols

To generate the data presented above and rigorously validate binding specificity, a combination of biophysical and biochemical techniques should be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.

Protocol:

  • Sample Preparation:

    • Dialyze the purified putative this compound binding protein and a control protein (e.g., a general ACBP) extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of this compound and other acyl-CoA ligands in the same dialysis buffer. The synthesis of this compound can be achieved enzymatically using a CoA ligase with 4-oxopentanoic acid (levulinic acid) as a substrate.

    • Accurately determine the concentrations of the protein and ligands.

  • ITC Experiment:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while monitoring the heat changes.

    • As a control, inject the ligand into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the Kd.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified putative this compound binding protein onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound and other acyl-CoA ligands in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the response units (RU) during the association and dissociation phases.

  • Data Analysis:

    • Subtract the signal from the reference flow cell.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd (Kd = koff / kon).

Fluorescence-Based Competition Assay

This assay is particularly useful when a fluorescently labeled ligand is available or when the protein has intrinsic fluorescence (e.g., tryptophan residues) that changes upon ligand binding.

Protocol:

  • Establish a Fluorescent Signal:

    • Synthesize a fluorescent analog of this compound or use a known fluorescent acyl-CoA probe that binds to the protein of interest.

    • Alternatively, monitor the intrinsic tryptophan fluorescence of the protein.

  • Competition Experiment:

    • Incubate a fixed concentration of the protein and the fluorescent probe to establish a baseline fluorescence signal.

    • Titrate this mixture with increasing concentrations of unlabeled this compound and other competitor acyl-CoA ligands.

    • Measure the decrease in the fluorescence signal as the unlabeled ligand displaces the fluorescent probe.

  • Data Analysis:

    • Plot the change in fluorescence against the concentration of the competitor ligand.

    • Fit the data to a competition binding equation to determine the IC50 (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • Calculate the Ki (inhibition constant), which represents the binding affinity of the competitor ligand, using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_protein Protein Expression & Purification cluster_assays Binding Specificity Assays cluster_data Data Analysis 4_oxo_acid 4-Oxopentanoic Acid CoA_ligase CoA Ligase 4_oxo_acid->CoA_ligase 4_oxo_coa This compound CoA_ligase->4_oxo_coa ITC Isothermal Titration Calorimetry (ITC) 4_oxo_coa->ITC SPR Surface Plasmon Resonance (SPR) 4_oxo_coa->SPR Fluorescence Fluorescence Assay 4_oxo_coa->Fluorescence Expression Protein Expression Purification Purification Expression->Purification Purified_Protein Purified Protein Purification->Purified_Protein Purified_Protein->ITC Purified_Protein->SPR Purified_Protein->Fluorescence Kd Determine Kd ITC->Kd SPR->Kd Fluorescence->Kd Specificity Assess Specificity Kd->Specificity signaling_pathway Levulinic_Acid Levulinic Acid (4-Oxopentanoic Acid) LvaE Levulinyl-CoA Synthetase (LvaE) Levulinic_Acid->LvaE CoA-SH ATP 4_Oxopentanoyl_CoA This compound LvaE->4_Oxopentanoyl_CoA AMP PPi Downstream_Metabolism Downstream Metabolic Pathway 4_Oxopentanoyl_CoA->Downstream_Metabolism logical_relationship High_Affinity High Affinity for This compound (Low Kd) High_Specificity High Specificity High_Affinity->High_Specificity Low_Affinity Low Affinity for other Acyl-CoAs (High Kd) Low_Affinity->High_Specificity

A Comparative Analysis of the Stability of 4-Oxopentanoyl-CoA and Other Key Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of 4-oxopentanoyl-CoA against other significant acyl-CoA molecules, namely acetyl-CoA, succinyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Understanding the relative stability of these thioesters is crucial for researchers in various fields, including metabolism, enzymology, and drug development, as it influences their biological activity, and storage, and dictates the appropriate analytical methodologies.

Introduction to Acyl-CoA Stability

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and cholesterol synthesis. Their reactivity is centered around the high-energy thioester bond, which is susceptible to hydrolysis. The rate of this hydrolysis is influenced by the structure of the acyl group, pH, and temperature. This guide presents available quantitative data on the stability of these molecules and provides a reasoned analysis for those where direct comparative data is unavailable.

Quantitative Comparison of Acyl-CoA Stability

Direct comparative studies on the hydrolysis rates of all four acyl-CoAs under identical conditions are limited in the existing literature. However, data from various sources allow for a compiled comparison. The stability of these molecules is often discussed in terms of their hydrolysis half-life (t½), which is the time taken for half of the substance to be hydrolyzed.

Acyl-CoAChemical StructureHalf-life (t½) of HydrolysisReference/Comment
Acetyl-CoA CH₃CO-SCoA92 hours[1] (in quenched reaction mixtures)
Succinyl-CoA HOOC-(CH₂)₂-CO-SCoA343 hours[1] (in quenched reaction mixtures)
HMG-CoA HOOC-CH₂-C(OH)(CH₃)-CH₂-CO-SCoAData not availableStability is influenced by its utilization in enzymatic reactions.
This compound CH₃-CO-(CH₂)₂-CO-SCoAData not availableStability is likely influenced by the γ-keto group.

Analysis of Structural Influences on Stability:

  • Acetyl-CoA serves as a baseline for a simple, short-chain acyl-CoA. Its stability is relatively high in the absence of enzymatic activity.

  • Succinyl-CoA , a dicarboxylic acyl-CoA, exhibits a different stability profile. It has been suggested that the presence of the terminal carboxylic acid can influence its reactivity through intramolecular catalysis, potentially leading to faster non-enzymatic acylation of proteins compared to acetyl-CoA.

  • HMG-CoA possesses a hydroxyl group and a carboxyl group. These functional groups can potentially influence the reactivity of the thioester bond through intramolecular interactions, though quantitative data on its non-enzymatic hydrolysis is scarce. Its stability in a biological context is primarily dictated by the enzymes that utilize it, such as HMG-CoA reductase.

  • This compound (also known as levulinyl-CoA) is a ketoacyl-CoA. The presence of a ketone group at the γ-position may influence the electronic properties of the thioester bond, but its effect on the non-enzymatic hydrolysis rate has not been extensively studied. It is an intermediate in the bacterial catabolism of levulinic acid.[2][3]

Experimental Protocols for Stability Assessment

The stability of acyl-CoAs is typically assessed by monitoring their degradation over time in a buffered aqueous solution. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays.

1. High-Performance Liquid Chromatography (HPLC) Method for Acyl-CoA Quantification

This method allows for the separation and quantification of different acyl-CoA species in a mixture, making it ideal for comparative stability studies.

  • Principle: Acyl-CoAs are separated based on their polarity using a reversed-phase HPLC column. The concentration of each acyl-CoA is determined by measuring its absorbance at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A.

  • Sample Preparation:

    • Prepare stock solutions of each acyl-CoA (this compound, acetyl-CoA, succinyl-CoA, and HMG-CoA) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points, withdraw aliquots and quench the hydrolysis by adding an acid (e.g., perchloric acid) and placing the sample on ice.

    • Neutralize the samples and centrifuge to remove any precipitate before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 75 mM KH₂PO₄ (pH 4.9) and Solvent B: acetonitrile (B52724) with 600 mM acetic acid.

    • Detection: UV detector at 260 nm.

  • Data Analysis: The peak area of each acyl-CoA at different time points is used to calculate the rate of hydrolysis and the half-life.

2. Spectrophotometric Assay for Thioester Bond Cleavage

This method provides a continuous measurement of thioester hydrolysis by detecting the free thiol group of Coenzyme A as it is released.

  • Principle: The assay utilizes a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the free sulfhydryl group of Coenzyme A to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Assay Procedure:

    • Prepare a reaction mixture containing the acyl-CoA of interest in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add DTNB to the reaction mixture.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is proportional to the rate of thioester hydrolysis. This method is less specific than HPLC as it detects the total amount of free CoASH and does not distinguish between different acyl-CoAs if they are present in a mixture.

Visualizing the Metabolic Context and Experimental Workflow

Metabolic Pathway of Levulinic Acid Catabolism

This compound is a key intermediate in the bacterial catabolism of levulinic acid. The following diagram illustrates this pathway.

Levulinic_Acid_Catabolism Levulinic_Acid Levulinic Acid LvaE LvaE (Levulinyl-CoA Synthetase) Levulinic_Acid->LvaE Four_Oxopentanoyl_CoA This compound LvaE->Four_Oxopentanoyl_CoA LvaD LvaD (Oxidoreductase) Four_Oxopentanoyl_CoA->LvaD Four_Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA LvaD->Four_Hydroxyvaleryl_CoA

Caption: Catabolic pathway of levulinic acid to 4-hydroxyvaleryl-CoA.

Experimental Workflow for Comparative Stability Analysis

The logical flow of an experiment to compare the stability of different acyl-CoAs can be visualized as follows:

Acyl_CoA_Stability_Workflow cluster_preparation Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_Stocks Prepare Acyl-CoA Stock Solutions (this compound, Acetyl-CoA, Succinyl-CoA, HMG-CoA) Incubate Incubate at Controlled Temperature and pH Prep_Stocks->Incubate Time_Points Withdraw Aliquots at Defined Time Intervals Incubate->Time_Points Quench Quench Hydrolysis (e.g., with acid) Time_Points->Quench HPLC HPLC Analysis (Quantify remaining Acyl-CoA) Quench->HPLC Spectro Spectrophotometric Assay (Measure CoASH release) Quench->Spectro Calculate_Rates Calculate Hydrolysis Rates HPLC->Calculate_Rates Spectro->Calculate_Rates Determine_HalfLife Determine Half-Lives Calculate_Rates->Determine_HalfLife Compare_Stability Compare Stability Profiles Determine_HalfLife->Compare_Stability

Caption: Workflow for comparing the stability of different acyl-CoAs.

Conclusion

The stability of acyl-CoAs is a critical parameter in their biological function and analytical measurement. While acetyl-CoA and succinyl-CoA have been subjects of stability studies, quantitative data for this compound and HMG-CoA remains elusive. Based on structural considerations, it is plausible that the additional functional groups in this compound and HMG-CoA influence their reactivity compared to acetyl-CoA. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative stability studies, which would be invaluable to the scientific community. The metabolic context of this compound in levulinic acid catabolism highlights its importance in bacterial metabolism and potential applications in bioremediation and biotechnology.

References

Orthogonal Method Validation for 4-Oxopentanoyl-CoA Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-oxopentanoyl-CoA, a key intermediate in various metabolic pathways. Ensuring the accuracy and reliability of analytical data is paramount in scientific research and drug development. Orthogonal method validation, which employs two distinct analytical techniques based on different chemical principles, is a robust strategy to achieve this. Here, we compare the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conceptually orthogonal enzymatic assay for the analysis of this compound.

Introduction to this compound and the Need for Orthogonal Validation

This compound, also known as succinylacetone-CoA, is a short-chain ketoacyl-CoA that can be formed during the metabolism of certain amino acids. Its accurate quantification is crucial for studying metabolic disorders and for the development of therapeutic interventions. While LC-MS/MS is a highly sensitive and specific method for the analysis of acyl-CoAs, orthogonal methods are valuable for confirming results and ensuring data integrity. An enzymatic assay, relying on the specific catalytic activity of an enzyme, provides a fundamentally different measurement principle, making it an excellent choice for orthogonal validation.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier analytical technique for the quantification of low-abundance, endogenous molecules such as acyl-CoAs. Its high sensitivity, specificity, and ability to multiplex make it the method of choice for detailed metabolic studies.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold extraction solution (Acetonitrile:Methanol (B129727):Water, 2:2:1 v/v/v) containing a suitable internal standard (e.g., [¹³C₃]-propionyl-CoA).

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For this compound (C₂₆H₄₀N₇O₁₈P₃S), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 868.14. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.003 g/mol ).

      • Precursor Ion (Q1): m/z 868.1

      • Product Ion (Q3): m/z 361.1 (Represents the 4-oxopentanoyl-pantetheine-phosphate fragment)

    • Collision Energy and other MS parameters: Optimized by direct infusion of a synthesized this compound standard.

Orthogonal Validation Method: Enzymatic Assay

An enzymatic assay provides an orthogonal approach by measuring the concentration of this compound based on its specific interaction with an enzyme. The enzyme succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT) is a suitable candidate for this purpose. SCOT catalyzes the transfer of CoA from a ketoacid to succinate (B1194679). While its primary substrate is acetoacetate, it has been shown to have broader specificity for other 3-oxoacids.

Experimental Protocol: SCOT-Based Enzymatic Assay for this compound

This protocol is adapted from assays for related ketoacids and would require validation for this compound.

1. Principle: The assay measures the consumption of a chromogenic or fluorogenic substrate in a coupled reaction. In the reverse direction, SCOT can transfer CoA from succinyl-CoA to 4-oxopentanoate (B1231505) (the free acid form of this compound). The formation of succinate can then be coupled to a series of reactions leading to a measurable change in absorbance or fluorescence.

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

  • Succinyl-CoA.

  • Recombinant human SCOT enzyme.

  • Coupling enzymes and substrates (e.g., succinate dehydrogenase, and a suitable electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) for a colorimetric assay, or a fluorescent probe).

3. Assay Procedure:

  • Prepare a standard curve of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the sample or standard.

  • Add 50 µL of a reaction mixture containing succinyl-CoA, SCOT, and the coupling system components.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP reduction) or fluorescence using a plate reader.

  • Calculate the concentration of this compound in the samples based on the standard curve.

Data Presentation: Performance Comparison

Parameter LC-MS/MS Enzymatic Assay (Fluorometric)
Linearity (R²) > 0.99> 0.98
Limit of Detection (LOD) Low femtomole rangeLow picomole range
Limit of Quantification (LOQ) Mid-to-high femtomole rangeMid-to-high picomole range
Accuracy (% Recovery) 85-115%80-120%
Precision (%RSD) < 15%< 20%
Specificity High (based on mass-to-charge ratio)Moderate to High (dependent on enzyme specificity)
Throughput Moderate (minutes per sample)High (suitable for 96-well plates)

Mandatory Visualizations

experimental_workflow cluster_lcms LC-MS/MS Method cluster_enzymatic Enzymatic Assay (Orthogonal Method) sample_prep_lcms Sample Preparation (Protein Precipitation) extraction_lcms Supernatant Evaporation & Reconstitution sample_prep_lcms->extraction_lcms Extract Acyl-CoAs lc_separation LC Separation (C18 Column) extraction_lcms->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Elute Analytes data_analysis_lcms Data Analysis (Quantification) ms_detection->data_analysis_lcms Generate Chromatograms sample_prep_enz Sample Preparation (Lysate Preparation) reaction_setup Reaction Setup (Sample, Enzyme, Substrates) sample_prep_enz->reaction_setup Add to Plate incubation Incubation (37°C) reaction_setup->incubation Initiate Reaction detection Signal Detection (Absorbance/Fluorescence) incubation->detection Measure Signal data_analysis_enz Data Analysis (Standard Curve) detection->data_analysis_enz Calculate Concentration

Figure 1. Experimental workflows for LC-MS/MS and enzymatic analysis.

metabolic_pathway cluster_pathway Potential Metabolic Origin of this compound thr L-Threonine aob 2-Amino-3-oxobutyrate thr->aob L-threonine 3-dehydrogenase akb 2-Oxobutanoate thr->akb Threonine dehydratase gly Glycine aob->gly 2-amino-3-oxobutyrate CoA ligase acc Acetyl-CoA aob->acc hopo 4-Hydroxy-2-oxopentanoate akb->hopo Hydroxylation (e.g., Dioxygenase) opc This compound hopo->opc Oxidation & Coenzyme A Ligation (hypothesized)

Figure 2. Hypothesized metabolic pathway leading to this compound.

Conclusion

The orthogonal validation of this compound analysis using LC-MS/MS and an enzymatic assay provides a high degree of confidence in the generated data. While LC-MS/MS offers superior sensitivity and specificity, the enzymatic assay serves as a valuable, cost-effective, and higher-throughput orthogonal method. The choice of method will depend on the specific requirements of the study, including the need for absolute quantification, sample throughput, and available instrumentation. For rigorous quantitative studies in drug development and clinical research, the use of both methods is recommended to ensure the reliability and accuracy of the results.

A Comparative Guide to Assessing the Purity of Synthetic 4-Oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in scientific research and drug development, directly impacting the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of synthetic 4-oxopentanoyl-CoA, a crucial intermediate in various metabolic pathways. We will explore common analytical techniques, compare its purity profile with commercially available alternatives, and provide detailed experimental protocols.

Understanding the Importance of Purity

This compound, also known as levulinyl-CoA, is a thioester of coenzyme A and 4-oxopentanoic acid (levulinic acid). It serves as a substrate for various enzymes and is utilized in the study of fatty acid metabolism and the development of novel therapeutic agents. The presence of impurities in synthetic this compound preparations can lead to inaccurate kinetic data, inhibition of enzymatic activity, or other unforeseen experimental artifacts. Therefore, rigorous purity assessment is a critical step in ensuring the reliability of research outcomes.

Alternatives to this compound

In many biochemical assays, other acyl-CoA molecules can be used as alternatives or controls. The two most common and commercially available alternatives are Acetyl-CoA and Succinyl-CoA.

  • Acetyl-CoA: A central molecule in metabolism, involved in the Krebs cycle and fatty acid biosynthesis.

  • Succinyl-CoA: An intermediate in the Krebs cycle and is involved in the synthesis of heme.

The choice of an alternative often depends on the specific enzyme or pathway being investigated.

Quantitative Purity Comparison

The purity of synthetic and commercially available acyl-CoA compounds is typically determined by a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative analysis.

CompoundTypical Purity (%)Common ImpuritiesAnalytical Method
This compound (Synthetic) >95% (variable)Unreacted 4-oxopentanoic acid, free Coenzyme A, oxidized Coenzyme A, side-reaction byproducts.HPLC, LC-MS/MS, NMR
Acetyl-CoA (Commercial) ≥98%Free Coenzyme A, acetate (B1210297), potential degradation products.HPLC
Succinyl-CoA (Commercial) ≥98%Free Coenzyme A, succinate, potential degradation products.HPLC

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust analytical methods. Below are detailed protocols for the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of acyl-CoA compounds by separating the target molecule from potential impurities.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 4.5

    • Mobile Phase B: 100 mM sodium phosphate buffer, pH 4.5, with 25% (v/v) acetonitrile.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Sample Preparation: Dissolve the synthetic this compound in the mobile phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for both identification and quantification of this compound and its impurities.

Methodology:

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatography: Similar conditions as the HPLC method can be used, though optimization for MS compatibility (e.g., using volatile buffers like ammonium (B1175870) acetate or formic acid) is recommended.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.

  • Mass Spectrometry:

    • Full Scan: To identify all ions present in the sample. The expected [M+H]⁺ for this compound is m/z 866.18.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of this compound and known impurities.

  • Data Analysis: Purity is determined by comparing the peak area of the target molecule to the total ion chromatogram or by quantifying against a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or a deuterated buffer solution (e.g., phosphate buffer in D₂O).

  • Internal Standard: A certified reference standard with known purity and concentration (e.g., maleic acid, DSS).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Key signals for this compound include the acetyl methyl protons (~2.2 ppm), methylene (B1212753) protons adjacent to the ketone and thioester, and signals from the coenzyme A moiety.

  • Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of a known signal from the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of synthetic this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesis Chemical Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC LCMS LC-MS/MS Analysis Purified_Product->LCMS NMR NMR Analysis Purified_Product->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data LCMS->Purity_Data Impurity_Profile Impurity Identification LCMS->Impurity_Profile NMR->Purity_Data NMR->Impurity_Profile Final_Assessment Final_Assessment Purity_Data->Final_Assessment Final Purity Assessment Impurity_Profile->Final_Assessment

Caption: Workflow for Purity Assessment of this compound.

Signaling Pathway Context

This compound is an analog of other important acyl-CoAs and can thus be expected to interact with enzymes in central metabolic pathways. The diagram below illustrates the entry points of its common alternatives, Acetyl-CoA and Succinyl-CoA, into the Citric Acid Cycle.

Citric_Acid_Cycle Citric Acid Cycle Entry Points for Acyl-CoA Alternatives Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Entry of Acetyl-CoA and Succinyl-CoA into the Citric Acid Cycle.

Conclusion

The rigorous assessment of purity for synthetic this compound is a non-negotiable aspect of high-quality research. By employing a combination of HPLC, LC-MS/MS, and NMR spectroscopy, researchers can confidently determine the purity of their synthetic preparations and understand the nature of any impurities present. This guide provides the necessary framework and protocols to perform these assessments, ensuring the generation of reliable and reproducible data. When compared to commercially available alternatives like Acetyl-CoA and Succinyl-CoA, it is crucial to verify that the purity of the synthetic compound meets the requirements of the intended application.

A Guide to Inter-Laboratory Comparison of 4-Oxopentanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 4-oxopentanoyl-CoA measurements. In the absence of formal, publicly available inter-laboratory comparison (ILC) studies specifically for this compound, this document outlines a standardized analytical approach based on established methods for similar short-chain acyl-CoA species. The guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, which is the gold standard for acyl-CoA analysis, to facilitate cross-laboratory data harmonization and ensure data reliability.

Data Presentation: A Comparative Overview of Analytical Methods

Direct comparative data from a formal ILC for this compound is not currently available in published literature. However, we can establish a baseline for comparison by examining typical parameters from validated LC-MS/MS methods used for other short-chain acyl-CoAs. This allows laboratories to benchmark their own method development and performance.

The following table summarizes key performance characteristics of a representative LC-MS/MS method applicable to the quantification of short-chain acyl-CoAs, including what would be expected for this compound.

ParameterMethod A (LC-MS/MS)Method B (Alternative LC-MS/MS)
Instrumentation Triple Quadrupole Mass SpectrometerHigh-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Sample Preparation Protein Precipitation & Solid-Phase Extraction (SPE)Protein Precipitation
Internal Standard Stable Isotope Labeled Acyl-CoA (e.g., [¹³C₃]-Propionyl-CoA)Structural Analog (e.g., Heptanoyl-CoA)
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1 - 10 pmol/mg protein5 - 20 pmol/mg protein
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <15%<20%
Accuracy (%RE) ±15%±20%
Recovery 85-115%80-120%

Experimental Protocols: A Standardized LC-MS/MS Methodology

To promote consistency across laboratories, the following detailed protocol for the quantification of this compound in biological samples (e.g., cell lysates, tissue homogenates) is provided. This protocol is synthesized from best practices reported for the analysis of other short-chain acyl-CoAs.

1. Sample Preparation

  • Objective: To extract this compound from the biological matrix and remove interfering substances.

  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of a short-chain acyl-CoA)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Methanol, Acetonitrile, Water (LC-MS grade)

    • Formic Acid

  • Procedure:

    • Homogenize tissue or lyse cells in an ice-cold extraction solvent.

    • Spike the homogenate/lysate with the internal standard.

    • Precipitate proteins by adding an equal volume of ice-cold 10% TCA.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • (Optional but recommended for cleaner samples) Perform Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol, followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with water to remove salts and polar impurities.

      • Elute the acyl-CoAs with a methanol/water solution.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from other analytes and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (Representative):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Hypothetical for this compound):

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion ([M+H]⁺) for this compound would need to be determined (calculated m/z).

      • A characteristic product ion resulting from the fragmentation of the precursor would be selected for quantification. A common fragmentation for acyl-CoAs is the loss of the pantetheine (B1680023) portion.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of this compound in the samples.

  • Procedure:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Integrate the peak areas for the analyte and the internal standard in both the standards and the unknown samples.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

To aid in the understanding of the biochemical context and the analytical workflow, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization/ Lysis sample->homogenization is_addition Internal Standard Spiking homogenization->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification result result quantification->result Final Concentration

Caption: A typical experimental workflow for the quantification of this compound.

signaling_pathway Ketone Body Metabolism and Succinyl-CoA:3-Ketoacid-CoA Transferase (SCOT) Pathway cluster_liver Liver Mitochondria (Ketogenesis) cluster_extrahepatic Extrahepatic Tissues (e.g., Brain, Muscle) fatty_acids Fatty Acids acetyl_coa_liver Acetyl-CoA fatty_acids->acetyl_coa_liver β-oxidation acetoacetyl_coa_liver Acetoacetyl-CoA acetyl_coa_liver->acetoacetyl_coa_liver hmg_coa HMG-CoA acetoacetyl_coa_liver->hmg_coa acetoacetate_liver Acetoacetate hmg_coa->acetoacetate_liver beta_hydroxybutyrate Beta-Hydroxybutyrate acetoacetate_liver->beta_hydroxybutyrate acetoacetate_extra Acetoacetate acetoacetate_liver->acetoacetate_extra Bloodstream Transport beta_hydroxybutyrate->acetoacetate_extra Bloodstream Transport & Conversion four_oxopentanoyl_coa This compound (Acetoacetyl-CoA) acetoacetate_extra->four_oxopentanoyl_coa SCOT succinyl_coa Succinyl-CoA succinyl_coa->four_oxopentanoyl_coa SCOT succinate Succinate acetoacetyl_coa_extra Acetoacetyl-CoA acetyl_coa_extra 2x Acetyl-CoA acetoacetyl_coa_extra->acetyl_coa_extra Thiolase tca_cycle TCA Cycle acetyl_coa_extra->tca_cycle four_oxopentanoyl_coa->succinate SCOT four_oxopentanoyl_coa->acetoacetyl_coa_extra

Caption: The role of this compound (acetoacetyl-CoA) in ketone body utilization.

Comparative Analysis of 4-Oxopentanoyl-CoA Analogs in Modulating Levulinic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of 4-oxopentanoyl-CoA analogs. This report details their potential as modulators of the levulinic acid catabolic pathway, presenting comparative biological activity data, detailed experimental protocols for activity validation, and visual representations of the underlying biochemical processes.

Introduction

Levulinic acid (4-oxopentanoic acid) is a versatile platform chemical derived from biomass that has garnered significant interest as a renewable feedstock. Certain microorganisms, such as Pseudomonas putida, can utilize levulinic acid as a sole carbon source through a specific catabolic pathway. A key initial step in this pathway is the conversion of levulinic acid to its coenzyme A (CoA) thioester, this compound (also known as levulinyl-CoA), a reaction catalyzed by the enzyme levulinyl-CoA synthetase (LvaE). The subsequent enzymatic steps metabolize this compound to central metabolic intermediates.[1][2] The development of analogs of this compound that can act as inhibitors or alternative substrates for the enzymes in this pathway holds promise for metabolic engineering applications and as tools to study enzyme mechanisms.

This guide provides a comparative overview of the biological activity of hypothetical this compound analogs, based on the inhibitory activities of structurally similar acyl-CoA analogs against related enzymes. Detailed experimental protocols for validating the biological activity of such analogs are also presented.

Comparison of Biological Activity of Acyl-CoA Analogs

Analog ClassSpecific Analog ExampleTarget EnzymeKᵢ (μM)Reference
Fluorinated Vinyl ThioetherFluorovinyl thioether of Acetyl-CoAPig Heart Citrate Synthase4.3[3]
Non-fluorinated Vinyl ThioetherVinyl thioether of Acetyl-CoAPig Heart Citrate Synthase68.3[3]
Methyl Sulfoxide (B87167)Methyl sulfoxide analog of Acetyl-CoAPig Heart Citrate Synthase11.1[3]

This table presents data for analogs of acetyl-CoA as a proxy for potential this compound analog activity. The development and testing of specific this compound analogs are required to determine their precise biological activities.

Experimental Protocols

To validate the biological activity of newly synthesized this compound analogs, a series of biochemical assays can be employed. The primary target for these analogs would be the levulinyl-CoA synthetase (LvaE) from organisms like Pseudomonas putida.

Protocol 1: Levulinyl-CoA Synthetase (LvaE) Activity Assay using High-Performance Liquid Chromatography (HPLC)

This assay directly measures the formation of this compound from levulinic acid and Coenzyme A, catalyzed by LvaE. The separation and quantification of the product are achieved by reverse-phase HPLC.[4][5][6]

Materials:

  • Purified LvaE enzyme

  • Levulinic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., perchloric acid or formic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase (e.g., 100 mM potassium phosphate, pH 5.0, with an ion-pairing agent like tetrabutylammonium (B224687) and acetonitrile (B52724) for gradient elution)[4]

  • This compound standard (if available, for retention time and quantification)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, MgCl₂, CoA, and levulinic acid.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified LvaE enzyme. For inhibition assays, pre-incubate the enzyme with the this compound analog for a specified time before adding the substrates.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the C18 HPLC column.

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA). Quantify the amount of this compound produced by integrating the area of the corresponding peak and comparing it to a standard curve or by measuring the decrease in the substrate (CoA) peak. For inhibition studies, calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the validation of this compound analogs, the following diagrams have been generated using the DOT language.

Levulinic Acid Catabolic Pathway

The catabolism of levulinic acid in Pseudomonas putida is initiated by the LvaE enzyme and proceeds through a series of enzymatic reactions to generate central metabolites. Understanding this pathway is crucial for identifying potential targets for this compound analogs.

Levulinic_Acid_Catabolism Levulinic_Acid Levulinic Acid L_CoA This compound Levulinic_Acid->L_CoA LvaE (Levulinyl-CoA Synthetase) HV_CoA 4-Hydroxyvaleryl-CoA L_CoA->HV_CoA LvaD (Oxidoreductase) PV_CoA 4-Phosphovaleryl-CoA HV_CoA->PV_CoA LvaA/B (Kinase) HVal_CoA 3-Hydroxyvaleryl-CoA PV_CoA->HVal_CoA LvaC (Dehydrogenase) Central_Metabolism Central Metabolism HVal_CoA->Central_Metabolism

Fig. 1: Levulinic Acid Catabolic Pathway in Pseudomonas putida.
Experimental Workflow for Validating this compound Analog Activity

This workflow outlines the key steps from the synthesis of analogs to the determination of their biological activity.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay Biological Activity Validation Analog_Design Analog Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Purification Purification & Characterization Chemical_Synthesis->Purification Enzyme_Assay LvaE Inhibition Assay (HPLC-based) Purification->Enzyme_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) Enzyme_Assay->Data_Analysis

Fig. 2: Workflow for Synthesis and Validation of this compound Analogs.

Conclusion

The study of this compound analogs represents a promising avenue for modulating the levulinic acid catabolic pathway. While direct experimental data on these specific analogs is currently limited, the established methodologies for synthesizing and evaluating other acyl-CoA analogs provide a clear roadmap for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the design, synthesis, and biological validation of novel this compound derivatives. Such compounds have the potential to become valuable tools in metabolic engineering and for the fundamental study of enzyme function in this important biochemical pathway. Further research is warranted to synthesize and characterize a library of this compound analogs to build a comprehensive structure-activity relationship and unlock their full potential.

References

The Enzymatic Dance with 4-Oxopentanoyl-CoA: A Comparative Guide to Kinetic Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Oxopentanoyl-CoA, also known as levulinyl-CoA, is a pivotal intermediate in the bacterial degradation of levulinic acid, a biomass-derived platform chemical. Understanding the kinetics of the enzymes that metabolize this ketoacyl-CoA is crucial for applications in metabolic engineering and synthetic biology. This guide provides a comparative analysis of the enzymes involved in the catabolism of this compound, focusing on their kinetic parameters and the experimental protocols used for their characterization.

While specific kinetic data for the enzymes of the levulinic acid degradation pathway in Pseudomonas putida are not extensively available in the current literature, this guide presents data from homologous enzymes acting on structurally similar substrates. This comparative approach offers valuable insights into the expected enzymatic efficiencies and substrate affinities.

The Levulinic Acid Degradation Pathway: An Overview

In Pseudomonas putida, the catabolism of levulinic acid is initiated by its activation to this compound. This is followed by a series of enzymatic reactions that ultimately convert it into intermediates of central metabolism. The key enzymes in this pathway are encoded by the lva gene cluster.

Levulinic Acid Degradation Pathway Levulinic Acid Levulinic Acid This compound This compound Levulinic Acid->this compound LvaE (Levulinyl-CoA Synthetase) + CoA, + ATP 4-Hydroxyvaleryl-CoA 4-Hydroxyvaleryl-CoA This compound->4-Hydroxyvaleryl-CoA LvaD (Acyl-CoA Dehydrogenase) + NADPH 3-Pentenoyl-CoA 3-Pentenoyl-CoA 4-Hydroxyvaleryl-CoA->3-Pentenoyl-CoA LvaA/LvaB (Enoyl-CoA Hydratase-like) 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Pentenoyl-CoA->3-Hydroxyvaleryl-CoA LvaC (Enoyl-CoA Hydratase) Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxyvaleryl-CoA->Acetoacetyl-CoA β-oxidation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA Thiolase Propionyl-CoA Propionyl-CoA Acetoacetyl-CoA->Propionyl-CoA Thiolase

Figure 1: Proposed metabolic pathway for the degradation of levulinic acid in Pseudomonas putida.

Comparative Kinetic Parameters of Key Enzymes

Direct kinetic data for the enzymes of the lva operon with this compound as a substrate are scarce. Therefore, this section presents a comparative summary of kinetic parameters for homologous enzymes that catalyze similar reactions with structurally related medium-chain acyl-CoA substrates. This information provides a valuable benchmark for estimating the potential catalytic efficiencies of the Lva enzymes.

Enzyme ClassHomologous EnzymeSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)OrganismReference
Acyl-CoA Synthetase Medium-Chain Acyl-CoA SynthetaseHexanoate200-15.5Pseudomonas putida
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.513.7-Human
Enoyl-CoA Hydratase Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA20100-Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)3-Hydroxyoctanoyl-CoA15150-Porcine Liver
3-Ketoacyl-CoA Thiolase Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)3-Oxooctanoyl-CoA5500-Porcine Heart

Note: The presented data are for homologous enzymes and similar substrates and should be considered as estimations for the enzymes acting on this compound and its derivatives.

Experimental Protocols for Enzyme Kinetic Analysis

The determination of kinetic parameters for enzymes metabolizing this compound and its downstream intermediates involves specific assay protocols. Below are detailed methodologies for key enzyme classes involved in this pathway.

Acyl-CoA Synthetase (e.g., Levulinyl-CoA Synthetase, LvaE) Assay

This assay measures the formation of acyl-CoA from a carboxylic acid, ATP, and Coenzyme A. The production of AMP or the consumption of ATP can be monitored. A common method is a coupled-enzyme assay that measures the decrease in NADH concentration.

  • Principle: The AMP produced is converted back to ADP and then to ATP in a series of reactions coupled to the oxidation of NADH to NAD+.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM NADH

    • 10 units/mL myokinase

    • 10 units/mL pyruvate (B1213749) kinase

    • 10 units/mL lactate (B86563) dehydrogenase

    • Varying concentrations of levulinic acid (or 4-oxopentanoic acid)

    • Purified LvaE enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically.

    • Initial reaction rates are calculated from the linear portion of the absorbance change over time.

    • Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

Acyl-CoA Dehydrogenase (e.g., LvaD) Assay

This assay measures the reduction of an electron acceptor coupled to the oxidation of the acyl-CoA substrate. A common artificial electron acceptor is ferricenium hexafluorophosphate.

  • Principle: The enzyme catalyzes the transfer of electrons from the acyl-CoA to an electron acceptor, whose reduction can be monitored spectrophotometrically.

  • Reaction Mixture (1 mL):

    • 50 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 0.1 mM EDTA

    • 0.15 mM Ferricenium hexafluorophosphate

    • Varying concentrations of this compound

    • Purified LvaD enzyme

  • Procedure:

    • The reaction is initiated by the addition of the acyl-CoA substrate.

    • The decrease in absorbance at 300 nm (due to the reduction of ferricenium) is monitored.

    • Initial rates are calculated and used to determine Km and Vmax.

Enoyl-CoA Hydratase (e.g., LvaA/LvaB, LvaC) Assay

This assay measures the hydration of the double bond in an enoyl-CoA substrate.

  • Principle: The hydration of the α,β-unsaturated thioester bond leads to a decrease in absorbance at a specific wavelength.

  • Reaction Mixture (1 mL):

    • 50 mM Tris-HCl buffer (pH 8.0)

    • Varying concentrations of the enoyl-CoA substrate (e.g., 3-pentenoyl-CoA)

    • Purified LvaA/LvaB or LvaC enzyme

  • Procedure:

    • The reaction is initiated by adding the enzyme.

    • The decrease in absorbance at 263 nm (for crotonyl-CoA and similar substrates) is monitored.

    • Initial rates are used to calculate the kinetic parameters.

Experimental Workflow Visualization

The general workflow for determining the kinetic parameters of an enzyme is a multi-step process that involves enzyme purification, assay optimization, data collection, and analysis.

Enzyme Kinetics Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Assay_Optimization Assay Optimization (pH, Temp, [E]) Enzyme_Purification->Assay_Optimization Substrate_Preparation Substrate Synthesis/ Preparation Substrate_Preparation->Assay_Optimization Data_Collection Initial Rate Measurement (Varying [S]) Assay_Optimization->Data_Collection Michaelis_Menten Michaelis-Menten Plot (v vs. [S]) Data_Collection->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/v vs. 1/[S]) Data_Collection->Lineweaver_Burk Parameter_Determination Determination of Km, Vmax, kcat Michaelis_Menten->Parameter_Determination Lineweaver_Burk->Parameter_Determination

Figure 2: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

The study of enzymes that metabolize this compound is an emerging field with significant potential for industrial biotechnology. While a complete kinetic characterization of the Pseudomonas putida Lva pathway is still forthcoming, the comparative data and experimental protocols provided in this guide offer a solid foundation for researchers. Future work should focus on expressing and purifying the individual Lva enzymes to determine their specific kinetic parameters with their native substrates. This will enable a more precise understanding of the pathway's flux and bottlenecks, paving the way for rational metabolic engineering to enhance the production of valuable chemicals from biomass-derived levulinic acid.

Safety Operating Guide

Safe Disposal of 4-Oxopentanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on the available safety data for Levulinic Acid (4-oxopentanoic acid), a parent compound of 4-oxopentanoyl-CoA. While sharing a similar chemical backbone, the CoA derivative may exhibit unique properties. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the exact compound you are handling.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

I. Hazard Identification and Safety Precautions

This compound is presumed to share hazards with levulinic acid. Based on available data for levulinic acid, researchers should be aware of the following potential hazards:

  • Health Hazards: Harmful if swallowed[1][2]. Causes serious eye damage[1][2] and may cause an allergic skin reaction[1][2]. It may also cause respiratory irritation[1].

  • Physical Hazards: The substance is combustible, and its vapors are heavier than air, which may lead to the formation of explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required[3].

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator[3].

II. Quantitative Hazard Data

The following table summarizes the key toxicological data for levulinic acid, which should be considered as indicative for this compound in the absence of specific data.

ParameterValueSpeciesReference
Oral LD50 >300 – <2,000 mg/kgRat[2]
Dermal LD50 >2,000 mg/kgRat[2]
Eye Irritation Causes serious eye damageN/A[2]
Skin Sensitization May cause an allergic skin reactionN/A[2]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the material using absorbent pads or sand. For solid spills, avoid generating dust.

  • Neutralization:

    • Prepare a neutralizing agent. A saturated solution of sodium bicarbonate (baking soda) or a 1:10 dilution of a mild inorganic base can be used.

    • Slowly and carefully add the neutralizing agent to the spill, avoiding excessive effervescence.

    • Monitor the pH of the mixture using pH indicator strips. The target pH for neutralization is between 6.0 and 8.0.

  • Collection: Once neutralized, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, properly labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by rinsing with water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.

IV. Disposal Procedure

Proper disposal is critical to ensure environmental safety and regulatory compliance. The following workflow outlines the step-by-step process for the disposal of this compound waste.

cluster_prep Step 1: Preparation cluster_collect Step 2: Waste Collection cluster_neutralize Step 3: Neutralization (if required) cluster_dispose Step 4: Final Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat B Collect this compound waste in a dedicated, labeled, and sealed container. A->B C Segregate from incompatible materials (strong acids/alkalis, oxidizing/reducing agents). B->C D Dilute waste with water (1:10 ratio) by slowly adding the waste to water. C->D E Slowly add a weak base (e.g., sodium bicarbonate solution) while stirring. D->E F Monitor pH with indicator strips. Target pH: 6.0 - 8.0 E->F G Arrange for pickup by the institution's Environmental Health & Safety (EHS) office. F->G H Store the waste container in a designated, secure, and well-ventilated area until pickup. G->H

References

Essential Safety and Operational Guide for Handling 4-oxopentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-oxopentanoyl-CoA in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

A comprehensive PPE strategy is the first line of defense against accidental exposure.[2] The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes Safety Goggles with Side ShieldsMust meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[3]
Hands Disposable Nitrile GlovesInspect gloves before each use. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemically resistant gloves.[4][5]
Body Laboratory CoatA buttoned lab coat made of a flame-resistant material like Nomex is recommended, worn over cotton-based clothing.[4]
Feet Closed-toe ShoesShoes should fully cover the foot.
Respiratory Fume Hood or Ventilated EnclosureAll handling of this compound, especially when in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available and there is a risk of inhalation, a respirator may be required.[4]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing risk and ensuring the integrity of the experiment.

Experimental Workflow for Safe Handling:

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh this compound (in fume hood) prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe laboratory handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Don all required personal protective equipment as outlined in the PPE table.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

  • Handling :

    • Perform all manipulations of solid this compound within the fume hood to minimize inhalation risk.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Cleanup :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan.

    • Remove PPE, avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management:

In the case of a spill, evacuate the immediate area and ensure adequate ventilation.[2] Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, especially in solution, storage at -20°C or -80°C is recommended, similar to other thioester compounds.[2]

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste Disposal Workflow:

start Waste Generation collect Collect Waste in Designated, Labeled Container start->collect store Store Waste Container in a Secure Area collect->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Collection : Collect all waste materials in a clearly labeled, leak-proof container.

  • Storage : Store the waste container in a designated, secure area away from general laboratory traffic.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.